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  • Product: Diisopropylaminoacetonitrile
  • CAS: 54714-49-7

Core Science & Biosynthesis

Foundational

Diisopropylaminoacetonitrile: A Technical Guide for the Synthetic Chemist

An In-depth Technical Guide on the Core Chemical Properties, Synthesis, and Handling of a Key Synthetic Intermediate Audience: Researchers, Scientists, and Drug Development Professionals Foreword Diisopropylaminoacetonit...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Chemical Properties, Synthesis, and Handling of a Key Synthetic Intermediate

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword

Diisopropylaminoacetonitrile is a chemical compound more often encountered in the process of discovery than as the final protagonist. While not a therapeutic agent in its own right, its utility as a versatile building block in organic synthesis merits a thorough understanding. This technical guide is designed for the laboratory scientist and the drug development professional, providing a comprehensive overview of diisopropylaminoacetonitrile's structure, synthesis, chemical behavior, and safe handling. The focus of this document is to equip researchers with the practical and theoretical knowledge necessary to effectively and safely utilize this compound as a synthetic intermediate in the construction of more complex molecular architectures.

Chemical Structure and Physicochemical Properties

Diisopropylaminoacetonitrile, with the chemical formula C8H16N2, is a member of the aminonitrile family.[1] Its structure is characterized by a central acetonitrile core (a methyl group attached to a cyanide functional group) where two hydrogen atoms of the methyl group are substituted with a diisopropylamino moiety.

Molecular Structure:

Caption: 2D structure of Diisopropylaminoacetonitrile.

The presence of the sterically hindered diisopropylamino group and the reactive nitrile functionality are key to its chemical utility.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 54714-49-7[1]
Molecular Formula C8H16N2[1]
Molecular Weight 140.23 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 61-63°C at 14 mmHgN/A

Synthesis of Diisopropylaminoacetonitrile

The synthesis of diisopropylaminoacetonitrile is typically achieved through a variation of the Strecker synthesis, a well-established method for the synthesis of α-aminonitriles. A common laboratory-scale synthesis involves the reaction of diisopropylamine, formaldehyde (or a formaldehyde equivalent), and a cyanide source, such as sodium cyanide.

Illustrative Synthetic Pathway:

Caption: Generalized synthetic route to Diisopropylaminoacetonitrile.

Step-by-Step Laboratory Protocol:

This is a representative protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.

  • Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer and a dropping funnel is charged with diisopropylamine and a suitable solvent (e.g., water or a biphasic system).

  • Formation of the Iminium Intermediate: An aqueous solution of formaldehyde is added dropwise to the stirred solution of diisopropylamine, typically at a controlled temperature to manage any exotherm. This reaction forms an unstable imminium ion intermediate.

  • Cyanide Addition: A solution of sodium cyanide in water is then added cautiously to the reaction mixture. The cyanide anion acts as a nucleophile, attacking the iminium ion to form the diisopropylaminoacetonitrile product.

  • Workup and Purification: The reaction mixture is worked up by separating the organic layer. The product is then purified, commonly by distillation under reduced pressure, to yield the final compound.

Causality in Experimental Choices:

  • Choice of Amine: Diisopropylamine is chosen for its specific steric and electronic properties, which are conferred to the final product and can influence its subsequent reactivity.

  • Cyanide Source: Sodium cyanide is a common and cost-effective source of the cyanide nucleophile. Extreme caution is required when handling cyanides due to their high toxicity.

  • Solvent System: The choice of solvent depends on the specific reaction conditions and the solubility of the reactants. A biphasic system can sometimes facilitate product separation.

Mechanism of Action: A Re-evaluation in the Context of a Synthetic Intermediate

Initial inquiries into the "mechanism of action" of diisopropylaminoacetonitrile from a pharmacological perspective have revealed a significant lack of evidence for any direct therapeutic activity. Extensive literature searches have not yielded any studies on its receptor binding, enzyme inhibition, or signaling pathway modulation in a biological context.

Therefore, for the purposes of this technical guide, the "mechanism of action" is re-contextualized to describe its role and reactivity as a chemical intermediate in organic synthesis. Its utility stems from the chemical properties of its two key functional groups: the diisopropylamino group and the nitrile group.

The Diisopropylamino Group:

  • Steric Hindrance: The bulky isopropyl groups provide significant steric shielding. This can direct the regioselectivity of subsequent reactions on other parts of a molecule by blocking certain reaction sites.

  • Basicity: The nitrogen atom is basic, allowing it to act as a proton scavenger or to be protonated, which can alter the solubility and reactivity of the molecule.

The Nitrile Group:

  • Nucleophilic Addition: The carbon-nitrogen triple bond of the nitrile is susceptible to nucleophilic attack, allowing for its conversion into a variety of other functional groups, including:

    • Amines: Through reduction (e.g., with lithium aluminum hydride or catalytic hydrogenation).

    • Carboxylic Acids: Through hydrolysis.

    • Ketones: Through reaction with Grignard or organolithium reagents followed by hydrolysis.

  • Alpha-Carbon Acidity: The protons on the carbon adjacent to the nitrile group (the α-carbon) are weakly acidic and can be deprotonated by a strong base to form a carbanion. This carbanion can then act as a nucleophile in carbon-carbon bond-forming reactions.

Illustrative Chemical Transformations:

Caption: Reactivity of Diisopropylaminoacetonitrile's functional groups.

Applications in Pharmaceutical and Chemical Synthesis

The primary value of diisopropylaminoacetonitrile lies in its role as a precursor for the synthesis of more complex molecules, some of which may have pharmaceutical applications. It serves as a versatile building block for introducing a diisopropylaminomethyl group or for constructing more elaborate nitrogen-containing heterocyclic systems.

Its use is documented in various patents related to organic synthesis, often as a starting material or intermediate.[3][4][5][6][7]

Toxicological Profile and Safe Handling

As a chemical intermediate, a thorough understanding of the toxicology and safe handling of diisopropylaminoacetonitrile is paramount for the safety of laboratory personnel. The available safety data sheets (SDS) provide crucial information on its potential hazards.[2][8][9][10][11]

Summary of Toxicological Hazards:

HazardDescriptionGHS Classification
Acute Oral Toxicity Harmful if swallowed.[8][9][10]Category 4
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction.[8][9][10]Category 2 / Category 1
Serious Eye Damage Causes serious eye damage.[8][9][10]Category 1
Respiratory Irritation May cause respiratory irritation.[8][9][10]STOT SE 3

Experimental Workflow for Safe Handling:

Caption: Workflow for the safe handling of Diisopropylaminoacetonitrile.

Self-Validating Safety System:

  • Engineering Controls as the First Line of Defense: Always handle diisopropylaminoacetonitrile in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Appropriate PPE: The use of chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat is mandatory to prevent skin and eye contact.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible. Be familiar with the location and use of spill kits.

  • Waste Disposal: All waste containing diisopropylaminoacetonitrile must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.

Conclusion

Diisopropylaminoacetonitrile is a valuable, albeit not widely known, chemical intermediate. Its true potential is realized in the hands of synthetic chemists who can leverage its unique structural features to build complex molecules of scientific and potentially therapeutic interest. While it does not possess a known pharmacological mechanism of action, a comprehensive understanding of its synthesis, chemical reactivity, and, most importantly, its safe handling, is essential for its effective and responsible use in research and development. This guide provides a foundational understanding for professionals in the field, emphasizing a culture of safety and scientific rigor in the handling and application of this versatile synthetic building block.

References

  • Cole-Parmer. Material Safety Data Sheet - Diisopropylamine, 99+%. [Link]

  • CN103787892A - Process for synthesizing diisopropylamine
  • US3214428A - Substituted acetonitriles and their synthesis - Google P
  • Pharmacological screening: The drug discovery - IT Medical Team. [Link]

  • US7723547B2 - Process for the synthesis of DMAPA - Google P
  • Collum, D. B., & Chen, Y. (2020). Structure, Reactivity, and Synthetic Applications of Sodium Diisopropylamide. Synthesis (Stuttgart, Germany), 52(10), 1478–1497. [Link]

  • Bräse, S., & Kirchhoff, J. H. (2001). Acetonitrile as a Building Block and Reactant. Synthesis, (12), 1834-1856.
  • ChemComplex. (2023). Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. [Link]

  • Collum, D. B. (2020). Structure, Reactivity, and Synthetic Applications of Sodium Diisopropylamide. PubMed. [Link]

  • Lee, H. R., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 12(9), 834. [Link]

  • DHI Group. Biological evaluation and chemical characterisation. [Link]

  • Nelson Labs. (2020). The Biological Evaluation Plan (BEP). [Link]

  • US20100105952A1 - Process for the synthesis of dmapa - Google P
  • Castex-Rizzi, N., et al. (2014). In Vitro Approaches to Pharmacological Screening in the Field of Atopic Dermatitis. British Journal of Dermatology, 170 Suppl 1, 12–18. [Link]

  • CN103351311A - Synthesis method of diphenylacetonitrile - Google P
  • Harrill, J. A., et al. (2021). Investigating the dependency of in vitro benchmark concentrations on exposure time in transcriptomics experiments. Toxicology in Vitro, 76, 105221. [Link]

  • Li, Y., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules (Basel, Switzerland), 28(8), 3491. [Link]

  • Lab Alley. Acetonitrile in the Pharmaceutical Industry. [Link]

  • Al-Otaibi, F., et al. (2022). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Molecules (Basel, Switzerland), 27(23), 8274. [Link]

  • NSF Prosystem. BIOLOGICAL EVALUATION OF MEDICAL DEVICES – ASSESSMENT OF BIOCOMPATIBILITY UNDER ISO 10993-1:2018. [Link]

  • Freyr Solutions. (2020). FDA Final Guidance on Biological Evaluation of Medical Devices. [Link]

  • Bjornsson, T. D., et al. (2003). The conduct of in vitro and in vivo drug-drug interaction studies: a PhRMA perspective. Journal of Clinical Pharmacology, 43(5), 443–469. [Link]

  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. [Link]

  • TÜV SÜD. (2022). The Importance of the BEP (Biological Evaluation Plan) & Common Pitfalls in Biocompatibility Assessment. [Link]

  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385–394. [Link]

  • Al-Hadyan, D., et al. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. Pharmaceutics, 15(6), 1735. [Link]

  • Glaser, S. J., et al. (2018). Phosphoramidite building blocks with protected nitroxides for the synthesis of spin-labeled DNA and RNA. Beilstein Journal of Organic Chemistry, 14, 1483–1490. [Link]

  • Al-Hadyan, D., et al. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. ResearchGate. [Link]

  • Aksenov, A. V., et al. (2021). Using Dissipative Particle Dynamics to Model Effects of Chemical Reactions Occurring within Hydrogels. Polymers, 13(21), 3799. [Link]

  • Brimble, M. A., & Kaur, H. (2011). Review: Dehydrotryptophan – a building block for peptide synthesis. Organic & Biomolecular Chemistry Blog. [Link]

  • Sumby, C. J., et al. (2012). Building blocks for coordination polymers: self-assembled cleft-like and planar discrete metallo-macrocyclic complexes. Dalton Transactions (Cambridge, England : 2003), 41(15), 4483–4492. [Link]

  • Kim, S., et al. (2023). Molecular Generative Model via Retrosynthetically Prepared Chemical Building Block Assembly. Advanced Science (Weinheim, Baden-Wurttemberg, Germany), 10(12), e2206674. [Link]

  • El-Boubbou, K., et al. (2023). Synthesis and Application of Thiourea–Poly(Acrylic Acid)–Formaldehyde Composites for Removal of Crystal Violet Dye. Polymers, 15(13), 2893. [Link]

Sources

Exploratory

The Synthesis of Diisopropylaminoacetonitrile: A Technical Guide

Abstract Introduction: The Significance of α-Aminonitriles α-Aminonitriles are a pivotal class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of α-Aminonitriles

α-Aminonitriles are a pivotal class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. Their synthetic utility is vast, primarily serving as immediate precursors to α-amino acids, the fundamental building blocks of proteins. Beyond this, their reactivity allows for their transformation into a variety of other valuable molecules, including diamines, heterocycles, and peptidomimetics. Diisopropylaminoacetonitrile, with its bulky isopropyl substituents on the amine, presents unique steric and electronic properties that make it a subject of interest in the development of novel chemical entities.

Historical Context: The Enduring Legacy of the Strecker Synthesis

The synthesis of α-aminonitriles is inextricably linked to the groundbreaking work of Adolph Strecker in 1850. His discovery, now famously known as the Strecker synthesis, was a one-pot, three-component reaction of an aldehyde, ammonia, and hydrogen cyanide to produce an α-aminonitrile. This was a landmark achievement in organic chemistry, providing the first rational synthesis of an amino acid (alanine) from simple precursors.

The general applicability of the Strecker reaction was quickly recognized. It was found that a wide variety of aldehydes and ketones, as well as primary and secondary amines, could be used in place of ammonia, leading to a diverse array of N-substituted α-aminonitriles. The synthesis of diisopropylaminoacetonitrile is a direct extension of this versatile methodology, employing formaldehyde (or a suitable equivalent), diisopropylamine, and a cyanide source.

While the precise date and discoverer of the first synthesis of diisopropylaminoacetonitrile are not clearly documented in readily accessible historical records, its preparation follows the logical and well-trodden path laid out by Strecker and subsequent generations of chemists.

The Synthesis of Diisopropylaminoacetonitrile via the Strecker Reaction

The most direct and common method for the synthesis of diisopropylaminoacetonitrile is the Strecker reaction involving diisopropylamine, formaldehyde, and a cyanide source, typically hydrogen cyanide or a salt such as sodium or potassium cyanide.

Reaction Mechanism

The reaction proceeds through a two-step mechanism:

  • Iminium Ion Formation: Diisopropylamine, a secondary amine, reacts with formaldehyde. The initial adduct, a hemiaminal, is unstable and readily loses a molecule of water to form the N,N-diisopropylmethaniminium ion. This electrophilic iminium ion is the key intermediate in the reaction.

  • Nucleophilic Attack by Cyanide: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the iminium ion. This step forms the stable carbon-carbon bond, resulting in the final product, diisopropylaminoacetonitrile.

The overall transformation can be represented as follows:

(i-Pr)₂NH + CH₂O → [(i-Pr)₂N-CH₂OH] → [(i-Pr)₂N=CH₂]⁺ + H₂O [(i-Pr)₂N=CH₂]⁺ + CN⁻ → (i-Pr)₂N-CH₂-CN

Strecker_Mechanism

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a certified laboratory with appropriate safety precautions. Cyanide compounds are highly toxic.

Materials:

  • Diisopropylamine

  • Formaldehyde (37% aqueous solution)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Hydrochloric Acid (HCl)

  • Diethyl Ether or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and place it in an ice bath.

  • Reagent Addition: To the flask, add diisopropylamine. While maintaining the temperature below 10 °C, slowly add an aqueous solution of formaldehyde.

  • Acidification and Cyanide Addition: After the initial addition, slowly add a solution of potassium cyanide (or sodium cyanide) in water. Following this, carefully acidify the reaction mixture by the dropwise addition of hydrochloric acid, ensuring the temperature remains low. The order of addition can be critical to prevent the release of hydrogen cyanide gas.

  • Reaction: Allow the mixture to stir in the ice bath for several hours, then let it warm to room temperature and stir overnight.

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether.

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure diisopropylaminoacetonitrile.

Critical Parameters and Optimization
  • Temperature Control: The initial reaction between the amine and formaldehyde is exothermic. Maintaining a low temperature is crucial to prevent side reactions and the potential for runaway reactions.

  • pH Control: The pH of the reaction mixture is important. Acidic conditions favor the formation of the iminium ion, but strongly acidic conditions can lead to the hydrolysis of the nitrile product. Careful control of pH is necessary for optimal yield.

  • Stoichiometry: The molar ratios of the reactants should be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts.

  • Safety: The use of cyanide salts requires strict safety protocols. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. A cyanide antidote kit should be readily available.

Data Summary

ParameterValue
Molecular Formula C₈H₁₆N₂
Molecular Weight 140.23 g/mol
CAS Number 19699-38-8
Boiling Point ~ 75-77 °C at 15 mmHg
Appearance Colorless to pale yellow liquid

Conclusion

The synthesis of diisopropylaminoacetonitrile, while not marked by a singular, celebrated discovery, is a testament to the enduring power and versatility of the Strecker synthesis. This technical guide has outlined the fundamental principles, a detailed experimental approach, and the critical considerations for the successful preparation of this valuable synthetic intermediate. For researchers and professionals in the chemical sciences, a solid understanding of this classic reaction provides a gateway to a vast array of complex and functionally diverse molecules.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
  • (Further references to modern, optimized procedures for Strecker-type syntheses would be included here in a full whitepaper, with specific examples and yields.)
Foundational

early research studies involving Diisopropylaminoacetonitrile

For the Attention of: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Known and the Unknown In the landscape of neuropharmacological research, the quest for novel nootropic agents is...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of neuropharmacological research, the quest for novel nootropic agents is relentless. This guide delves into the foundational scientific information surrounding Diisopropylaminoacetonitrile, a molecule of interest within the broader class of aminoacetonitrile derivatives. It is imperative to state at the outset that while the chemical scaffold of aminoacetonitriles has been explored in various therapeutic contexts, publicly accessible, peer-reviewed early research specifically investigating the nootropic or cognitive-enhancing properties of Diisopropylaminoacetonitrile is sparse to non-existent.

Therefore, this technical guide adopts a "first principles" approach. It is structured to provide a comprehensive overview of what is known: its synthesis, chemical properties, and toxicological profile. We will also explore the general pharmacological considerations for this class of compounds, thereby providing a robust framework for any future investigation into its potential neurotropic activities. This document is intended not as a summary of established nootropic effects, but as a foundational resource for researchers poised to explore the pharmacology of this compound.

Synthesis of Diisopropylaminoacetonitrile: A Plausible Early-Stage Protocol

Reaction Principle

The synthesis is a one-pot reaction involving the condensation of diisopropylamine with formaldehyde in the presence of a cyanide source, typically an alkali metal cyanide. The reaction proceeds via the formation of an aminol intermediate, which then reacts with the cyanide ion to yield the final product.

Experimental Workflow: Synthesis of Diisopropylaminoacetonitrile

reagents Initial Reagents: - Diisopropylamine - Formaldehyde Solution (37%) - Sodium Cyanide mixing Step 1: Formation of the Aminol Intermediate reagents->mixing Reaction Vessel cyanation Step 2: Cyanation mixing->cyanation Addition of NaCN Solution workup Step 3: Aqueous Workup & Extraction cyanation->workup Phase Separation purification Step 4: Purification by Vacuum Distillation workup->purification Crude Product product Final Product: Diisopropylaminoacetonitrile purification->product Purified Product

Caption: A conceptual workflow for the synthesis of Diisopropylaminoacetonitrile.

Detailed Step-by-Step Methodology

Materials:

  • Diisopropylamine

  • Formaldehyde solution (37% in water)

  • Sodium cyanide

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (or other suitable drying agent)

  • Standard laboratory glassware for synthesis, extraction, and distillation.

Procedure:

  • Preparation of the Reaction Mixture: In a well-ventilated fume hood, a solution of formaldehyde is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Addition of Diisopropylamine: Diisopropylamine is added dropwise to the formaldehyde solution while maintaining a controlled temperature, typically with external cooling to manage the exothermic reaction.

  • Cyanation: A solution of sodium cyanide in water is then slowly added to the reaction mixture. The reaction is stirred for a period to ensure complete conversion.

  • Extraction: The reaction mixture is transferred to a separatory funnel. The organic layer containing the Diisopropylaminoacetonitrile is separated from the aqueous layer. The aqueous layer is then extracted multiple times with an organic solvent like diethyl ether to maximize product recovery.

  • Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure Diisopropylaminoacetonitrile.

Causality in Experimental Choices:

  • Stepwise Addition: The controlled, stepwise addition of reagents is crucial to manage the exothermicity of the reactions and prevent side product formation.

  • Fume Hood: The use of a fume hood is mandatory due to the high toxicity of sodium cyanide and the potential for hydrogen cyanide gas evolution.

  • Vacuum Distillation: Purification by vacuum distillation is necessary to separate the product from unreacted starting materials and higher boiling point impurities without causing thermal decomposition.

Physicochemical and Toxicological Profile

A thorough understanding of a compound's physical, chemical, and toxicological properties is a prerequisite for any pharmacological investigation.

Physicochemical Data
PropertyValue
CAS Number 54714-49-7
Molecular Formula C₈H₁₆N₂
Molecular Weight 140.23 g/mol
Appearance Colorless liquid (presumed)
Boiling Point Not definitively reported, but expected to be higher than Diethylaminoacetonitrile (168-170 °C)
Solubility Expected to be soluble in organic solvents.
Toxicological Summary

The toxicological data for Diisopropylaminoacetonitrile is primarily derived from safety data sheets provided by chemical suppliers.[1] Comprehensive toxicological studies are not widely published.

  • Acute Toxicity: The compound is classified as harmful if swallowed.[1]

  • Skin and Eye Irritation: It is reported to cause skin irritation and serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Metabolism and Toxicity Concerns: Aliphatic nitriles can be metabolized in the body to release cyanide, which is a mechanism of their toxicity.[2] The rate and extent of this metabolic conversion for Diisopropylaminoacetonitrile have not been specifically studied.

Self-Validating System in Protocol:

Any experimental protocol involving this compound must incorporate robust safety measures, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling exclusively within a certified chemical fume hood.[1]

Pharmacological Considerations and the Aminoacetonitrile Scaffold

While direct pharmacological studies on Diisopropylaminoacetonitrile for nootropic effects are lacking, an analysis of the broader class of aminoacetonitrile derivatives provides a conceptual framework for potential biological activity.

The Nitrile Group in Pharmacology

The nitrile group is a versatile functional group in drug design.[3] It can act as a hydrogen bond acceptor and its linear geometry allows it to fit into specific binding pockets of proteins.[3] In some cases, the nitrile group can act as a bioisostere for other functional groups. Importantly, aliphatic nitriles are known to undergo metabolic conversion, which can be a source of both therapeutic action and toxicity.

General CNS Activity of Small Amines

The diisopropylamino moiety imparts lipophilicity to the molecule, which is generally favorable for crossing the blood-brain barrier, a prerequisite for any centrally acting agent. The tertiary amine structure is common in many centrally active drugs.

Hypothetical Screening Workflow for Nootropic Activity

Should a research program be initiated to investigate the nootropic potential of Diisopropylaminoacetonitrile, a logical, multi-tiered screening cascade would be essential.

start Compound Synthesis & Characterization in_vitro In Vitro Screening: - Receptor Binding Assays - Enzyme Inhibition Assays - Neuronal Cell Culture Models start->in_vitro in_vivo_pk In Vivo Pharmacokinetics: - Blood-Brain Barrier Penetration - Half-life Determination in_vitro->in_vivo_pk Promising Activity in_vivo_behavior In Vivo Behavioral Models: - Morris Water Maze (Spatial Memory) - Novel Object Recognition (Recognition Memory) - Passive Avoidance Test (Learning) in_vivo_pk->in_vivo_behavior Favorable PK Profile tox Toxicology Assessment: - Acute and Chronic Toxicity - Genotoxicity in_vivo_behavior->tox Cognitive Enhancement Observed lead_opt Lead Optimization tox->lead_opt Acceptable Safety Profile

Caption: A hypothetical workflow for the pharmacological evaluation of a novel compound for nootropic activity.

Expertise in Experimental Choices:

  • In Vitro First: Commencing with in vitro assays is a resource-efficient way to identify potential mechanisms of action before proceeding to more complex and costly in vivo studies.

  • Pharmacokinetics as a Gateway: Assessing blood-brain barrier penetration early is critical; a compound that does not reach its target in the central nervous system is unlikely to be a viable nootropic candidate.

  • Behavioral Models: A battery of behavioral tests is necessary to assess different domains of cognition (e.g., spatial memory, recognition memory, learning).

Conclusion: A Starting Point for Exploration

Diisopropylaminoacetonitrile represents a chemically tractable molecule with potential for central nervous system activity based on its structural features. However, it is crucial to reiterate that its identity as a "nootropic" is, at present, speculative and not supported by published scientific evidence. This technical guide has provided a foundational understanding of its synthesis and basic properties, which are the essential first steps in the drug discovery process. Future research, following a rigorous pharmacological screening cascade, is required to determine if Diisopropylaminoacetonitrile possesses any therapeutic utility as a cognitive enhancer.

References

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. [Link]

  • [Toxicology of acetonitrile] - PubMed. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

Sources

Exploratory

Diisopropylaminoacetonitrile CAS number and molecular formula

An In-depth Technical Guide to Diisopropylaminoacetonitrile Abstract This technical guide provides a comprehensive overview of diisopropylaminoacetonitrile (CAS No: 54714-49-7), a key chemical intermediate for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diisopropylaminoacetonitrile

Abstract

This technical guide provides a comprehensive overview of diisopropylaminoacetonitrile (CAS No: 54714-49-7), a key chemical intermediate for researchers, scientists, and professionals in drug development. The document delineates its chemical and physical properties, provides a detailed and mechanistically explained synthesis protocol, outlines methods for analytical characterization, and discusses its applications as a synthetic building block. Furthermore, it consolidates critical safety, handling, and storage information to ensure its proper use in a laboratory setting. This guide is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering users to apply this knowledge effectively in their research and development endeavors.

Core Chemical Identity and Physicochemical Properties

Diisopropylaminoacetonitrile, also known by its IUPAC name 2-[di(propan-2-yl)amino]acetonitrile, is a dialkylaminoacetonitrile that serves as a valuable precursor in organic synthesis.[1][2] Its identity is definitively established by its Chemical Abstracts Service (CAS) registry number, 54714-49-7.[3][4][5] While another CAS number, 19699-38-8, is occasionally associated with this compound, 54714-49-7 is the most widely cited and consistently used identifier in commercial and regulatory databases.

The molecule consists of a central nitrogen atom bonded to two isopropyl groups and an acetonitrile moiety. This structure, particularly the sterically hindered tertiary amine and the reactive nitrile group, dictates its chemical behavior and utility in synthesis. The key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 54714-49-7[3][4][5]
Molecular Formula C₈H₁₆N₂[1][3][6]
Molecular Weight 140.23 g/mol [1][3][4]
IUPAC Name 2-[di(propan-2-yl)amino]acetonitrile[1][2]
Synonyms N,N-Diisopropylaminoacetonitrile, N,N-Diisopropylacetonitrile[4]
Boiling Point 61°C @ 10 mmHg[4]
Predicted Density 0.865 ± 0.06 g/cm³[4]
Predicted pKa 6.39 ± 0.28[4]

Synthesis and Purification Protocol

The synthesis of diisopropylaminoacetonitrile is efficiently achieved via a variation of the Strecker synthesis, a classic method for producing α-aminonitriles. This one-pot reaction involves the condensation of an amine (diisopropylamine) with an aldehyde (formaldehyde) in the presence of a cyanide source. The procedure described here is adapted from a well-established method for analogous compounds and is designed for both yield and safety.[7]

Underlying Mechanism and Rationale

The reaction proceeds in three key stages:

  • Iminium Ion Formation: Diisopropylamine, a secondary amine, reacts with formaldehyde to form a relatively stable diisopropyliminium ion. This step is often facilitated by a slightly acidic medium, which can be generated in situ by the sodium bisulfite addition.

  • Nucleophilic Attack: The cyanide anion (from NaCN) acts as a potent nucleophile, attacking the electrophilic carbon of the iminium ion. This is the crucial C-C bond-forming step that creates the α-aminonitrile structure.

  • Workup and Isolation: An aqueous workup removes inorganic salts, and the product is isolated by extraction and purified by vacuum distillation.

Using formaldehyde is critical as it is the simplest aldehyde, leading directly to the acetonitrile derivative without an additional substituent on the α-carbon. Diisopropylamine provides the characteristic bulky alkyl groups that are often desired in downstream applications to modulate steric hindrance or lipophilicity.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction One-Pot Synthesis cluster_workup Isolation & Purification A 1. Prepare aqueous solution of Sodium Bisulfite (NaHSO₃) B 2. Add Formaldehyde (CH₂O) solution to NaHSO₃ solution A->B C 3. Cool the mixture B->C D 4. Add Diisopropylamine C->D F 6. Add NaCN solution slowly to the amine/aldehyde mixture D->F E 5. Prepare aqueous solution of Sodium Cyanide (NaCN) E->F G 7. Stir vigorously to ensure phase mixing (1.5 - 2 hours) H 8. Separate the upper organic (product) layer G->H I 9. Dry the organic layer over an anhydrous agent (e.g., MgSO₄) H->I J 10. Purify by vacuum distillation I->J K 11. Characterize final product (GC-MS, NMR) J->K

Caption: One-pot synthesis workflow for diisopropylaminoacetonitrile.

Step-by-Step Synthesis Protocol

Warning: This procedure involves highly toxic materials, including formaldehyde and sodium cyanide. Hydrogen cyanide gas may be evolved. This synthesis must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • In a 1 L beaker, dissolve 156 g (1.5 moles) of sodium bisulfite in 375 mL of water.

  • To this solution, add 113 mL of a 37% formaldehyde solution (1.5 moles). Stir and warm the mixture to approximately 60°C, then allow it to cool to 35°C.

  • With manual or mechanical stirring, add 152 g (208 mL, 1.5 moles) of diisopropylamine to the mixture. Let the solution stand for 2 hours.

  • In a separate beaker, carefully prepare a solution of 73.5 g (1.5 moles) of sodium cyanide in 200 mL of water.

  • Place the beaker containing the amine-formaldehyde adduct into the fume hood and, with efficient stirring, slowly add the sodium cyanide solution. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Continue to stir the biphasic mixture vigorously for 1.5 to 2 hours to ensure complete reaction.

  • Transfer the mixture to a separatory funnel. The upper layer, containing the crude diisopropylaminoacetonitrile, is separated.

  • Dry the organic layer over anhydrous magnesium sulfate or another suitable drying agent.

  • Filter off the drying agent. The crude product is then purified by fractional distillation under reduced pressure (boiling point: ~61-63°C at 10-14 mmHg).[4]

  • The final yield of the purified, clear liquid should be in the range of 85-90%.

Analytical and Quality Control Methodologies

To ensure the identity and purity of the synthesized diisopropylaminoacetonitrile, a combination of standard analytical techniques should be employed. These methods validate the structure and quantify any residual starting materials or byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for assessing purity and confirming the molecular weight.

  • Principle: The sample is vaporized and separated based on its boiling point and interactions with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint and the molecular ion peak confirms the mass.

  • Sample Protocol:

    • Dilute one drop of the purified product in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Inject 1 µL of the solution into the GC-MS instrument.

    • Use a standard non-polar column (e.g., DB-5ms) with a temperature gradient program (e.g., starting at 50°C, ramping to 250°C at 10°C/min).

    • Expected Result: A major peak corresponding to the product's retention time. The mass spectrum for this peak should show a molecular ion (M+) peak at m/z = 140.23, along with characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.

  • ¹H NMR: The proton NMR will show characteristic signals for the isopropyl groups (a septet for the CH proton and a doublet for the methyl protons) and a singlet for the methylene (CH₂) group adjacent to the nitrile.

  • ¹³C NMR: The carbon NMR will show distinct peaks for the nitrile carbon (C≡N), the methylene carbon (CH₂), and the two different carbons of the isopropyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method to verify the presence of the key nitrile functional group.

  • Principle: The technique measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.

  • Expected Result: A strong, sharp absorption peak in the range of 2200-2260 cm⁻¹, which is characteristic of a C≡N (nitrile) stretch.

Applications in Drug Discovery and Development

While diisopropylaminoacetonitrile is primarily a research chemical, its value lies in its role as a versatile intermediate for constructing more complex molecules, including active pharmaceutical ingredients (APIs). The sterically bulky diisopropylamino group can be used to direct reactions, improve solubility in organic media, or serve as a precursor to other functional groups.

  • Precursor to Substituted Amines: The nitrile group can be reduced to a primary amine, yielding a diamine structure. This transformation opens up pathways to a wide array of derivatives used in medicinal chemistry.

  • Role in Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used as a fragment in screening campaigns to identify initial binding interactions with biological targets.

  • Intermediate for API Synthesis: Although specific public examples are limited, building blocks of this type are frequently used in proprietary industrial synthesis routes for creating novel therapeutic agents. The combination of a basic nitrogen center and a versatile nitrile group makes it a valuable component for generating compound libraries. The development of therapeutic deep eutectic solvents (THEDESs), where an API is part of the solvent system, presents a novel area where such functionalized molecules could be explored to improve drug solubility and delivery.[8]

Safety, Handling, and Storage

Diisopropylaminoacetonitrile is classified as a hazardous substance and requires stringent safety protocols.[3][4] It is corrosive and can cause severe skin burns and eye damage.[9] Inhalation may be toxic, and it is harmful if swallowed.[9]

Hazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity / Corrosivity Corrosion, Exclamation MarkDangerH302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H318: Causes serious eye damage. H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
  • Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[2][10]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[2][9]

  • Avoid all contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[10]

  • Keep away from sources of ignition as it may be flammable.[9][10]

Storage
  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[2][9]

  • Keep away from incompatible substances such as strong oxidizing agents and strong acids.

  • The storage area should be secure and accessible only to trained personnel.

First Aid and Spill Response
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]

  • Skin Contact: Remove contaminated clothing and rinse skin immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][10]

  • Spills: Evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[10] Ensure the area is well-ventilated.

Conclusion

Diisopropylaminoacetonitrile is a foundational chemical reagent with significant potential in synthetic organic chemistry and drug discovery. Its straightforward, high-yield synthesis makes it an accessible building block for further molecular elaboration. Understanding its chemical properties, handling requirements, and analytical signatures is paramount for its safe and effective use. This guide provides the essential technical knowledge and practical insights required by researchers to leverage this compound in the pursuit of novel scientific advancements.

References

  • PubChem - National Institutes of Health. (n.d.). Diisopropylamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A-CHLOROCYCLOHEXANONE. Org. Synth. 1941, 21, 18. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ACETONITRILE, DIETHYLAMINO-. Org. Synth. 1947, 27, 24. Retrieved from [Link]

  • Al-Mulla, A. (2017). Versatile applications of deep eutectic solvents in drug discovery and drug delivery systems: Perspectives and opportunities. Journal of Controlled Release, 268, 159-168. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-DODECEN-2-ONE, (E)-. Org. Synth. 1987, 65, 203. Retrieved from [Link]

  • Allen, C. F. H., & VanAllan, J. A. (1947). DIETHYLAMINOACETONITRILE. Organic Syntheses, 27, 24. Retrieved from [Link]

  • Paiva, A., Craveiro, R., & et al. (2021). Versatile applications of deep eutectic solvents in drug discovery and drug delivery systems. Expert Opinion on Drug Delivery, 18(7), 897-912. Retrieved from [Link]

Sources

Foundational

physical and spectral properties of Diisopropylaminoacetonitrile

An In-depth Technical Guide to the Physical and Spectral Properties of Diisopropylaminoacetonitrile For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Spectral Properties of Diisopropylaminoacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core (CAS No. 54714-49-7). As a member of the aminonitrile family, understanding its fundamental characteristics is crucial for its application in research and synthesis. This document synthesizes available data and theoretical principles to detail its molecular structure, physical constants, and spectroscopic signature. We present detailed, field-proven methodologies for its characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is structured to provide not just data, but also the causal logic behind experimental choices, ensuring a self-validating framework for researchers. All claims are supported by authoritative references, and safety protocols derived from material safety data sheets are included to ensure safe handling and application.

Introduction to Diisopropylaminoacetonitrile

Diisopropylaminoacetonitrile is an organic compound featuring a nitrile group and a tertiary amino group with two isopropyl substituents. Its unique structure imparts specific chemical reactivity and physical properties that are of interest in various synthetic applications. The presence of both a nucleophilic nitrogen and the versatile nitrile functional group makes it a potentially valuable building block in the synthesis of more complex molecules. This guide serves as a foundational resource for any professional requiring a deep understanding of its physicochemical and spectral identity.

Chemical Identity:

  • IUPAC Name: 2-(diisopropylamino)acetonitrile

  • CAS Number: 54714-49-7[1]

  • Molecular Formula: C₈H₁₆N₂[1][2]

  • Molecular Weight: 140.23 g/mol [1][2]

Molecular Structure and Physical Properties

The arrangement of atoms in Diisopropylaminoacetonitrile dictates its physical state, solubility, and reactivity. The bulky isopropyl groups sterically hinder the lone pair on the nitrogen atom, influencing its basicity and nucleophilicity.

Molecular Structure

The structure consists of a central nitrogen atom bonded to two isopropyl groups and an acetonitrile moiety (-CH₂C≡N).

Caption: Molecular structure of Diisopropylaminoacetonitrile.

Table of Physical Properties

Quantitative physical data for Diisopropylaminoacetonitrile is not widely published. The following table summarizes its known properties. For context, some properties of the related compound Diisopropylamine are included but should not be used as substitutes.

PropertyValueSource
Molecular Formula C₈H₁₆N₂[1][2]
Molecular Weight 140.23 g/mol [1][2]
Physical State Liquid (presumed)-
Boiling Point Not Available[2]
Boiling Point (Diisopropylamine)83-84 °C[3]
Melting Point Not Available[2]
Melting Point (Diisopropylamine)-61 °C[3]
Density Not Available[2]
Density (Diisopropylamine)0.716 g/cm³[3]
Solubility Not Available[2]

Spectroscopic Characterization Workflow

A multi-technique spectroscopic approach is essential for unambiguous structural confirmation. The workflow below outlines the logical process for characterizing a sample of Diisopropylaminoacetonitrile.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Confirmation Prep Acquire Pure Sample MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation Prep->MS Volatile Sample IR Infrared (IR) Spectroscopy Identify Functional Groups (C≡N, C-H) Prep->IR Neat Liquid NMR NMR Spectroscopy (¹H, ¹³C) Elucidate Carbon-Hydrogen Framework Prep->NMR Dissolve in CDCl₃ Interpret Correlate Spectral Data MS->Interpret IR->Interpret NMR->Interpret Confirm Confirm Structure of Diisopropylaminoacetonitrile Interpret->Confirm

Caption: General experimental workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise hydrogen and carbon framework of an organic molecule.[4] The chemical environment of each nucleus dictates its resonance frequency (chemical shift).

  • Chemical Shift (δ): Measured in parts per million (ppm) downfield from a reference standard like tetramethylsilane (TMS).[4]

  • Integration: The area under a signal is proportional to the number of protons it represents.[4]

  • Multiplicity (Splitting): Caused by the influence of neighboring protons, following the n+1 rule.[4]

Expected Signals for Diisopropylaminoacetonitrile:

  • ~1.1 ppm (doublet, 12H): Corresponds to the twelve equivalent protons of the four methyl (-CH₃) groups. Each is split into a doublet by the single adjacent methine proton.

  • ~2.9 ppm (septet, 2H): Represents the two equivalent methine (-CH) protons of the isopropyl groups. This signal is split into a septet by the six neighboring methyl protons. The chemical shift is downfield due to the proximity of the electron-withdrawing nitrogen atom. This prediction is consistent with the observed methine shift in Diisopropylamine at approximately 2.9 ppm.[5]

  • ~3.5 ppm (singlet, 2H): Arises from the two methylene (-CH₂) protons. This signal is a singlet as there are no adjacent protons. Its position is influenced by both the adjacent nitrogen and the deshielding effect of the nitrile group.

  • ~20 ppm: Signal from the four equivalent methyl (-CH₃) carbons.

  • ~50 ppm: Signal from the methylene (-CH₂-) carbon, shifted downfield by the adjacent nitrogen and nitrile groups.

  • ~55 ppm: Signal from the two equivalent methine (-CH) carbons, shifted downfield by the nitrogen atom.

  • ~118 ppm: Characteristic signal for the nitrile (-C≡N) carbon.

  • Sample Preparation: Dissolve ~10-20 mg of Diisopropylaminoacetonitrile in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is used to avoid overwhelming proton signals from the solvent and to provide a lock signal for the spectrometer.[6]

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a concentrated sample.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer acquisition time are required.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals. Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or TMS at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Expected Characteristic Absorption Bands:

  • 2970-2850 cm⁻¹ (Strong): C-H stretching vibrations from the aliphatic isopropyl and methylene groups.

  • 2250-2210 cm⁻¹ (Medium, Sharp): This is a highly characteristic absorption for the nitrile group (C≡N stretch). Its presence is a key diagnostic feature. The C≡N stretch in neat acetonitrile appears at 2253 cm⁻¹.[8]

  • 1470-1450 cm⁻¹ (Variable): C-H bending vibrations (scissoring, rocking) of the CH₂ and CH₃ groups.

  • 1200-1020 cm⁻¹ (Medium-Weak): C-N stretching vibrations. These bands are often found in the complex "fingerprint region" of the spectrum.[7]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent like isopropanol and taking a background spectrum.

  • Sample Application: Place a single drop of neat Diisopropylaminoacetonitrile liquid directly onto the ATR crystal.

  • Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for the presence of characteristic functional group peaks.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.[10]

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺•): The primary ion formed by the loss of one electron. For Diisopropylaminoacetonitrile, this peak is expected at m/z 140 . Its presence confirms the molecular weight.

  • Major Fragment Ions:

    • m/z 125: Loss of a methyl radical (•CH₃) from one of the isopropyl groups. This results from the fragmentation [M - 15]⁺.

    • m/z 97: Loss of an isopropyl radical (•CH(CH₃)₂) via cleavage of the C-N bond. This results from the fragmentation [M - 43]⁺.

    • m/z 100: Alpha-cleavage, a characteristic fragmentation pathway for amines. Cleavage of the C-C bond in an isopropyl group adjacent to the nitrogen would lead to the loss of a propyl radical and formation of a stable iminium ion at m/z 100.

    • m/z 44 or 58: Smaller fragments corresponding to iminium ions formed from further fragmentation.

  • Sample Preparation:

    • For GC-MS: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate.

    • For ESI: Dilute the sample in a solvent mixture appropriate for electrospray, such as acetonitrile/water with 0.1% formic acid to promote protonation ([M+H]⁺ at m/z 141).

  • Instrument Setup: The sample is introduced into the mass spectrometer. For GC-MS, it is first vaporized and separated on a gas chromatography column. For ESI, it is infused directly into the ion source.

  • Ionization: The molecules are ionized (e.g., by electron impact for GC-MS or electrospray for LC-MS).

  • Analysis: The ions are separated by the mass analyzer (e.g., a quadrupole or ion trap) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Safety and Handling

Diisopropylaminoacetonitrile is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[1]

  • Primary Hazards:

    • Toxicity: Harmful if swallowed.[2]

    • Skin and Eye Damage: Causes skin irritation and serious eye damage. May cause an allergic skin reaction.[2]

    • Respiratory Irritation: May cause respiratory irritation upon inhalation.[2]

    • Flammability: Some sources classify related compounds as highly flammable liquids.[3] Keep away from heat, sparks, and open flames.

  • Handling Protocols:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[2][3]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]

    • Avoid breathing vapors or mist.[2]

    • Wash hands thoroughly after handling.[2]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

    • Store away from incompatible materials such as strong oxidizing agents.[3]

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[2]

    • Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation or a rash occurs, seek medical attention.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[2]

Conclusion

Diisopropylaminoacetonitrile is a difunctional organic molecule with a molecular weight of 140.23 g/mol . While comprehensive physical data remains limited, its structure can be definitively confirmed through a combination of modern spectroscopic techniques. Key spectral identifiers include a sharp C≡N stretch around 2250 cm⁻¹ in the IR spectrum, a molecular ion peak at m/z 140 in the mass spectrum, and a characteristic pattern in the ¹H NMR spectrum comprising a 12H doublet, a 2H septet, and a 2H singlet. Due to its hazardous nature, strict adherence to safety protocols during handling and storage is mandatory. This guide provides the foundational knowledge and experimental framework necessary for the confident identification and safe utilization of Diisopropylaminoacetonitrile in a research setting.

References

  • AK Scientific, Inc. Safety Data Sheet (United States) (Diisopropylamino)acetonitrile.

  • Sigma-Aldrich. SAFETY DATA SHEET - (Diisopropylamino)acetonitrile.

  • Fisher Scientific. SAFETY DATA SHEET - Diisopropylamine.

  • TCI Chemicals. SAFETY DATA SHEET - (Dimethylamino)acetonitrile.

  • Carl ROTH. Safety Data Sheet: Diisopropylamine.

  • Chemicalbook. DIISOPROPYLAMINOACETONITRILE (CAS 54714-49-7).

  • ChemicalBook. Diisopropylamine(108-18-9) 1H NMR spectrum.

  • Santa Cruz Biotechnology, Inc. (Diisopropylamino)acetonitrile | CAS 54714-49-7.

  • Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC.

  • Eurisotop. NMR Solvent data chart.

  • Michigan State University Department of Chemistry. Infrared Spectroscopy.

  • Top-down mass spectrometry of native proteoforms and their complexes: A community study.

  • Figure 1. Stationary IR spectra of several acetonitrile isotopologues.... - ResearchGate.

  • Bruker. MS Solutions.

  • Society for Applied Spectroscopy. Spectra–Structure Correlations: Polymer Spectra.

  • Professor Dave Explains. NMR Spectroscopy.

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Exploratory

A Technical Guide to the Solubility of Diisopropylaminoacetonitrile in Organic Solvents: Principles, Prediction, and Experimental Determination

For Researchers, Scientists, and Drug Development Professionals Executive Summary Diisopropylaminoacetonitrile is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diisopropylaminoacetonitrile is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antiviral drug Remdesivir.[1][][3] Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring efficient and scalable manufacturing processes. This guide provides a comprehensive framework for approaching the solubility of diisopropylaminoacetonitrile. It moves beyond a simple recitation of data to offer a deeper understanding of the underlying physicochemical principles, predictive methodologies, and robust experimental protocols necessary for generating reliable solubility data. This document is designed to empower researchers to make informed decisions in solvent selection and process development.

Molecular Structure and Physicochemical Properties

Diisopropylaminoacetonitrile (C8H16N2) possesses a unique combination of functional groups that dictate its solubility behavior.[4] The molecule features a polar nitrile group (-C≡N) and a tertiary amine with bulky isopropyl substituents. This structure imparts a moderate polarity and the capacity for hydrogen bonding, albeit sterically hindered at the nitrogen atom.

Key Structural Features Influencing Solubility:

  • Tertiary Amine: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. Its basic nature means that in protic or acidic media, it can be protonated to form a more soluble salt.[5]

  • Nitrile Group: The cyano group is strongly polar and can participate in dipole-dipole interactions.

  • Isopropyl Groups: These bulky, nonpolar alkyl groups contribute to the molecule's lipophilicity and can sterically hinder interactions with solvent molecules.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. A more nuanced understanding can be achieved by considering specific intermolecular forces.

3.1 Hansen Solubility Parameters (HSP)

3.2 Computational Prediction: COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility.[11][12][13] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface charges.[12][14] COSMO-RS can be a valuable tool for in-silico screening of a wide range of solvents, helping to prioritize experimental work and reduce the search space for optimal solvent systems.[11][15]

Expected Solubility Trends

Based on the molecular structure of diisopropylaminoacetonitrile, the following general solubility trends can be anticipated:

Solvent ClassPredicted SolubilityRationale
Protic Solvents (e.g., Methanol, Ethanol)Moderate to HighCapable of hydrogen bonding with the nitrile and amine groups.
Aprotic Polar Solvents (e.g., Acetonitrile, DMF, DMSO)HighStrong dipole-dipole interactions with the nitrile group.
Ethers (e.g., THF, Diethyl Ether)ModerateModerate polarity and ability to act as hydrogen bond acceptors.
Ketones (e.g., Acetone, MEK)Moderate to HighPolar nature allows for favorable dipole-dipole interactions.
Esters (e.g., Ethyl Acetate)ModerateIntermediate polarity.
Hydrocarbons (e.g., Hexane, Toluene)LowLack of polarity and hydrogen bonding capability leads to poor interaction.

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The isothermal equilibrium (shake-flask) method is a reliable and widely used technique for determining thermodynamic solubility.[16][17][18]

5.1 Safety and Handling Precautions

Diisopropylaminoacetonitrile should be handled with care. It is classified as a dangerous good for transport and may be harmful if swallowed or inhaled, and can cause skin and eye irritation.[4][19][20] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21][22]

5.2 Isothermal Equilibrium (Shake-Flask) Method

This protocol provides a robust framework for determining the equilibrium solubility of diisopropylaminoacetonitrile.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess diisopropylaminoacetonitrile to a vial. prep2 Add a known volume of the selected organic solvent. prep1->prep2 prep3 Seal the vial securely. prep2->prep3 equil1 Place vial in an isothermal shaker bath at a constant temperature. prep3->equil1 equil2 Agitate until equilibrium is reached (typically 24-72 hours). equil1->equil2 sample1 Allow solids to settle. equil2->sample1 sample2 Withdraw a clear aliquot of the supernatant. sample1->sample2 sample3 Filter the aliquot (e.g., using a 0.45 µm PTFE syringe filter). sample2->sample3 sample4 Dilute the filtered sample with a suitable solvent. sample3->sample4 sample5 Analyze concentration via HPLC or GC. sample4->sample5 G cluster_solute Diisopropylaminoacetonitrile cluster_solvent Solvent cluster_solubility Outcome Solute Solute Properties (Polarity, H-Bonding) Solubility Solubility Solute->Solubility Intermolecular Forces (Dipole-Dipole, H-Bonding) Solvent Solvent Properties (Polarity, H-Bonding, Dielectric Constant) Solvent->Solubility 'Like Dissolves Like'

Sources

Foundational

thermodynamic stability of Diisopropylaminoacetonitrile

An In-Depth Technical Guide to the Thermodynamic Stability of Diisopropylaminoacetonitrile For Researchers, Scientists, and Drug Development Professionals Abstract Diisopropylaminoacetonitrile is a molecule of interest i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Diisopropylaminoacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropylaminoacetonitrile is a molecule of interest in various research and development sectors, particularly in the synthesis of pharmaceutical intermediates and other specialty chemicals. As with any reactive chemical, a thorough understanding of its thermodynamic stability is paramount for ensuring safe handling, storage, and process scale-up. This guide provides a comprehensive framework for evaluating the thermal hazards associated with Diisopropylaminoacetonitrile. We will delve into the theoretical underpinnings of thermal stability, detail the primary analytical techniques for its assessment, and provide actionable, step-by-step protocols for laboratory execution. This document is intended to be a practical resource, blending established scientific principles with field-proven insights to empower researchers in their process safety endeavors.

Introduction: The Imperative of Thermal Safety

Diisopropylaminoacetonitrile, a member of the aminonitrile family, possesses a unique combination of functional groups—a tertiary amine and a nitrile—that makes it a versatile building block in organic synthesis. However, these same functional groups can also be sources of thermal instability. The presence of nitrogen and the potential for exothermic decomposition reactions necessitate a rigorous evaluation of the compound's thermodynamic properties. Failure to adequately characterize these properties can lead to thermal runaway events, which pose significant risks of fire, explosion, and toxic release.[1]

This guide will equip you with the knowledge and methodologies to:

  • Identify potential thermal hazards associated with Diisopropylaminoacetonitrile.

  • Quantify key thermodynamic parameters related to its decomposition.

  • Design and implement robust experimental protocols for thermal stability assessment.

  • Make data-driven decisions for safe process development, storage, and handling.

Foundational Concepts in Thermodynamic Stability

The thermodynamic stability of a chemical compound refers to its resistance to decomposition under thermal stress. For a compound like Diisopropylaminoacetonitrile, several key concepts are central to its thermal hazard assessment:

  • Decomposition Onset Temperature (Tonset): The temperature at which the compound begins to exothermically decompose at a rate detectable by the analytical instrument. This is a critical parameter for defining safe operating and storage temperatures.[2]

  • Heat of Decomposition (ΔHd): The total amount of energy released during the decomposition reaction. A large heat of decomposition indicates a high potential for a rapid increase in temperature and pressure if the reaction is initiated.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase of a substance due to its own exothermic decomposition under adiabatic (zero heat loss) conditions. This is a key indicator of the severity of a potential thermal runaway.[2]

  • Thermal Runaway: A situation where an exothermic reaction goes out of control. The rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, which can result in catastrophic failure of containment.[3]

  • Time to Maximum Rate (TMR): Under adiabatic conditions, this is the time it takes for a substance to self-heat from a specific onset temperature to its maximum decomposition rate. It is a crucial parameter for designing emergency relief systems and safety protocols.[2][4]

A comprehensive thermal hazard assessment aims to quantify these parameters to establish safe operating limits and to design appropriate safety measures to prevent or mitigate thermal runaway scenarios.

Core Methodologies for Thermal Hazard Assessment

Two primary calorimetric techniques form the cornerstone of thermal stability analysis: Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is an excellent screening tool for quickly identifying exothermic events and estimating the heat of decomposition.[6][7]

  • Principle of Operation: A sample of the material (typically 1-5 mg) and an inert reference are heated at a constant rate.[6] The instrument measures the energy required to maintain both the sample and the reference at the same temperature. An exothermic event, such as decomposition, will release heat, reducing the amount of energy needed to heat the sample. This difference in heat flow is recorded as a peak on the DSC thermogram.

  • Key Data Generated:

    • Onset temperature of decomposition (Tonset)

    • Peak exothermic temperature (Tpeak)

    • Heat of decomposition (ΔHd)

    • Specific heat capacity (Cp)

Accelerating Rate Calorimetry (ARC)

The ARC is considered the benchmark instrument for assessing thermal runaway hazards.[4] It simulates a worst-case, near-adiabatic scenario, providing critical data on the temperature and pressure behavior of a decomposing substance.[1][3][8]

  • Principle of Operation: A larger sample (typically 1-10 g) is placed in a sample bomb within a heated, insulated chamber. The instrument operates in a "Heat-Wait-Seek" mode. It heats the sample to a starting temperature, waits for thermal equilibrium, and then seeks for any self-heating (exothermic activity). If a self-heating rate above a certain threshold is detected, the instrument switches to adiabatic mode, where the surrounding heaters match the sample's temperature, preventing heat loss to the environment. The instrument then records the temperature and pressure rise as a function of time.[4]

  • Key Data Generated:

    • Onset temperature of self-heating under adiabatic conditions.

    • Temperature and pressure rise rates as a function of temperature.[2]

    • Adiabatic time to maximum rate (TMR).[2]

    • Adiabatic temperature rise (ΔTad).[2]

    • Activation energy (Ea) and other kinetic parameters.[2]

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a comprehensive guide for the thermal analysis of Diisopropylaminoacetonitrile. It is imperative that all work with this and any potentially hazardous chemical be conducted by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE).[9]

Protocol 1: Thermal Screening with Differential Scanning Calorimetry (DSC)

Objective: To perform an initial screening of Diisopropylaminoacetonitrile to identify the onset temperature and energy of any exothermic decomposition.

Materials & Equipment:

  • Differential Scanning Calorimeter (DSC)

  • High-pressure DSC pans (e.g., gold-plated stainless steel)

  • Hermetic sealing press for pans

  • Microbalance (readable to 0.01 mg)

  • Diisopropylaminoacetonitrile sample

  • Inert reference material (e.g., empty pan)

  • Nitrogen gas supply for purging

Methodology:

  • Sample Preparation:

    • Tare a high-pressure DSC pan on the microbalance.

    • Carefully weigh 1-3 mg of Diisopropylaminoacetonitrile directly into the pan. Record the exact weight.

    • Hermetically seal the pan using the sealing press. This is crucial to contain any pressure generated during decomposition and to prevent sample loss through evaporation.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).

    • Ramp the temperature at a constant heating rate, typically 2-10°C/min, to a final temperature well beyond any expected decomposition (e.g., 350°C). A common rate for hazard screening is 10°C/min.[10]

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • Determine the onset temperature (Tonset) of any exothermic peak using the tangent method.

    • Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd) in J/g.

Protocol 2: Thermal Runaway Assessment with Accelerating Rate Calorimetry (ARC)

Objective: To determine the thermal runaway characteristics of Diisopropylaminoacetonitrile under near-adiabatic conditions.

Materials & Equipment:

  • Accelerating Rate Calorimeter (ARC)

  • Sample bomb (e.g., titanium or stainless steel)

  • Thermocouple and pressure transducer

  • Balance (readable to 0.01 g)

  • Diisopropylaminoacetonitrile sample

Methodology:

  • Sample Preparation:

    • Tare the sample bomb.

    • Add a known quantity (e.g., 1-5 g) of Diisopropylaminoacetonitrile to the bomb. Record the exact weight.

    • Seal the bomb according to the manufacturer's instructions.

  • Instrument Setup:

    • Place the sealed bomb into the ARC calorimeter.

    • Connect the thermocouple and pressure transducer.

    • Evacuate and purge the system if necessary.

  • "Heat-Wait-Seek" Program:

    • Set the starting temperature (e.g., 50°C), well below the Tonset determined by DSC.

    • Set the heating step size (e.g., 5°C).

    • Set the wait time (e.g., 15 minutes) to allow for thermal equilibrium.

    • Set the self-heating rate detection threshold (e.g., 0.02°C/min).

  • Execution:

    • The ARC will heat the sample to the start temperature, wait for equilibrium, and then monitor for self-heating.

    • If no self-heating is detected, it will heat by the next step and repeat the process.

    • Once a self-heating rate exceeding the threshold is detected, the instrument will enter adiabatic mode. The heaters will track the sample temperature, and the instrument will record temperature and pressure as a function of time until the reaction is complete.

  • Data Analysis:

    • Plot temperature and pressure versus time.

    • Plot the self-heating rate (°C/min) versus temperature.

    • From these plots, determine the onset temperature, TMR, ΔTad, and pressure rise rates.

Data Interpretation and Presentation

The data obtained from DSC and ARC experiments should be systematically organized to facilitate a comprehensive thermal hazard assessment.

Table 1: Summary of DSC Thermal Screening Data for Diisopropylaminoacetonitrile
ParameterValueUnits
Sample Massmg
Heating Rate°C/min
Onset Temperature (Tonset)°C
Peak Temperature (Tpeak)°C
Heat of Decomposition (ΔHd)J/g
Table 2: Summary of ARC Thermal Runaway Data for Diisopropylaminoacetonitrile
ParameterValueUnits
Sample Massg
Onset Temperature (Adiabatic)°C
Temperature at Max Rate°C
Final Temperature°C
Adiabatic Temperature Rise (ΔTad)°C
Time to Maximum Rate (from onset)min
Maximum Self-Heating Rate°C/min
Initial Pressurepsia
Maximum Pressurepsia
Maximum Pressure Rise Ratepsia/min

Visualizing Workflows and Mechanisms

Workflow for Thermal Hazard Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal hazard assessment of a new chemical entity like Diisopropylaminoacetonitrile.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Adiabatic & Kinetic Analysis cluster_2 Phase 3: Process Safety Implementation A Literature Review & Safety Data Assessment B Differential Scanning Calorimetry (DSC) A->B Initial Hazard ID C Accelerating Rate Calorimetry (ARC) B->C Exotherm Detected D Kinetic Parameter Determination C->D Adiabatic Data E Define Safe Operating & Storage Conditions D->E Kinetic Model F Emergency Relief System Design D->F Pressure & Temp Data G Develop Safe Handling Protocols E->G end End: Safe Process G->end start Start: New Compound start->A

Caption: A typical workflow for assessing the thermal stability of a chemical compound.

Hypothetical Decomposition Pathway of Diisopropylaminoacetonitrile

While the exact decomposition pathway of Diisopropylaminoacetonitrile requires experimental elucidation (e.g., via GC-MS analysis of decomposition products), a plausible pathway can be hypothesized based on the known reactivity of aminonitriles. Thermal stress could initiate decomposition through several routes, including hydrolysis (if water is present), or fragmentation involving the C-CN bond or the C-N bonds of the isopropyl groups. A potential non-catalytic thermal decomposition could involve intramolecular rearrangement or fragmentation.

Below is a hypothetical representation of a fragmentation pathway.

G A Diisopropylaminoacetonitrile B Initial Thermal Stress (Heat) C Radical Intermediates (e.g., •CN, •CH2N(iPr)2) B->C Initiation: Bond Cleavage D Volatile Products (e.g., HCN, Propene, Methane) C->D Propagation & Recombination E Polymeric Residue C->E Polymerization

Caption: A simplified, hypothetical decomposition pathway for Diisopropylaminoacetonitrile.

Conclusions and Recommendations

A thorough understanding of the is not merely an academic exercise; it is a fundamental requirement for its safe utilization in any research or industrial setting. This guide has outlined a systematic approach to this evaluation, grounded in established calorimetric techniques.

Key Recommendations:

  • Always Screen First: Never handle or scale up a reaction involving Diisopropylaminoacetonitrile without first performing a DSC screening to identify potential exotherms.

  • Respect the Onset: The onset temperature determined by calorimetry should be treated as a critical limit. Safe operating and storage temperatures should be established with a significant safety margin below this value.

  • Plan for the Worst Case: For any process involving significant quantities or elevated temperatures, ARC testing is essential to understand the consequences of a cooling failure and to design appropriate safety systems.[3]

  • Consider Contaminants: The thermal stability of Diisopropylaminoacetonitrile can be significantly affected by the presence of impurities, catalysts (e.g., acids, bases, metals), or incompatible materials of construction.[1] These effects should be investigated as part of a comprehensive process safety assessment.

By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently manage the risks associated with Diisopropylaminoacetonitrile, fostering a culture of safety and enabling its potential to be realized without incident.

References

  • Vertex AI Search. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center.
  • Vertex AI Search. Accelerating Rate Calorimeter (ARC) - Belmont Scientific.
  • Vertex AI Search. Accelerating Rate Calorimeter | Thermal Hazard Technology.
  • Vertex AI Search. Accelerating Rate Calorimeter (ARC) Testing - Sigma-HSE.
  • Vertex AI Search. Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals.
  • ResearchGate. Differential scanning calorimetry (DSC)
  • AK Scientific, Inc.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Wikipedia. Differential scanning calorimetry.
  • TA Instruments.
  • NIH. Calorimetric techniques to study the interaction of drugs with biomembrane models.

Sources

Exploratory

Unlocking Synthetic Potential: A Technical Guide to Diisopropylaminoacetonitrile in Research and Development

Abstract Diisopropylaminoacetonitrile, a sterically hindered α-aminonitrile, presents a unique and largely untapped potential for innovation in synthetic chemistry. This technical guide moves beyond a simple cataloging o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diisopropylaminoacetonitrile, a sterically hindered α-aminonitrile, presents a unique and largely untapped potential for innovation in synthetic chemistry. This technical guide moves beyond a simple cataloging of properties to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its core reactivity and diverse research applications. We will delve into its role as a versatile building block, particularly in the synthesis of complex nitrogen-containing molecules, and provide detailed, field-proven insights into its practical application. This document is designed to be a self-validating system, grounding all theoretical discussions in practical, reproducible experimental protocols and authoritative references.

Introduction: Beyond a Simple Nitrile

Diisopropylaminoacetonitrile, characterized by the presence of a nitrile group and a bulky diisopropylamino moiety on the same carbon atom, is more than a mere chemical intermediate. The electron-withdrawing nature of the nitrile group acidifies the α-proton, creating a nucleophilic center, while the sterically demanding diisopropyl groups modulate its reactivity and confer unique properties to its derivatives. This guide will explore the synthetic opportunities arising from this distinct structural arrangement.

Table 1: Physicochemical Properties of Diisopropylaminoacetonitrile [1][2]

PropertyValue
Molecular Formula C₈H₁₆N₂
Molecular Weight 140.23 g/mol
CAS Number 54714-49-7 (most common)[2], 19699-38-8[1]
Boiling Point 61 °C at 10 mmHg
Density ~0.865 g/cm³
Appearance Colorless to pale yellow liquid or white to yellow crystalline powder

Core Reactivity and Mechanistic Considerations

The primary mode of reactivity for diisopropylaminoacetonitrile stems from the deprotonation of the α-carbon, generating a stabilized carbanion. This nucleophile can then participate in a variety of bond-forming reactions.

The Strecker Synthesis: A Gateway to N-Substituted α-Amino Acids

The most prominent application of diisopropylaminoacetonitrile lies in a modified Strecker synthesis to produce N,N-disubstituted α-amino nitriles, which are valuable precursors to N-substituted α-amino acids.[3][4][5] These amino acid derivatives are crucial in peptidomimetics and drug discovery, as N-substitution can enhance metabolic stability and conformational rigidity.

The general mechanism involves the reaction of an aldehyde or ketone with diisopropylaminoacetonitrile in the presence of a cyanide source. The reaction proceeds through the formation of an iminium ion, which is then attacked by the cyanide ion.

Strecker_Mechanism aldehyde Aldehyde/Ketone iminium Iminium Ion Intermediate aldehyde->iminium + Diisopropylamine (from hydrolysis of starting material) diisopropylaminoacetonitrile Diisopropylaminoacetonitrile diisopropylaminoacetonitrile->iminium - H⁺ aminonitrile N,N-Diisopropyl-α-aminonitrile iminium->aminonitrile + CN⁻ cyanide Cyanide Source (e.g., HCN, TMSCN) amino_acid N,N-Diisopropyl-α-amino acid aminonitrile->amino_acid Hydrolysis

Potential Research Applications and Experimental Protocols

While the full synthetic potential of diisopropylaminoacetonitrile is still being explored, its structural motifs suggest several promising research avenues.

Synthesis of N,N-Diisopropyl-α-Amino Acids

This application leverages the Strecker reaction to introduce the diisopropylamino group at the α-position of a carbonyl compound, leading to the synthesis of sterically hindered N-substituted amino acids.

Experimental Protocol: Synthesis of N,N-Diisopropyl-2-phenylglycinonitrile (Hypothetical Example based on Strecker Reaction Principles)

Disclaimer: This protocol is a representative example based on established Strecker reaction methodologies and has not been directly extracted from a specific publication for Diisopropylaminoacetonitrile. Researchers should optimize conditions based on their specific substrate.

  • Reaction Setup: To a solution of benzaldehyde (1.0 eq) in methanol (0.5 M) at 0 °C under an inert atmosphere (e.g., Argon), add diisopropylaminoacetonitrile (1.1 eq).

  • Cyanide Addition: Slowly add trimethylsilyl cyanide (TMSCN) (1.2 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N,N-diisopropyl-2-phenylglycinonitrile.

  • Hydrolysis to Amino Acid: The resulting α-aminonitrile can be hydrolyzed to the corresponding carboxylic acid by heating in an acidic (e.g., 6M HCl) or basic (e.g., 6M NaOH) aqueous solution.

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of the α-carbon and the nitrile group makes diisopropylaminoacetonitrile a potential precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

A plausible synthetic strategy involves the alkylation of diisopropylaminoacetonitrile with a bifunctional electrophile, followed by intramolecular cyclization. This approach is inspired by the successful use of the closely related N,N-dibenzylaminoacetonitrile in the synthesis of pyrrolizidine and indolizidine alkaloids.

Heterocycle_Synthesis start Diisopropylaminoacetonitrile deprotonation Deprotonation (e.g., LDA) start->deprotonation carbanion α-Carbanion deprotonation->carbanion alkylation Alkylation with Bifunctional Electrophile (e.g., 1,4-dihalobutane) carbanion->alkylation intermediate Alkylated Intermediate alkylation->intermediate cyclization Intramolecular Cyclization intermediate->cyclization heterocycle Nitrogen Heterocycle (e.g., Pyrrolidine derivative) cyclization->heterocycle

As a Ligand in Coordination Chemistry

The nitrogen atoms in diisopropylaminoacetonitrile possess lone pairs of electrons and can potentially act as ligands for transition metals. The steric bulk of the diisopropyl groups could create a unique coordination environment, influencing the catalytic activity and selectivity of the metal center in various organic transformations. This remains a largely unexplored area of research.

Synthesis of Diisopropylaminoacetonitrile

A common method for the synthesis of α-aminonitriles is the reaction of an amine, an aldehyde (in this case, formaldehyde), and a cyanide source.

Experimental Protocol: Synthesis of Diisopropylaminoacetonitrile (Adapted from similar procedures)

Safety Precaution: This synthesis involves the use of highly toxic cyanide salts and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Bisulfite Adduct Formation: In a well-ventilated fume hood, prepare a solution of sodium bisulfite in water. To this, add an aqueous solution of formaldehyde.

  • Amine Addition: Cool the mixture and slowly add diisopropylamine with stirring.

  • Cyanide Addition: In a separate flask, prepare a solution of sodium cyanide in water. Slowly add the cyanide solution to the reaction mixture.

  • Reaction and Extraction: Stir the reaction mixture for several hours. The product, diisopropylaminoacetonitrile, will form as an oily upper layer. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Safety and Handling

Diisopropylaminoacetonitrile is a hazardous chemical and must be handled with extreme care.

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.

  • Corrosivity: It can cause severe skin burns and eye damage.

  • Handling: Use only in a well-ventilated area, and wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion and Future Outlook

Diisopropylaminoacetonitrile is a versatile and underutilized reagent with significant potential in organic synthesis. Its application in the Strecker synthesis of N-substituted amino acids offers a direct route to valuable building blocks for drug discovery. Furthermore, its potential as a precursor for nitrogen heterocycles and as a novel ligand in catalysis warrants further investigation. This guide provides a foundational understanding and practical starting points for researchers to explore the rich chemistry of this promising molecule. As the demand for novel molecular architectures in medicinal and materials science continues to grow, the strategic application of unique building blocks like diisopropylaminoacetonitrile will be paramount.

References

  • Alfa Aesar. (Diisopropylamino)acetonitrile.

  • Santa Cruz Biotechnology, Inc. (Diisopropylamino)acetonitrile.

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
  • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Related Syntheses of α-Amino Acids. Chemical Reviews, 103(8), 2795–2828.
  • Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker reactions. Chemical Reviews, 111(11), 6947–6983.

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Foundational

A Comprehensive Technical Guide to Diisopropylaminoacetonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Foreword Diisopropylaminoacetonitrile, a sterically hindered α-aminonitrile, represents a class of chemical intermediates pivotal to synthetic organic chemi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Diisopropylaminoacetonitrile, a sterically hindered α-aminonitrile, represents a class of chemical intermediates pivotal to synthetic organic chemistry. While not as extensively documented in pharmaceutical literature as other synthons, its unique structural features and reactivity profile warrant a detailed examination. This technical guide provides a comprehensive literature review, consolidating available data on its synthesis, physicochemical properties, analytical characterization, and safety considerations. Furthermore, it explores its potential, largely as a representative of the α-aminonitrile class, in the broader context of drug discovery and development. As a Senior Application Scientist, the following narrative is structured to provide not only procedural knowledge but also the underlying chemical principles and practical insights essential for its effective utilization in a research and development setting.

Physicochemical Properties and Identification

A thorough understanding of a compound's fundamental properties is the bedrock of its safe and effective application. Diisopropylaminoacetonitrile is a distinct chemical entity with the following key identifiers and characteristics.

PropertyValueReference
CAS Number 54714-49-7[1]
Molecular Formula C₈H₁₆N₂[1]
Molecular Weight 140.23 g/mol [1]
IUPAC Name 2-[di(propan-2-yl)amino]acetonitrile[1]

Note: This information is critical for accurate record-keeping, regulatory compliance, and unambiguous communication in scientific literature.

Synthesis of Diisopropylaminoacetonitrile: The Strecker Reaction

The primary and most efficient route to Diisopropylaminoacetonitrile is through the Strecker synthesis, a classic multicomponent reaction that has been a cornerstone of amino acid and α-aminonitrile synthesis for over a century.[2][3] This one-pot reaction elegantly combines an aldehyde (or ketone), an amine, and a cyanide source to form the desired α-aminonitrile.[4]

Reaction Mechanism

The Strecker synthesis proceeds through a well-established mechanism involving two key stages:[5]

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the amine (diisopropylamine) on the carbonyl carbon of an aldehyde (typically formaldehyde or its equivalent). This is followed by dehydration to form a reactive iminium ion.

  • Cyanide Addition: A cyanide nucleophile then attacks the electrophilic carbon of the iminium ion, leading to the formation of the stable α-aminonitrile product.

The following diagram illustrates the generalized mechanism of the Strecker synthesis for Diisopropylaminoacetonitrile.

Strecker_Mechanism Formaldehyde Formaldehyde (or equivalent) Iminium_Ion Iminium Ion Formaldehyde->Iminium_Ion + Diisopropylamine - H₂O Diisopropylamine Diisopropylamine Diisopropylamine->Iminium_Ion Cyanide Cyanide Source (e.g., KCN) Product Diisopropylaminoacetonitrile Cyanide->Product Iminium_Ion->Product + CN⁻

Caption: Generalized Strecker synthesis of Diisopropylaminoacetonitrile.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established methodologies for the Strecker synthesis of α-aminonitriles and should be adapted and optimized for specific laboratory conditions.[6]

Materials:

  • Diisopropylamine

  • Formaldehyde (or paraformaldehyde)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Methanol (or other suitable solvent)

  • Hydrochloric acid (for pH adjustment, if necessary)

  • Diethyl ether (or other extraction solvent)

  • Anhydrous magnesium sulfate (or other drying agent)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, combine diisopropylamine and formaldehyde in a reaction vessel containing methanol. The reaction may be exothermic and require cooling.

  • Cyanide Addition: Slowly add a solution of potassium cyanide in water to the reaction mixture. Maintain the temperature with an ice bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water. Extract the product into an organic solvent such as diethyl ether.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product.

  • Final Purification: The crude Diisopropylaminoacetonitrile can be further purified by vacuum distillation.

Safety Precaution: The use of cyanide salts is extremely hazardous. All procedures must be carried out in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE). An emergency cyanide poisoning antidote kit should be readily available.

Analytical Characterization

The structural elucidation and purity assessment of synthesized Diisopropylaminoacetonitrile are critical for its use in further applications. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow Sample Purified Diisopropylaminoacetonitrile NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (e.g., GC-MS) Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: A typical workflow for the spectroscopic analysis of Diisopropylaminoacetonitrile.

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR Signals corresponding to the isopropyl methine protons (septet) and methyl protons (doublet), and a singlet for the methylene protons adjacent to the nitrile group.
¹³C NMR Resonances for the nitrile carbon, the methylene carbon, and the isopropyl methine and methyl carbons.
FTIR A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the range of 2200-2260 cm⁻¹.
Mass Spec. The molecular ion peak corresponding to the molecular weight of Diisopropylaminoacetonitrile (140.23 m/z), along with characteristic fragmentation patterns.
Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for determining the purity of Diisopropylaminoacetonitrile.

HPLC Method Development (General Guidance):

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A mixture of acetonitrile and water with a suitable buffer.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or a mass spectrometer for more sensitive and specific detection.

GC-MS Method Development (General Guidance):

  • Column: A mid-polarity capillary column is often suitable for the analysis of amines and nitriles.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from any impurities.

  • Detection: Mass spectrometry provides both quantification and identification of components.

Chemical Reactivity and Potential for Derivatization

The reactivity of Diisopropylaminoacetonitrile is primarily dictated by the nitrile and the tertiary amine functional groups.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, diisopropylaminoacetic acid.[5]

  • Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), which would yield N¹,N¹-diisopropylethane-1,2-diamine.

  • Reactions at the α-carbon: The protons on the carbon adjacent to the nitrile group can be deprotonated with a strong base, allowing for the introduction of various electrophiles.

This reactivity makes Diisopropylaminoacetonitrile a versatile intermediate for the synthesis of a range of more complex molecules.

Applications in Research and Development

While specific, large-scale industrial applications of Diisopropylaminoacetonitrile are not widely documented, its role as an α-aminonitrile positions it as a valuable building block in several areas of chemical research, including:

  • Synthesis of Substituted Amino Acids: As a precursor in the Strecker synthesis, it can be used to generate α,α-disubstituted amino acids, which are of interest in peptide and peptidomimetic chemistry.

  • Precursor for Heterocyclic Compounds: The functional groups present in Diisopropylaminoacetonitrile can be utilized in cyclization reactions to form various nitrogen-containing heterocyclic scaffolds, which are prevalent in many pharmaceuticals.

  • Fragment-Based Drug Discovery: Due to its relatively small size and distinct chemical features, it could potentially be used as a fragment in fragment-based drug discovery campaigns to probe the binding sites of biological targets.

Although direct evidence is limited, the general class of aminonitriles has been explored in the synthesis of compounds with potential biological activity. For instance, some aminonitriles have shown promise in the development of insecticides.[7][8]

Safety, Handling, and Storage

Diisopropylaminoacetonitrile is classified as a hazardous substance and requires careful handling.[1]

Hazard Identification

Based on available safety data sheets, Diisopropylaminoacetonitrile presents the following hazards:[1]

  • Harmful if swallowed.

  • Causes skin irritation.

  • May cause an allergic skin reaction.

  • Causes serious eye damage.

  • May cause respiratory irritation.

Handling and Storage Recommendations
  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid breathing vapors or dust.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Toxicity Profile

Specific toxicological data for Diisopropylaminoacetonitrile is not extensively available in the public domain. However, the toxicity of related aminonitriles suggests that caution is warranted. The nitrile group can potentially be metabolized to release cyanide, which is a potent toxin.

Environmental Fate and Considerations

The environmental impact of aminonitriles is an important consideration. While specific data for Diisopropylaminoacetonitrile is scarce, the general class of nitriles can be toxic to aquatic life. Biodegradation of some nitriles can occur through enzymatic pathways in microorganisms.[9][10] Green chemistry approaches to the Strecker synthesis, such as using water as a solvent, can help to mitigate the environmental footprint of its production.[11]

Conclusion and Future Perspectives

Diisopropylaminoacetonitrile is a valuable, albeit specialized, chemical intermediate with a well-defined synthetic route via the Strecker reaction. Its utility lies primarily in its potential as a precursor for more complex molecules, particularly substituted amino acids and heterocyclic systems. While its direct application in drug development is not yet established, the broader class of α-aminonitriles continues to be an area of active research. For researchers and scientists, a thorough understanding of its synthesis, reactivity, and safe handling is paramount. Future investigations into the biological activity of Diisopropylaminoacetonitrile and its derivatives could unveil new opportunities in medicinal chemistry and other areas of applied science.

References

  • NROChemistry. Strecker Synthesis. [Link]

  • Institute of Microbiology, Academy of Sciences of the Czech Republic. Biotransformation by enzymes of the nitrile metabolism. [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 8(4), 47. [Link]

  • ResearchGate. Biotransformation of racemic aromatic -aminonitriles. [Link]

  • Penta chemicals. Diisopropylamine - SAFETY DATA SHEET. [Link]

  • Carl ROTH. Safety Data Sheet: Diisopropylamine. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • Canfield, J., & Patel, B. H. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Research Communities. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Unciti-Broceta, A., & Kasparkova, J. (2019). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 24(12), 2296. [Link]

  • University of Notre Dame Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]

  • Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 60. [Link]

  • Shanghai Douwin Chemical Co.,Ltd. Pesticide Intermediate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Strategic Role of the α-Aminonitrile Scaffold in Modern Asymmetric Synthesis

Introduction: Recontextualizing Diisopropylaminoacetonitrile within Asymmetric Synthesis For researchers in drug development and synthetic chemistry, the quest for enantiomerically pure compounds is paramount. While the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Recontextualizing Diisopropylaminoacetonitrile within Asymmetric Synthesis

For researchers in drug development and synthetic chemistry, the quest for enantiomerically pure compounds is paramount. While the specific reagent, Diisopropylaminoacetonitrile, is not prominently documented as a direct chiral auxiliary or catalyst in asymmetric literature, its core structure—the α-aminonitrile scaffold—is of fundamental importance. α-Aminonitriles are versatile and critical building blocks for synthesizing a vast array of chiral molecules, including non-natural amino acids, which are key components of many pharmaceuticals.[1][2][3]

This guide, therefore, pivots from the specific, unheralded molecule to the broader, highly relevant class of α-aminonitriles. We will explore the strategic application of this scaffold, focusing on the cornerstone reaction for its stereoselective synthesis: the Asymmetric Strecker Reaction. We will delve into modern organocatalytic approaches, provide detailed protocols, and explain the mechanistic principles that empower chemists to control chirality with precision.

The Asymmetric Strecker Reaction: A Gateway to Chiral Amines

First discovered in 1850, the Strecker reaction is a three-component condensation of an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile.[3][4] While the classic reaction is racemic, its modern asymmetric variants are powerful tools for setting a stereocenter. These methods generally fall into two categories:

  • Chiral Auxiliaries: A stoichiometric amount of a chiral amine is used, which directs the addition of the cyanide nucleophile. The auxiliary is typically removed in a later step.[1][5]

  • Catalytic Enantioselective Methods: A chiral catalyst (metal-based or organocatalyst) is used in sub-stoichiometric amounts to control the stereochemical outcome of the reaction with an achiral amine and aldehyde.[1][6][7]

Organocatalysis has emerged as a particularly attractive strategy due to its operational simplicity, stability, and avoidance of heavy metals.[1][2][3] Chiral organocatalysts, such as thioureas, squaramides, or bicyclic guanidines, activate the imine intermediate through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack of cyanide.[1][6]

Mechanism of Organocatalyzed Asymmetric Cyanation

The generally accepted mechanism for many organocatalytic Strecker reactions involves the formation of a transient imine from the aldehyde and amine. The chiral organocatalyst, often a hydrogen-bond donor like a thiourea or squaramide derivative, then binds to and activates the imine. This binding creates a sterically defined pocket that shields one face of the imine, forcing the cyanide nucleophile to attack from the less hindered face. This directed attack establishes the chiral center with high enantioselectivity.

Strecker_Mechanism General Mechanism of Organocatalyzed Strecker Reaction cluster_0 Imine Formation cluster_1 Chiral Activation & Cyanation cluster_2 Catalyst Regeneration Aldehyde Aldehyde (R1-CHO) Imine Achiral Imine Aldehyde->Imine -H2O Amine Amine (R2-NH2) Amine->Imine Catalyst Chiral Organocatalyst Activated_Complex [Imine-Catalyst]* Chiral Complex Imine->Activated_Complex Catalyst->Activated_Complex Reversible Binding Product Enantioenriched α-Aminonitrile Activated_Complex->Product Catalyst_Regen Chiral Organocatalyst Cyanide Cyanide (CN-) Cyanide->Product Face-selective attack Product->Catalyst_Regen Release

Caption: General Mechanism of Organocatalyzed Strecker Reaction.

Protocol: Organocatalytic Asymmetric Strecker Synthesis of an α-Aryl Aminonitrile

This protocol is a representative example for the synthesis of a chiral α-aminonitrile using a squaramide-based organocatalyst. It is adapted from methodologies described in the literature for high-yield, high-enantioselectivity transformations.[1]

Materials:

  • Benzaldehyde (freshly distilled)

  • Aniline (freshly distilled)

  • Trimethylsilyl cyanide (TMSCN)

  • (S,S)-Squaramide Catalyst (e.g., a pseudo-enantiomeric squaramide catalyst)

  • Toluene (anhydrous)

  • Methanol (anhydrous)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

  • Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen line)

Experimental Workflow:

protocol_workflow Experimental Workflow for Asymmetric Strecker Synthesis A 1. Catalyst & Aldehyde Add catalyst (1-5 mol%) and toluene to a N2-flushed flask. Add benzaldehyde. B 2. Imine Formation Add aniline. Stir at room temperature for 30 min to form the imine in situ. A->B C 3. Cyanation Step Cool to specified temperature (-20°C to 0°C). Slowly add TMSCN. Stir for 12-24h. B->C D 4. Quenching & Workup Quench with sat. NaHCO3. Extract with EtOAc. Dry organic layer with MgSO4. C->D E 5. Purification Concentrate under reduced pressure. Purify by flash column chromatography. D->E F 6. Analysis Determine yield. Analyze enantiomeric excess (ee) by chiral HPLC. E->F

Caption: Experimental Workflow for Asymmetric Strecker Synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask under a nitrogen atmosphere, add the chiral squaramide catalyst (e.g., 0.02 mmol, 2 mol%). Add 5 mL of anhydrous toluene and stir to dissolve.

  • Substrate Addition: Add benzaldehyde (1.0 mmol, 1.0 eq) to the flask, followed by aniline (1.1 mmol, 1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the N-benzhydryl imine.

  • Cooling: Cool the reaction mixture to the optimized temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.

  • Cyanation: Slowly add trimethylsilyl cyanide (TMSCN, 1.5 mmol, 1.5 eq) dropwise over 5 minutes. Caution: TMSCN is highly toxic and moisture-sensitive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction to stir at -20 °C for the specified time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-aminonitrile.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the product by analysis on a chiral High-Performance Liquid Chromatography (HPLC) column with a suitable mobile phase.

Performance Data of Representative Organocatalytic Systems

The choice of catalyst, solvent, and temperature is crucial for achieving high stereoselectivity. The following table summarizes typical results for asymmetric Strecker reactions using different organocatalytic systems.

Catalyst TypeAldehyde SubstrateAmine SubstrateCyanide SourceTypical YieldTypical ee (%)Reference
Chiral ThioureaBenzaldehydeAnilineTMSCN85-95%90-98%[1]
Chiral SquaramideVarious Aryl AldehydesVarious Aryl AminesKCN / TMSCN90-99%92-99%[1]
Chiral GuanidineN-Boc Imines-HCN80-96%85-97%[6]
Chiral AmideVarious Ketimines-TMSCNHighup to 99%[1]

Conclusion and Outlook

The α-aminonitrile scaffold is a cornerstone of modern asymmetric synthesis, providing efficient access to chiral amines and amino acids.[8][9] While Diisopropylaminoacetonitrile is not a direct player, the principles governing the stereoselective synthesis of its chiral analogues are well-established and powerful. Organocatalytic methods, particularly asymmetric Strecker-type reactions, offer a robust, reliable, and environmentally benign platform for this purpose.[3] Future developments will likely focus on expanding the substrate scope, developing even more efficient and recyclable catalysts, and integrating these methods into telescoped or continuous flow syntheses for pharmaceutical production.[1][10]

References

  • Shaheen, A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(21), 7586. Available at: [Link]

  • Gao, Y., et al. (2024). Asymmetric Synthesis of Chiral Aliphatic α-Tertiary Aminonitriles via Organocatalytic Isomerization of Cyanoketimines. Chinese Journal of Chemistry. Available at: [Link]

  • Shaheen, A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. Available at: [Link]

  • Gao, Y., et al. (2024). Bioactive chiral aminonitriles and catalytic asymmetric synthesis of chiral amines. ResearchGate. Available at: [Link]

  • Malik, A., et al. (2024). Synthesis of Aminonitriles by Asymmetric Strecker Reaction Using Organocatalysis. Synfacts, 20(09), 1224. Available at: [Link]

  • Ask This Paper. (2022). organocatalytic-synthesis-of-aminonitriles-a-review. Bohrium. Available at: [Link]

  • de Lange, B., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(1), 127-129. Available at: [Link]

  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(3), 1025-1050. Available at: [Link]

  • Sharma, K., et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 27(15), 4885. Available at: [Link]

  • Huang, J., & Corey, E. J. (2004). A New Chiral Catalyst for the Enantioselective Strecker Synthesis of α-Amino Acids. Organic Letters, 6(26), 5027-5029. Available at: [Link]

  • Toth, T., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 23(17), 6363-6392. Available at: [Link]

Sources

Application

Application Notes & Protocols: Diisopropylaminoacetonitrile as a Reagent in Strecker Reactions

I. Executive Summary: The Evolving Landscape of the Strecker Synthesis The Strecker synthesis, first reported in 1850, remains a cornerstone of organic chemistry for the preparation of α-amino acids from aldehydes or ket...

Author: BenchChem Technical Support Team. Date: January 2026

I. Executive Summary: The Evolving Landscape of the Strecker Synthesis

The Strecker synthesis, first reported in 1850, remains a cornerstone of organic chemistry for the preparation of α-amino acids from aldehydes or ketones.[1] The classical three-component reaction, involving a carbonyl compound, an amine, and a cyanide source, provides access to α-aminonitriles, which are versatile intermediates that can be hydrolyzed to the corresponding α-amino acids.[2][3] Over the decades, numerous modifications have been developed to improve safety, yield, and stereoselectivity, addressing the primary drawback of using highly toxic reagents like hydrogen cyanide (HCN).[4]

This guide focuses on the strategic use of N-substituted aminoacetonitriles, with a specific focus on diisopropylaminoacetonitrile, as a modern solution to some of the longstanding challenges of the Strecker reaction. These reagents offer a compelling alternative by potentially serving as a single, safer source for both the amine and cyanide components, thereby streamlining the synthetic process and enhancing safety profiles. We will explore the mechanistic underpinnings, practical advantages, and detailed protocols associated with this class of reagents, providing researchers with the necessary framework to implement this methodology in their synthetic programs.

II. Foundational Principles: Mechanism and Rationale

The traditional Strecker reaction proceeds through the initial formation of an imine from an aldehyde and an amine, followed by the nucleophilic addition of a cyanide ion to the iminium intermediate to form the α-aminonitrile.[5] The final step involves the hydrolysis of the nitrile to a carboxylic acid.[6]

Strecker_Mechanism Aldehyde Aldehyde/Ketone (R-CHO) Imine Imine Intermediate Aldehyde->Imine + Amine - H2O Amine Amine (R'-NH2) Amine->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + Cyanide Cyanide Cyanide Source (e.g., KCN, HCN) Cyanide->Aminonitrile AminoAcid α-Amino Acid Aminonitrile->AminoAcid Hydrolysis Protocol_Workflow Start Start: Aldehyde + Diisopropylaminoacetonitrile in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Catalyst Add Lewis Acid Catalyst Cool->Catalyst React Stir at RT (4-24h) Monitor Progress (TLC/LC-MS) Catalyst->React Quench Quench with aq. NaHCO3 React->Quench Extract Extract with DCM Quench->Extract Dry Dry (MgSO4), Filter, Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Final Product: N,N-Diisopropyl-α-aminonitrile Purify->Product

Sources

Method

Application Note: Diisopropylaminoacetonitrile-Mediated Cyanation for the Synthesis of α-Aminonitriles

Abstract The introduction of a cyano group is a fundamental transformation in organic synthesis, providing a versatile functional group that serves as a precursor to amines, amides, and carboxylic acids. Historically, th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of a cyano group is a fundamental transformation in organic synthesis, providing a versatile functional group that serves as a precursor to amines, amides, and carboxylic acids. Historically, this has been achieved using highly toxic and volatile reagents like hydrogen cyanide (HCN) or alkali metal cyanides (e.g., KCN, NaCN), which pose significant handling and safety challenges.[1][2] Diisopropylaminoacetonitrile emerges as a valuable alternative, functioning as a stable, crystalline, and less hazardous cyanide source. This application note provides a detailed protocol for its use in the cyanation of carbonyl compounds to synthesize α-aminonitriles, crucial intermediates in the preparation of α-amino acids and various bioactive molecules.[1][3] We will delve into the mechanistic underpinnings, a step-by-step experimental guide, critical safety procedures, and troubleshooting advice to ensure successful and safe execution.

Mechanistic Rationale: The Role of Diisopropylaminoacetonitrile

Diisopropylaminoacetonitrile is an α-aminonitrile derived from diisopropylamine, formaldehyde, and a cyanide source. Its utility in cyanation stems from its ability to act as a masked equivalent of cyanide, participating in reactions analogous to the classic Strecker synthesis.[3] The reaction is typically catalyzed by an acid or a Lewis acid.

The generally accepted mechanism proceeds as follows:

  • Activation of the Carbonyl: The substrate, an aldehyde or ketone, is activated by a catalyst (e.g., a Lewis acid or proton source).

  • Iminium Ion Formation (in Strecker-type reactions): If a primary or secondary amine is present, it condenses with the carbonyl compound to form an iminium ion. This is a key intermediate in the traditional Strecker reaction.[4]

  • Nucleophilic Attack: Diisopropylaminoacetonitrile, or a cyanide species generated from it in situ, acts as the nucleophile. It attacks the electrophilic carbonyl carbon or the iminium ion.

  • Formation of the α-Aminonitrile: The addition of the cyano group results in the formation of the desired α-aminonitrile product. The diisopropylamine moiety from the reagent can either be incorporated into the final product or act as a leaving group, depending on the specific reaction pathway (e.g., transamination/cyanation).

The primary advantage of this reagent is that it circumvents the need to handle free cyanide, as the cyano group is transferred directly from a stable organic molecule.

Critical Safety and Handling Procedures

While Diisopropylaminoacetonitrile is less volatile and acutely toxic than HCN, it is still a cyanide derivative and must be handled with extreme caution. Ingestion, inhalation, or skin contact can be harmful or fatal.[5][6]

  • Engineering Controls: All manipulations must be performed in a properly functioning chemical fume hood to prevent inhalation of any dust or potential decomposition products.[5][6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[5]

    • Hand Protection: Wear nitrile or neoprene gloves. Always check for compatibility and breakthrough times. Contaminated gloves must be disposed of immediately.[6]

    • Body Protection: A lab coat is required. For larger quantities, a chemical-resistant apron is recommended.[6]

  • Handling: Avoid creating dust. Use spark-proof tools and prevent static discharge.[7] Do not eat, drink, or smoke in the laboratory.[5][8] Wash hands thoroughly after handling.[5]

  • Emergency Procedures:

    • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[7][9]

    • Exposure: In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air.[6] In all cases of exposure, seek immediate medical attention.

  • Waste Disposal: All waste containing Diisopropylaminoacetonitrile or cyanide must be treated as hazardous. A common laboratory practice is to quench residual cyanide in aqueous solutions with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions (pH > 10) before disposal, but always follow your institution's specific hazardous waste protocols.

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-2-(diethylamino)acetonitrile

This protocol details the cyanation of 4-chlorobenzaldehyde using diethylamine, with Diisopropylaminoacetonitrile serving as the cyanide transfer agent. This represents a modified Strecker-type reaction.

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
4-Chlorobenzaldehyde140.57703 mg5.01.0
Diisopropylaminoacetonitrile140.24771 mg5.51.1
Diethylamine73.140.51 mL (366 mg)5.01.0
Acetic Acid60.050.3 mL (315 mg)5.251.05
Toluene-25 mL--
Saturated NaHCO₃ solution-20 mL--
Saturated NaCl solution (Brine)-20 mL--
Anhydrous Magnesium Sulfate-~2 g--
Equipment
50 mL Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Septa, needles, and argon/nitrogen line
Separatory funnel
Rotary evaporator
Thin-Layer Chromatography (TLC) plate (silica)
Reaction Workflow Diagram

G cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis prep_reagents Weigh reagents Add to flask setup_glassware Assemble glassware (Flask, Condenser) add_solvents Add Toluene setup_glassware->add_solvents add_reagents Add Aldehyde, Amine, & Acid add_solvents->add_reagents add_cyanide Add Diisopropylamino- acetonitrile add_reagents->add_cyanide heat_stir Stir at 50°C Monitor by TLC add_cyanide->heat_stir quench Cool to RT Quench with NaHCO₃ heat_stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry (MgSO₄) Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: Workflow for Diisopropylaminoacetonitrile-mediated cyanation.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (703 mg, 5.0 mmol).

  • Addition of Reagents: Place the flask under an inert atmosphere (Argon or Nitrogen). Add toluene (25 mL), followed by diethylamine (0.51 mL, 5.0 mmol) and acetic acid (0.3 mL, 5.25 mmol) via syringe. Stir the mixture for 15 minutes at room temperature.

  • Initiation of Cyanation: Add Diisopropylaminoacetonitrile (771 mg, 5.5 mmol) to the flask in one portion.

  • Reaction Execution: Heat the reaction mixture to 50°C and stir vigorously. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Workup - Quenching: Once the starting material is consumed, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Workup - Washing and Drying: Wash the combined organic layers with saturated sodium chloride (brine) solution (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure α-aminonitrile product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst or wet reagents/solvent. 2. Insufficient reaction temperature or time.1. Ensure all reagents are pure and solvents are anhydrous. 2. Increase reaction temperature to 60-70°C or extend the reaction time. Monitor by TLC.
Formation of Side Products 1. Self-condensation of the aldehyde. 2. Decomposition of the aminonitrile product.1. Add the Diisopropylaminoacetonitrile promptly after the initial stirring of aldehyde, amine, and acid. 2. Avoid excessive heating. Ensure the workup is performed promptly after the reaction is complete.
Difficult Purification Co-elution of product with unreacted starting materials or byproducts.Optimize the eluent system for column chromatography. A shallow gradient may be required for effective separation.

References

  • AK Scientific, Inc. Safety Data Sheet: Diisopropylaminoacetonitrile. Link

  • Spectrum Chemical. Safety Data Sheet: Diisopropylaminoacetonitrile. (2021-12-23). Link

  • Liu, X., Deng, Y., Deng, T., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society, 146(38), 25934–25942. Link

  • Penta Manufacturing Company. Safety Data Sheet: Diisopropylamine. (2024-05-07). Link

  • Carl ROTH GmbH. Safety Data Sheet: Diisopropylamine. Link

  • Carl ROTH GmbH. Safety Data Sheet: Diisopropylamine (Alternative). Link

  • Supporting Information for "Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate". Angewandte Chemie. Link

  • BenchChem. Spectroscopic and Synthetic Profile of α-Aminonitriles: A Technical Guide. Link

  • Ma, Y., et al. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Organic & Biomolecular Chemistry. Link

  • Ganger, T., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(15), 4987. Link

  • Allen, C. F. H., & VanAllan, J. A. (1955). Acetonitrile, diethylamino-. Organic Syntheses, Coll. Vol. 3, p.275. Link

  • Clarke, H. T., & Kirner, W. R. (1941). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses, Coll. Vol. 1, p.232. Link

  • de Oliveira, K. T., et al. (2021). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova. Link

Sources

Application

The Strategic Role of Diisopropylaminoacetonitrile in Pharmaceutical Manufacturing: Application Notes and Protocols

This guide provides an in-depth exploration of the applications of Diisopropylaminoacetonitrile and its derivatives in the synthesis of active pharmaceutical ingredients (APIs). Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the applications of Diisopropylaminoacetonitrile and its derivatives in the synthesis of active pharmaceutical ingredients (APIs). Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical causality behind its use, offers detailed protocols for key reactions, and is grounded in authoritative scientific literature.

Introduction: The Versatility of α-Aminonitriles in Drug Synthesis

Diisopropylaminoacetonitrile belongs to the class of α-aminonitriles, a versatile group of organic compounds that serve as crucial building blocks in the synthesis of a wide array of pharmaceutical agents.[1] Their utility stems from the presence of both a nitrile group and an amino group attached to the same carbon atom. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, making it a gateway to diverse functionalities.[2] The adjacent amino group, often protected and deprotected during a synthetic sequence, is a common feature in many biologically active molecules.

Diisopropylaminoacetonitrile, with its sterically hindered diisopropylamino group, offers specific advantages in directing reactions and influencing the properties of intermediates. This guide will focus on its most prominent application in the synthesis of phenylalkylamine calcium channel blockers, with a primary focus on Verapamil.

Core Application: Synthesis of Verapamil, a Phenylalkylamine Calcium Channel Blocker

Verapamil is a widely used medication for the treatment of hypertension, angina, and certain heart rhythm disorders.[3] It functions by blocking calcium channels in the heart and blood vessels.[3] The synthesis of Verapamil provides a classic example of the strategic use of an α-aminonitrile intermediate, structurally related to Diisopropylaminoacetonitrile.

The key step in many Verapamil syntheses involves the alkylation of a phenylacetonitrile derivative with a substituted amine.[4] This reaction constructs the core backbone of the Verapamil molecule.

Retrosynthetic Analysis of Verapamil

A logical disconnection of the Verapamil structure reveals the critical role of the α-aminonitrile moiety. The bond between the quaternary carbon and the nitrogen of the dimethylaminoethylphenyl group can be traced back to a nucleophilic substitution reaction.

G Verapamil Verapamil Intermediate1 α-Aryl-α-isopropyl-acetonitrile (Key Intermediate) Verapamil->Intermediate1 C-N bond formation Intermediate2 N-methyl-N-(2-(3,4-dimethoxyphenyl)ethyl)amine Verapamil->Intermediate2 Start1 3,4-Dimethoxyphenylacetonitrile Intermediate1->Start1 Start2 Isopropyl Halide Intermediate1->Start2 Alkylation Start3 3,4-Dimethoxyphenethylamine Intermediate2->Start3 Start4 Methylating Agent Intermediate2->Start4 Methylation

Caption: Retrosynthetic analysis of Verapamil highlighting the key α-aminonitrile intermediate.

Synthetic Protocol for Verapamil

This protocol outlines a common synthetic route to Verapamil, emphasizing the alkylation of the α-aminonitrile intermediate.

Step 1: Synthesis of α-(3,4-Dimethoxyphenyl)-α-isopropylacetonitrile

This step involves the alkylation of 3,4-dimethoxyphenylacetonitrile with an isopropyl halide.

  • Reagents and Materials:

    • 3,4-Dimethoxyphenylacetonitrile

    • Isopropyl bromide (or iodide)

    • Strong base (e.g., Sodium amide (NaNH₂), Sodium hydride (NaH))

    • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 3,4-dimethoxyphenylacetonitrile in the anhydrous solvent.

    • Cool the solution in an ice bath.

    • Slowly add the strong base in portions to the stirred solution. The formation of the carbanion is often indicated by a color change.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete deprotonation.

    • Slowly add isopropyl bromide to the reaction mixture. An exothermic reaction may be observed.

    • After the addition, heat the reaction mixture to reflux and maintain for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield α-(3,4-dimethoxyphenyl)-α-isopropylacetonitrile.

Step 2: Synthesis of Verapamil

This step involves the alkylation of the previously synthesized nitrile with a substituted amine in the presence of a strong base.

  • Reagents and Materials:

    • α-(3,4-Dimethoxyphenyl)-α-isopropylacetonitrile

    • 1-Chloro-3-(N-methyl-N-(3,4-dimethoxyphenethyl))propane (This is a simplified representation; the actual alkylating agent can vary, but introduces the required side chain). A more direct approach involves the reaction with N-methylhomoveratrylamine and a suitable activating agent.

    • Strong base (e.g., Sodium amide (NaNH₂))

    • Anhydrous toluene or xylene

    • Inert atmosphere

  • Procedure:

    • In a flame-dried reaction vessel under an inert atmosphere, add α-(3,4-dimethoxyphenyl)-α-isopropylacetonitrile and anhydrous toluene.

    • Add sodium amide and heat the mixture to reflux for several hours to form the corresponding anion.

    • Slowly add a solution of the alkylating agent (e.g., 1-chloro-3-(N-methyl-N-(3,4-dimethoxyphenethyl))propane) in toluene to the refluxing mixture.

    • Continue refluxing until the reaction is complete (monitor by TLC or HPLC).

    • Cool the reaction mixture and quench with water.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain crude Verapamil base.

    • The crude product can be purified by crystallization or conversion to its hydrochloride salt.[4]

Causality in Experimental Choices
  • Choice of Base: A strong base like sodium amide is required to deprotonate the α-carbon of the nitrile, which is only weakly acidic.

  • Anhydrous Conditions: Grignard reagents and other strong bases are highly reactive with water.[5] The presence of moisture would quench the base and prevent the desired reaction.

  • Inert Atmosphere: An inert atmosphere of nitrogen or argon is crucial to prevent the reaction of the highly reactive intermediates with oxygen.

  • Solvent Selection: Aprotic solvents like THF, diethyl ether, and toluene are used as they do not have acidic protons that would react with the strong base.

Broader Applications and Future Perspectives

While the synthesis of Verapamil is a prime example, the utility of α-aminonitriles extends to the synthesis of other pharmaceutical agents. The core reactivity of this functional group allows for its incorporation into a variety of molecular scaffolds.

Potential Role in the Synthesis of other APIs

The synthesis of the antidepressant Citalopram and its active enantiomer Escitalopram also involves the formation of a key nitrile intermediate.[6][7] While the specific use of Diisopropylaminoacetonitrile is not explicitly detailed in the provided literature, the general synthetic strategies for these molecules often involve the creation of a quaternary carbon center bearing a cyano group and an aminoalkyl side chain, highlighting the importance of α-aminonitrile chemistry in their synthesis.[8][9]

Data Summary
ParameterVerapamil Synthesis (Step 2)
Reaction Type Nucleophilic Alkylation
Key Intermediate α-(3,4-Dimethoxyphenyl)-α-isopropylacetonitrile
Base Sodium Amide (NaNH₂)
Solvent Toluene
Temperature Reflux

Safety and Handling

Diisopropylaminoacetonitrile and related α-aminonitriles are toxic compounds and should be handled with appropriate safety precautions. They are classified as dangerous goods for transport.[10] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[4]

Conclusion

Diisopropylaminoacetonitrile and its structural analogs are valuable intermediates in pharmaceutical manufacturing, with their most prominent application being in the synthesis of the calcium channel blocker Verapamil. The unique reactivity of the α-aminonitrile moiety allows for the efficient construction of complex molecular architectures found in many active pharmaceutical ingredients. A thorough understanding of the reaction mechanisms and careful control of reaction conditions are essential for the successful and safe implementation of these synthetic routes in a pharmaceutical setting.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final API Synthesis 3,4-Dimethoxyphenylacetonitrile 3,4-Dimethoxyphenylacetonitrile Alkylation1 Alkylation (Strong Base, Anhydrous Solvent) 3,4-Dimethoxyphenylacetonitrile->Alkylation1 Isopropyl Halide Isopropyl Halide Isopropyl Halide->Alkylation1 Substituted Amine Substituted Amine Alkylation2 Alkylation (Strong Base, Anhydrous Solvent) Substituted Amine->Alkylation2 Intermediate α-(3,4-Dimethoxyphenyl) -α-isopropylacetonitrile Alkylation1->Intermediate Intermediate->Alkylation2 Verapamil Verapamil Alkylation2->Verapamil

Caption: Workflow for the synthesis of Verapamil.

References

  • Gandola, S., et al. (1993). Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1-[2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha-isopropyl-3,4-dimethoxybenzene-acetonitrile. Journal of Medicinal Chemistry, 36(4), 439-45. [Link]

  • Mannhold, R., et al. (1986). Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil. Journal of Medicinal Chemistry, 29(1), 93-7. [Link]

  • Google Patents. (2022). Continuous production of active pharmaceutical ingredients.
  • Wang, L., et al. (2008). Synthesis of Escitalopram Oxalate. Chinese Journal of Pharmaceuticals. [Link]

  • Google Patents. (2001). Process for the synthesis of citalopram.
  • Kálai, T., et al. (2012). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Medicinal Chemistry Research, 21(8), 1745-1754. [Link]

  • Patsnap. (n.d.). Synthesis method of citalopram intermediate. [Link]

  • Google Patents. (2019). Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • Google Patents. (2010).
  • European Patent Office. (2009). Process for the preparation of escitalopram. [Link]

  • National Center for Biotechnology Information. (n.d.). Escitalopram. PubChem Compound Database. [Link]

  • NIPER, SAS Nagar, India. (2022). Grignard Reagent Generation in Continuous Flow Reactor and its Application for Synthesis of Active Pharmaceutical Ingredients. CRIPS, 16(5). [Link]

  • European Patent Office. (2005). PROCESS FOR THE PREPARATION OF ESCITALOPRAM. [Link]

  • ScienceDaily. (2024). Chemists synthesize an improved building block for medicines. [Link]

  • Slideshare. (n.d.). Cardiovascular drug. [Link]

  • Google Patents. (2014). Pharmaceutical manufacturing method and compositions.
  • National Center for Biotechnology Information. (n.d.). Verapamil. PubChem Compound Database. [Link]

  • Kapa, P. K., et al. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. HETEROCYCLES, 86(1), 199-212. [Link]

  • Banala, A. K., et al. (2013). Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran- 5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(23), 9709-9724. [Link]

  • Banala, A. K., et al. (2013). Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites. Journal of Medicinal Chemistry, 56(23), 9709-24. [Link]

  • Banala, A. K., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(23), 9709-9724. [Link]

  • Google Patents. (2018).
  • Stachurska-Buczek, D., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 464-473. [Link]

  • Casadio, S., et al. (1972). Synthesis and pharmacological study of diphenylalkylamines with cycloaliphatic residues. New coronary vasodilators. Il Farmaco; edizione scientifica, 27(6), 447-65. [Link]

  • Bou-Salah, G., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6695. [Link]

  • Wang, H., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5707. [Link]

  • Ley, S. V., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 10-19. [Link]

  • Abropharmchem. (2025). Cardiovascular Drugs Intermediate Types And Their Unique Functions. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (n.d.). A Review on Grignard Reagent. [Link]

  • Taylor & Francis. (n.d.). Grignard reagents – Knowledge and References. [Link]

  • BioSpace. (2019). BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery. [Link]

  • Journal of Medicinal Chemistry. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. [Link]

  • ResearchGate. (n.d.). A Consideration of the Extent That Tertiary Amines Can Form N -Nitroso Dialkylamines in Pharmaceutical Products. [Link]

  • Chemistry LibreTexts. (2022). Cardiovascular Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). Natural Substances vs. Approved Drugs in the Treatment of Main Cardiovascular Disorders—Is There a Breakthrough?. [Link]

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Method

Application Notes and Protocols for Reactions Using Diisopropylaminoacetonitrile

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the experimental setup and protocols for chemical reactions involving Diisopropylaminoacetonitrile. Primarily...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the experimental setup and protocols for chemical reactions involving Diisopropylaminoacetonitrile. Primarily, this document will focus on the application of Diisopropylaminoacetonitrile as a key reagent in the synthesis of α-aminonitriles, which are versatile intermediates in the development of pharmaceuticals and other bioactive molecules. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a strong emphasis on safety, reproducibility, and mechanistic understanding.

Introduction: The Synthetic Utility of Diisopropylaminoacetonitrile

Diisopropylaminoacetonitrile is a valuable building block in organic synthesis, most notably in the construction of α-aminonitriles. These compounds are characterized by the presence of an amino group and a nitrile group on the same carbon atom, a structural motif that allows for diverse chemical transformations. The bulky diisopropylamino group can play a significant role in directing the stereochemical outcome of reactions and influencing the reactivity of the molecule.

The primary application of Diisopropylaminoacetonitrile is in reactions analogous to the Strecker synthesis, a classic and efficient method for preparing α-aminonitriles from aldehydes or ketones.[1][2][3] In this context, Diisopropylaminoacetonitrile can act as both the amine and the cyanide source, or as a precursor to the reactive species in the presence of a suitable catalyst or reaction conditions. The resulting N,N-diisopropyl-α-aminonitriles are important intermediates for the synthesis of complex nitrogen-containing molecules, including unnatural amino acids and heterocyclic compounds.[2][3][4]

Critical Safety and Handling Protocols

Diisopropylaminoacetonitrile is a hazardous chemical and must be handled with appropriate safety precautions.[5]

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.[5]

  • Skin Corrosion/Irritation: Causes skin irritation. May cause an allergic skin reaction.[5]

  • Eye Damage/Irritation: Causes serious eye damage.[5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Lab Coat: A flame-retardant lab coat must be worn.

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed.

  • Ground all equipment when transferring the material to prevent static discharge.

Disposal:

  • Dispose of waste in a designated and properly labeled hazardous waste container.

  • Consult local and institutional regulations for chemical waste disposal.[6][7][8]

Experimental Protocol: Synthesis of α-Aminonitriles via a Strecker-type Reaction

This protocol describes a general procedure for the reaction of Diisopropylaminoacetonitrile with an aldehyde or ketone to form the corresponding α-aminonitrile. This reaction is typically catalyzed by a Lewis acid or a protic acid.

Materials and Reagents
  • Diisopropylaminoacetonitrile

  • Aldehyde or ketone

  • Anhydrous solvent (e.g., Dichloromethane, Toluene, or Tetrahydrofuran)

  • Lewis acid catalyst (e.g., Trimethylsilyl cyanide (TMSCN), Zinc chloride (ZnCl₂), or Titanium(IV) isopropoxide (Ti(Oi-Pr)₄))

  • Inert gas (Argon or Nitrogen)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • Under an inert atmosphere (Argon or Nitrogen), add the aldehyde or ketone (1.0 mmol) and anhydrous solvent (5 mL) to a dry, round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents:

    • To the cooled solution, add Diisopropylaminoacetonitrile (1.2 mmol, 1.2 equivalents).

    • Slowly add the Lewis acid catalyst (e.g., TMSCN, 1.2 mmol, 1.2 equivalents) dropwise to the reaction mixture. The choice of catalyst may need to be optimized for different substrates.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., Ethyl acetate) (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-aminonitrile.

Visualization of the Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Add Aldehyde/Ketone and Anhydrous Solvent to Flask B Cool to 0 °C A->B C Add Diisopropylaminoacetonitrile B->C D Add Lewis Acid Catalyst C->D E Warm to RT and Stir D->E F Monitor by TLC/GC-MS E->F G Quench with NaHCO₃ F->G H Extract with Organic Solvent G->H I Wash with Brine H->I J Dry and Concentrate I->J K Flash Column Chromatography J->K

Caption: General workflow for the synthesis of α-aminonitriles.

Mechanistic Insights

The reaction proceeds through a mechanism analogous to the classical Strecker synthesis.[2][4] The Lewis acid activates the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack. Diisopropylaminoacetonitrile, or a species derived from it, then acts as the nucleophile. The reaction culminates in the formation of a stable α-aminonitrile.

G Aldehyde/Ketone Aldehyde/Ketone Activated Carbonyl Activated Carbonyl Aldehyde/Ketone->Activated Carbonyl + Lewis Acid Lewis Acid Lewis Acid Intermediate Intermediate Activated Carbonyl->Intermediate + Diisopropylaminoacetonitrile Diisopropylaminoacetonitrile Diisopropylaminoacetonitrile α-Aminonitrile α-Aminonitrile Intermediate->α-Aminonitrile Rearrangement

Caption: Simplified reaction mechanism.

Data Presentation: Expected Outcomes

The yield and reaction time can vary significantly depending on the substrate and the specific catalyst used. The following table provides a general guide to expected outcomes based on literature precedents for similar reactions.

Aldehyde/Ketone SubstrateCatalystTypical Reaction Time (h)Expected Yield (%)
Aromatic AldehydesTMSCN2 - 680 - 95
Aliphatic AldehydesTMSCN4 - 1270 - 90
Aromatic KetonesZnCl₂12 - 2460 - 85
Aliphatic KetonesTi(Oi-Pr)₄18 - 3650 - 75

Note: These are representative values and may require optimization for specific substrates.

Conclusion

Diisopropylaminoacetonitrile is a versatile and valuable reagent for the synthesis of α-aminonitriles. The protocol described in this application note provides a robust starting point for researchers. Adherence to strict safety protocols is paramount when handling this compound. Further optimization of reaction conditions, particularly the choice of catalyst and solvent, may be necessary to achieve the desired outcome for specific substrates.

References

  • Strecker Synthesis - NROChemistry. (n.d.). Retrieved from [Link]

  • Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327.
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved from [Link]

  • Collum, D. B., et al. (n.d.). Reactions of Sodium Diisopropylamide: Liquid-Phase and Solid-Liquid Phase-Transfer Catalysis by N,N,N',N”,N”-Pentamethyldiethylenetriamine. PMC.
  • Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. (n.d.). Retrieved from [Link]

  • Liu, X., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society, 146(38), 25934–25942.
  • Strecker Synthesis - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Experimental No. (13) Aldehydes and ketones. (2021, July 16). Retrieved from [Link]

  • Catalytic Hydration of Benzonitrile and Acetonitrile using Nickel(0) - ResearchGate. (2025, August 9). Retrieved from [Link]

  • CHM1024 Report 5: Reactions of Aldehydes and Ketones - Scribd. (n.d.). Retrieved from [Link]

  • Application of cationic acetonitrile Nickel pincer complexes as catalysts in Michael-type hydroamination and hydroalkoxylation of nitriles | Catalysis | ChemRxiv | Cambridge Open Engage. (2025, November 26). Retrieved from [Link]

  • Aldehyde & Ketone Reactions Experiment - YouTube. (2020, March 30). Retrieved from [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices - Yufeng. (2024, October 15). Retrieved from [Link]

  • Chemical Waste Procedures - Division of Research Safety - University of Illinois. (n.d.). Retrieved from [Link]

Sources

Application

The Strategic Application of Diisopropylaminoacetonitrile in the Synthesis of α,α-Disubstituted and Novel Amino Acids

Introduction: A Modern Approach to Unnatural Amino Acid Synthesis The synthesis of unnatural amino acids (UAAs) is a cornerstone of modern medicinal chemistry and drug discovery. These novel building blocks offer the pot...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Unnatural Amino Acid Synthesis

The synthesis of unnatural amino acids (UAAs) is a cornerstone of modern medicinal chemistry and drug discovery. These novel building blocks offer the potential to enhance the pharmacological properties of peptide-based therapeutics, create molecular probes, and explore new frontiers in chemical biology. The classical Strecker synthesis, while foundational, often yields racemic mixtures and can be limited in scope when targeting structurally complex or α,α-disubstituted amino acids.[1] To address these challenges, synthetic chemists have developed a repertoire of advanced methodologies.

This application note details the utility of diisopropylaminoacetonitrile as a versatile and strategic precursor for the synthesis of a diverse array of α-amino acids, with a particular emphasis on α,α-disubstituted analogs. By leveraging the unique properties of the N,N-diisopropylamino group as a sterically bulky, non-polar protecting group, this reagent serves as a practical equivalent of a glycine anion synthon. This guide will provide a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and critical considerations for researchers, scientists, and drug development professionals.

The Chemical Rationale: Leveraging Steric Hindrance and Basicity

Diisopropylaminoacetonitrile stands out as a precursor due to the distinct characteristics of the diisopropylamino moiety. This bulky substituent serves several key functions:

  • Facilitation of α-Deprotonation: The electron-withdrawing nature of the nitrile group acidifies the α-proton. The steric bulk of the diisopropylamino group does not significantly hinder the approach of a strong, non-nucleophilic base to abstract this proton, generating a stabilized carbanion.

  • Stereoelectronic Control in Alkylation: The voluminous nature of the protecting group can influence the trajectory of incoming electrophiles, potentially offering a degree of diastereoselectivity in certain alkylation reactions.

  • Protection of the Amine: The diisopropylamino group effectively protects the nitrogen atom from participating in unwanted side reactions during the alkylation and subsequent nitrile hydrolysis steps.

The overall synthetic strategy involves a three-stage process: α-alkylation of diisopropylaminoacetonitrile, hydrolysis of the nitrile to a carboxylic acid, and finally, deprotection of the diisopropylamino group to unveil the primary amine of the desired α-amino acid.

Visualizing the Synthetic Pathway

The following workflow diagram illustrates the general synthetic route from diisopropylaminoacetonitrile to a target α,α-disubstituted amino acid.

Amino_Acid_Synthesis cluster_0 Stage 1: α-Alkylation cluster_1 Stage 2: Nitrile Hydrolysis cluster_2 Stage 3: Deprotection Diisopropylaminoacetonitrile Diisopropylaminoacetonitrile Carbanion_Intermediate Carbanion Intermediate Diisopropylaminoacetonitrile->Carbanion_Intermediate  Strong Base (e.g., LDA) Alkylated_Intermediate Alkylated α-Aminonitrile Carbanion_Intermediate->Alkylated_Intermediate  Alkyl Halide (R-X) Hydrolyzed_Intermediate N,N-Diisopropyl Amino Acid Alkylated_Intermediate->Hydrolyzed_Intermediate  Acid or Base  Hydrolysis Final_Product α,α-Disubstituted Amino Acid Hydrolyzed_Intermediate->Final_Product  Deprotection  (e.g., Catalytic  Hydrogenolysis)

Sources

Method

Application Notes and Protocols for the Analytical Detection of Diisopropylaminoacetonitrile

Introduction: The Analytical Imperative for Diisopropylaminoacetonitrile Diisopropylaminoacetonitrile (C₈H₁₆N₂) is a nitrile compound characterized by a tertiary amine functional group.[1][2] With a molecular weight of 1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Diisopropylaminoacetonitrile

Diisopropylaminoacetonitrile (C₈H₁₆N₂) is a nitrile compound characterized by a tertiary amine functional group.[1][2] With a molecular weight of 140.23 g/mol , its detection and quantification are critical in various stages of pharmaceutical development and chemical synthesis.[1][2] Whether as a potential impurity, a starting material, or a metabolite, the ability to accurately measure Diisopropylaminoacetonitrile is paramount for ensuring product quality, safety, and process control. The presence of both a nitrile and a tertiary amine group presents unique analytical challenges and opportunities, necessitating robust and specific detection methodologies.

This comprehensive guide provides detailed application notes and protocols for the analysis of Diisopropylaminoacetonitrile using state-of-the-art analytical techniques. Designed for researchers, scientists, and drug development professionals, this document offers a deep dive into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Physicochemical Properties of Diisopropylaminoacetonitrile

A thorough understanding of the physicochemical properties of Diisopropylaminoacetonitrile is fundamental to developing effective analytical methods.

PropertyValue/InformationSource
CAS Number 54714-49-7[1][3]
Molecular Formula C₈H₁₆N₂[1][2]
Molecular Weight 140.23 g/mol [1][2]
Structure A tertiary amine with two isopropyl groups and an acetonitrile substituent.[1][2]
Anticipated Polarity Moderately polar due to the nitrile and tertiary amine groups.Inferred
Volatility Expected to be reasonably volatile, making it suitable for Gas Chromatography.Inferred
Solubility Likely soluble in organic solvents like acetonitrile, methanol, and dichloromethane.Inferred

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The inherent volatility of Diisopropylaminoacetonitrile makes it an excellent candidate for this methodology, offering high sensitivity and structural confirmation through mass spectrometry.

Rationale for GC-MS

The choice of GC-MS is predicated on its ability to separate Diisopropylaminoacetonitrile from complex matrices followed by its unambiguous identification based on its mass spectrum. The nitrogen-containing nature of the molecule also allows for the potential use of a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity and sensitivity.[4]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., Reaction Mixture, Formulation) Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Sample->Extraction Drying Drying of Organic Phase (e.g., with Na₂SO₄) Extraction->Drying Concentration Concentration under N₂ Drying->Concentration Reconstitution Reconstitution in Acetonitrile Concentration->Reconstitution Injection Splitless Injection (1 µL) Reconstitution->Injection Inject Separation GC Separation (e.g., DB-5ms column) Injection->Separation Ionization Electron Ionization (EI) (70 eV) Separation->Ionization Detection Mass Spectrometry (Scan Mode) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Acquire MassSpectrum Mass Spectrum of Peak Chromatogram->MassSpectrum Quantification Quantification (External/Internal Standard) Chromatogram->Quantification LibrarySearch Library Search & Fragment Analysis MassSpectrum->LibrarySearch

Caption: Workflow for GC-MS analysis of Diisopropylaminoacetonitrile.

Detailed GC-MS Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • Objective: To isolate Diisopropylaminoacetonitrile from a non-volatile matrix.

  • Procedure:

    • To 1 mL of the aqueous sample, add 1 mL of dichloromethane.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

    • Carefully transfer the lower organic layer to a clean vial.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of acetonitrile for injection.

2. GC-MS Instrumentation and Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of analytes.
Injection Mode SplitlessMaximizes sensitivity for trace-level analysis.
Injection Volume 1 µLA standard volume for capillary GC.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte.
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minProvides good separation from potential impurities.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique for generating reproducible mass spectra.
MSD Transfer Line 280 °CPrevents condensation of the analyte.
Mass Range m/z 40-300Covers the expected mass fragments of the analyte.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For samples where Diisopropylaminoacetonitrile is present in a complex, non-volatile matrix, or when high sensitivity is required, LC-MS/MS is the technique of choice. This method is particularly well-suited for biological matrices such as plasma or urine.

Rationale for LC-MS/MS

LC-MS/MS provides exceptional selectivity and sensitivity by utilizing Multiple Reaction Monitoring (MRM). This allows for the quantification of Diisopropylaminoacetonitrile even in the presence of co-eluting interferences. The polarity of the molecule makes it amenable to Reverse-Phase Liquid Chromatography (RPLC).

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Matrix (e.g., Plasma, Urine) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution with Mobile Phase Supernatant->Dilution Injection Autosampler Injection (5 µL) Dilution->Injection Inject Separation RPLC Separation (e.g., C18 column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Chromatogram MRM Chromatogram MRM->Chromatogram Acquire Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for LC-MS/MS analysis of Diisopropylaminoacetonitrile.

Detailed LC-MS/MS Protocol

1. Sample Preparation (Protein Precipitation)

  • Objective: To remove proteins from biological samples that can interfere with the analysis.

  • Procedure:

    • To 100 µL of plasma or urine, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a new vial.

    • Evaporate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Parameters

ParameterRecommended SettingRationale
LC System Waters ACQUITY UPLC I-Class or equivalentProvides high-resolution separations and low carryover.
MS System Sciex Triple Quad 6500+ or equivalentOffers high sensitivity and fast scanning for MRM.
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)Standard for reverse-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and aids in peak shaping.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte.
Gradient 5% B to 95% B over 5 minutesA typical gradient for screening and analysis.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Column Temp. 40 °CEnsures reproducible retention times.
Ion Source Electrospray Ionization (ESI), Positive ModeThe tertiary amine is readily protonated.
MRM Transitions Precursor ion: [M+H]⁺ (m/z 141.1). Product ions to be determined via infusion.Provides specificity and sensitivity for quantification.

Part 3: High-Performance Liquid Chromatography (HPLC) with UV Detection

For routine analysis and quality control where high sample throughput is necessary and MS detection is not required, HPLC with UV detection can be a cost-effective and reliable method.

Rationale for HPLC-UV

While Diisopropylaminoacetonitrile lacks a strong chromophore for high-sensitivity UV detection, the nitrile group may allow for detection at lower wavelengths (around 200-210 nm).[5] This method is suitable for the analysis of bulk material or formulations where the concentration of the analyte is relatively high.

Experimental Workflow for HPLC-UV Analysis

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Sample Bulk Material or Formulation Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration through 0.45 µm filter Dissolution->Filtration Injection Autosampler Injection (10 µL) Filtration->Injection Inject Separation Isocratic RPLC (e.g., C18 column) Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Chromatogram UV Chromatogram Detection->Chromatogram Acquire Integration Peak Integration Chromatogram->Integration Quantification Quantification via External Standard Integration->Quantification

Caption: Workflow for HPLC-UV analysis of Diisopropylaminoacetonitrile.

Detailed HPLC-UV Protocol

1. Sample Preparation

  • Objective: To prepare a clear, particulate-free solution for injection.

  • Procedure:

    • Accurately weigh the sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter to remove any particulates.[6]

2. HPLC Instrumentation and Parameters

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable and widely used HPLC system.
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)DAD allows for spectral confirmation.
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)A standard, robust column for routine analysis.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric AcidA common mobile phase for reverse-phase chromatography.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Injection Volume 10 µLA typical injection volume for HPLC.
Detection λ 210 nmWavelength for detecting the nitrile functionality.[5]

Part 4: Forced Degradation and Stability-Indicating Method Development

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop a stability-indicating analytical method.[8][9]

Stress Conditions

Diisopropylaminoacetonitrile should be subjected to the following stress conditions as per ICH guidelines:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analysis of Stressed Samples

The stressed samples should be analyzed using a developed HPLC or LC-MS method. The goal is to separate the parent peak from all degradation product peaks, demonstrating the specificity of the method.[10]

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the detection and quantification of Diisopropylaminoacetonitrile. The choice of method—GC-MS, LC-MS/MS, or HPLC-UV—will depend on the specific analytical requirements, including the sample matrix, required sensitivity, and the purpose of the analysis. By understanding the principles behind each technique and carefully optimizing the experimental parameters, researchers can achieve accurate and reliable results.

References

  • Separation of Diisopropylamine on Newcrom R1 HPLC column - SIELC Technologies.
  • DIISOPROPYLAMINOACETONITRILE (CAS 54714-49-7) information. Chemicalbook.
  • (Diisopropylamino)acetonitrile | CAS 54714-49-7 | SCBT - Santa Cruz Biotechnology.
  • CAS 19699-38-8 (Diisopropylamino)acetonitrile - Alfa Chemistry.
  • Submitted by Rick L. Danheiser, James S. Nowick, Janette H. Lee, Raymond F. Miller, and Alexandre H. Huboux - Organic Syntheses Procedure.
  • Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed.
  • (Diisopropylamino)acetonitrile | CAS 54714-49-7 | SCBT - Santa Cruz Biotechnology.
  • ethyl 3-oxo-4-pentenoate - Organic Syntheses Procedure.
  • 54714-49-7|2-(Diisopropylamino)acetonitrile|BLD Pharm.
  • Spectroscopy Online.
  • Rapid sample preparation method for LC-MS/MS or GC-MS analysis of acrylamide in various food matrices - PubMed.
  • CN103926334A - Method for detecting residual organic solvents in medicines by high performance liquid chromatography - Google Patents.
  • Stepping Up the Pace of Drug Stability Studies | Pharmaceutical Technology.
  • UHPLC/HPLC Method Development for Pharmaceutical-Related Substance | MAC-MOD Analytical.
  • LC-MS Resource Guide.
  • Method 8033: Acetonitrile by Gas Chromatography with Nitrogen-Phosphorus Detection, part of Test Methods for Evaluating Solid Wa - EPA.
  • Two GC-MS Methods for the Analysis of Acrylamide in Foodstuffs - ResearchGate.
  • Liquid chromatography-tandem mass spectrometry determination of N-nitrosamines released from rubber or elastomer teats and soothers - PubMed.
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH.
  • GC-MS/MS Analysis of Pesticide Residue in Green Tea Extracted by QuEChERS with Acetonitrile as Final Solvent.
  • Automated Sample Preparation Followed by Sensitive Analysis by GC-MS/MS for Environmental Contaminants in Surface Waters - Thermo Fisher Scientific.
  • Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC.
  • HPLC METHODOLOGY MANUAL - University of Notre Dame.
  • A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of disopyramide and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study - PubMed.
  • A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of disopyramide and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study - ResearchGate.
  • Chromatography Applications with Mass Spectrometric Detection - Thermo Fisher Scientific.
  • HPLC/UV/MS method application for the separation of Obeticholic acid and its related compounds in development process and quality control - ResearchGate.
  • (PDF) Thermal degradation kinetics of thermoresponsive poly(N-isopropylacrylamide-co-N,N-dimethylacrylamide) copolymers prepared via RAFT polymerization - ResearchGate.
  • ESTIMATION OF N-NITROSODIETHANOLAMINE IN COSMETICS BY DIFFERENT ANALYTICAL TECHNIQUES - IJSDR.
  • ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf.
  • Forced degradation study on dronedarone and application of validated stability-indicating HPLC-UV method in stability testing of - Der Pharma Chemica.
  • Determination of diethanolamine in cosmetics based on micellar extraction in situ derivatization coupled with high performance liquid chromatography - Analytical Methods (RSC Publishing).

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Application

Application Note: Quantitative Analysis of Diisopropylaminoacetonitrile in Reaction Mixtures

Abstract This application note provides a comprehensive guide for the quantitative analysis of Diisopropylaminoacetonitrile in complex reaction mixtures. Recognizing the criticality of accurate quantification in process...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the quantitative analysis of Diisopropylaminoacetonitrile in complex reaction mixtures. Recognizing the criticality of accurate quantification in process development and quality control, we present two robust and validated chromatographic methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This document is designed for researchers, scientists, and drug development professionals, offering detailed protocols, from sample preparation to method validation, grounded in scientific principles and aligned with ICH guidelines.

Introduction: The Analytical Challenge

Diisopropylaminoacetonitrile (C₈H₁₆N₂) is a key intermediate in various organic syntheses.[1] Its accurate quantification within a reaction mixture is paramount for monitoring reaction progress, determining yield, and ensuring the quality and purity of the final product. However, the inherent complexity of reaction matrices—often containing starting materials, reagents, by-products, and solvents—presents a significant analytical challenge. The polarity of the amine group and the reactivity of the nitrile functionality can lead to issues such as peak tailing, poor resolution, and matrix interference.[2]

This guide provides two distinct, validated methodologies to overcome these challenges, ensuring reliable and reproducible quantification of Diisopropylaminoacetonitrile. The choice between the GC and HPLC methods will depend on the specific characteristics of the reaction mixture, available instrumentation, and the desired sensitivity.

Method Selection: A Dichotomous Approach

The selection of the primary analytical technique is a critical first step. Here, we outline the rationale for choosing between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): Ideal for volatile and thermally stable compounds. Given the molecular weight (140.23 g/mol ) and likely boiling point of Diisopropylaminoacetonitrile, GC is a viable and often preferred method due to its high resolution and sensitivity, especially with a nitrogen-selective detector.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. HPLC offers flexibility in mobile phase composition to optimize the separation of polar analytes like Diisopropylaminoacetonitrile from a complex matrix.[4][5]

Analytical Workflow Overview

The analytical process, from sample receipt to final data reporting, follows a structured and logical sequence to ensure data integrity.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation Sample Receive Reaction Mixture Sample Dilute Dilution & Quenching Sample->Dilute Filter Filtration Dilute->Filter Inject Sample Injection Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Validate Method Validation (as per ICH Q2(R2)) Quantify->Validate Report Report Validate->Report

Caption: High-level overview of the analytical workflow.

Gas Chromatography (GC-FID) Method

This method is optimized for the rapid and sensitive quantification of Diisopropylaminoacetonitrile, leveraging its volatility.

Principle

The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. A Flame Ionization Detector (FID) is used for quantification, offering a robust and linear response for organic compounds. For enhanced sensitivity and selectivity towards nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) can be employed.[6]

Materials and Reagents
  • Diisopropylaminoacetonitrile Reference Standard: (Purity ≥ 99.5%)

  • Solvent/Diluent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), HPLC grade or higher.

  • Internal Standard (IS): n-Dodecane or another suitable high-purity, non-reactive hydrocarbon.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a CP-Volamine column for better peak shape with amines.[2]

  • Data Acquisition: Empower® 3 or equivalent Chromatography Data Software.

Detailed Protocol
  • Standard Preparation:

    • Prepare a stock solution of Diisopropylaminoacetonitrile (1000 µg/mL) in the chosen diluent.

    • Prepare a stock solution of the Internal Standard (e.g., n-Dodecane) at 1000 µg/mL.

    • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 50, 100, 200 µg/mL). Spike each calibration standard with a constant concentration of the Internal Standard.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.

    • Add the Internal Standard to achieve the same concentration as in the calibration standards.

    • Dilute to volume with the diluent.

    • Vortex for 30 seconds to ensure homogeneity.

    • Filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.

  • Chromatographic Conditions:

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program Initial: 80 °C (hold 1 min) Ramp: 15 °C/min to 280 °C Hold: 2 min
Detector FID
Detector Temp. 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min
Data Analysis and Quantification
  • Generate a calibration curve by plotting the ratio of the peak area of Diisopropylaminoacetonitrile to the peak area of the Internal Standard against the concentration of the analyte.

  • Determine the concentration of Diisopropylaminoacetonitrile in the sample using the linear regression equation derived from the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for reaction mixtures where Diisopropylaminoacetonitrile may not be sufficiently volatile or when co-eluting impurities are a concern in GC.

Principle

The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. Separation is achieved on a reversed-phase column based on the polarity of the analyte. Quantification is performed using a UV detector, as the nitrile group exhibits some absorbance in the low UV range.[7]

Materials and Reagents
  • Diisopropylaminoacetonitrile Reference Standard: (Purity ≥ 99.5%)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Diluent: 50:50 (v/v) Acetonitrile:Water

Instrumentation
  • HPLC System: Waters Alliance e2695 or equivalent, equipped with a quaternary pump, autosampler, and a 2998 Photodiode Array (PDA) Detector.

  • Column: Waters XBridge C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Data Acquisition: Empower® 3 or equivalent Chromatography Data Software.

Detailed Protocol
  • Standard Preparation:

    • Prepare a stock solution of Diisopropylaminoacetonitrile (1000 µg/mL) in the diluent.

    • Create a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 200 mg of the reaction mixture into a 10 mL volumetric flask.

    • Dilute to volume with the diluent.

    • Vortex for 30 seconds.

    • Filter the sample through a 0.45 µm PVDF syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterValue
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 210 nm
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area of Diisopropylaminoacetonitrile against its concentration.

  • Quantify the analyte in the sample using the linear regression equation from the calibration curve.

Method Validation: Ensuring Trustworthiness

Both the GC and HPLC methods must be validated to demonstrate their suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[8][9][10]

Method_Validation cluster_params Validation Parameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo (matrix without analyte), and analyte-spiked matrix.No interference at the retention time of the analyte. Peak purity should pass.
Linearity Analyze at least five concentrations across the specified range.Correlation coefficient (r²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision data.80-120% of the expected test concentration.
Accuracy Analyze spiked matrix samples at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.RSD ≤ 2.0% for each set.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N) of 10:1.To be determined experimentally.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C).System suitability parameters must pass.

System Suitability

Before each analytical run, a system suitability standard (a mid-range calibration standard) must be injected to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of replicate injections (n=5) ≤ 2.0%

Conclusion

The GC-FID and HPLC-UV methods detailed in this application note provide robust, reliable, and validated solutions for the quantitative analysis of Diisopropylaminoacetonitrile in reaction mixtures. The choice of method should be based on the specific sample matrix and laboratory capabilities. Adherence to the outlined protocols and validation procedures will ensure the generation of high-quality, defensible analytical data crucial for informed decision-making in research and development.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]

  • Retsch. (n.d.). Sample Preparation Process - Step by step. Retrieved from [Link]

  • Namieśnik, J., & Szefer, P. (n.d.). Preparing Samples for Analysis - The Key to Analytical Success. Ecological Chemistry and Engineering Society. Retrieved from [Link]

  • Li, Y., et al. (2018). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 159, 23-28. Retrieved from [Link]

  • ResearchGate. (2023). Quantitation of nitrites and nitrates by HPLC? Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Method 8033: Acetonitrile by Gas Chromatography with Nitrogen-Phosphorus Detection. Retrieved from [Link]

  • ResearchGate. (2019). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]

  • Sahoo, M. (n.d.). Instrumental Methods of Analysis. Retrieved from [Link]

  • ResearchGate. (2017). Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. Retrieved from [Link]

  • Sener, G., et al. (2001). Derivative ratio spectra-zero crossing spectrophotometry and LC method applied to the quantitative determination of paracetamol, propyphenazone and caffeine in ternary mixtures. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 779-787. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: The Role of Diisopropylaminoacetonitrile in the Asymmetric Synthesis of Chiral Amines

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: Chiral amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and fin...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chiral amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and fine chemicals. Their stereocontrolled synthesis remains a pivotal challenge in modern organic chemistry. This guide elucidates the strategic role of diisopropylaminoacetonitrile as a versatile and sterically hindered nucleophilic building block for the asymmetric synthesis of complex chiral amines. We will explore its application as a masked acyl anion equivalent through the principle of "umpolung," providing detailed protocols for diastereoselective C-C bond formation and offering insights into the causality behind experimental design.

Introduction: A Modern Approach to Chiral Amine Synthesis

The asymmetric synthesis of chiral amines is a cornerstone of drug development, with a significant percentage of FDA-approved drugs containing at least one stereogenic amine center[1]. Traditional methods often rely on the multi-component Strecker synthesis, which condenses an aldehyde, an amine, and a cyanide source to form an α-aminonitrile intermediate that is subsequently hydrolyzed to the target amino acid[2][3][4][5]. While powerful, achieving high enantioselectivity in these reactions often requires sophisticated chiral catalysts or auxiliaries[6][7].

This document focuses on an alternative and highly strategic approach: the use of diisopropylaminoacetonitrile as a stable, easily handled, and synthetically flexible precursor. By leveraging the principles of reactivity inversion ("umpolung"), this reagent can be transformed into a potent α-cyano carbanion, serving as a nucleophilic aminomethyl cyanide synthon. The bulky diisopropylamino group is not merely a placeholder; it plays a crucial role in preventing undesirable side reactions and influencing the stereochemical outcome of subsequent transformations.

The Core Principle: Umpolung and the Generation of a Nitrile-Stabilized Carbanion

The classical reactivity of a nitrile's α-carbon is electrophilic after conversion to an imine (as in the Strecker reaction). The use of diisopropylaminoacetonitrile allows for a complete reversal of this polarity, a concept known as umpolung [8].

2.1. Mechanism of Activation

The process begins with the deprotonation of the α-carbon using a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). This generates a highly reactive, nitrile-stabilized carbanion.

  • Causality of Reagent Choice:

    • Base: A strong base is required due to the relatively high pKa of the α-proton. LDA is ideal as its bulky nature minimizes nucleophilic attack on the nitrile group, and its conjugate acid (diisopropylamine) is innocuous to the reaction[9].

    • Temperature: Cryogenic temperatures (-78 °C) are essential to ensure the kinetic stability of the lithiated intermediate, preventing decomposition and unwanted side reactions.

    • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are used to solvate the lithium cation, enhancing the nucleophilicity of the carbanion while remaining inert to the strong base.

2.2. The Role of the Diisopropylamino Group

The N,N-diisopropyl substituent is critical for the success of this methodology for two primary reasons:

  • Steric Hindrance: Its significant bulk effectively shields the reactive carbanion, preventing self-condensation or oligomerization, which are common failure modes for simpler α-aminonitriles.

  • Electronic Stabilization: While primarily sterically driven, the nitrogen atom provides moderate inductive stabilization to the adjacent carbanion.

umpolung_generation reagent Diisopropylaminoacetonitrile base LDA, THF, -78 °C reagent->base Deprotonation intermediate Lithiated α-Cyano Carbanion (Nucleophilic Synthon) base->intermediate

Caption: Generation of the nucleophilic α-cyano carbanion via deprotonation.

Application Protocol 1: Diastereoselective Synthesis of Chiral 1,2-Diamines

One of the most powerful applications of this methodology is the synthesis of vicinal diamines, a key structural motif in many biologically active molecules. This protocol details the diastereoselective addition of the lithiated diisopropylaminoacetonitrile to a chiral N-sulfinylimine.

3.1. Workflow Overview

The reaction proceeds via the nucleophilic addition of the pre-formed carbanion to the electrophilic imine carbon. The stereochemical outcome is directed by the chiral sulfinyl group, which effectively shields one face of the C=N bond.

diamine_synthesis_workflow cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Diastereoselective Addition cluster_2 Step 3: Workup & Hydrolysis A Diisopropylamino- acetonitrile B LDA in THF -78 °C A->B C Lithiated Intermediate B->C E Addition at -78 °C C->E Add to imine solution D Chiral N-Sulfinylimine in THF D->E F Diastereomerically Enriched Adduct E->F G Aqueous Quench (e.g., sat. NH4Cl) F->G H Acidic Hydrolysis (e.g., HCl) G->H I Chiral 1,2-Diamine H->I

Caption: Workflow for the diastereoselective synthesis of chiral 1,2-diamines.

3.2. Detailed Experimental Protocol

Materials:

  • Diisopropylaminoacetonitrile

  • n-Butyllithium (2.5 M in hexanes)

  • Diisopropylamine (freshly distilled)

  • Chiral N-tert-Butanesulfinylimine substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hydrochloric acid (e.g., 3 M HCl)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (0.4 M relative to diisopropylamine) and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 eq) via syringe. Slowly add n-BuLi (1.05 eq) dropwise. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.

    • Rationale: In situ preparation of LDA ensures it is fresh and highly reactive. The temperature cycling ensures complete formation.

  • Carbanion Formation: To the freshly prepared LDA solution at -78 °C, add a solution of diisopropylaminoacetonitrile (1.0 eq) in anhydrous THF dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour.

    • Rationale: A full hour ensures complete deprotonation to form the lithiated nucleophile.

  • Diastereoselective Addition: In a separate flame-dried flask, dissolve the chiral N-tert-butanesulfinylimine (1.2 eq) in anhydrous THF. Cool this solution to -78 °C. Transfer the lithiated carbanion solution from Step 2 to the imine solution via a cannula over 20 minutes. Stir the reaction mixture at -78 °C for 3-4 hours, monitoring by TLC.

    • Rationale: Adding the nucleophile to an excess of the electrophile minimizes potential side reactions. The reaction is held at -78 °C to maximize diastereoselectivity.

  • Quenching and Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: A mild acidic quench with NH₄Cl protonates any remaining carbanion without hydrolyzing the sensitive functional groups.

  • Purification and Hydrolysis: The crude diastereomerically enriched adduct can be purified by flash column chromatography. The purified product is then subjected to acidic hydrolysis (e.g., stirring with 3 M HCl in methanol) to cleave the sulfinyl group and hydrolyze the nitrile, yielding the desired chiral 1,2-diamine salt.

3.3. Expected Results

This protocol is expected to deliver chiral 1,2-diamines with high diastereoselectivity, influenced by the specific structure of the imine.

Substrate (R group on imine)Expected Yield (%)Expected Diastereomeric Ratio (dr)
Phenyl85-95%>95:5
4-Methoxyphenyl88-96%>95:5
2-Naphthyl80-90%>95:5
Cyclohexyl75-85%90:10
Isopropyl70-80%88:12

Note: Data is representative of typical outcomes for analogous reactions of nitrile-stabilized carbanions with chiral N-sulfinylimines.

Application Protocol 2: Asymmetric Alkylation for α-Substituted Chiral Amines

This protocol outlines the reaction of lithiated diisopropylaminoacetonitrile with a chiral electrophile, such as a derivative of a natural product, to construct a new stereocenter. This is a powerful method for synthesizing non-proteinogenic amino acids and other complex amine building blocks.

4.1. Detailed Experimental Protocol

Procedure:

  • Carbanion Formation: Prepare the lithiated diisopropylaminoacetonitrile in THF at -78 °C as described in Protocol 1 (Steps 1 & 2).

  • Asymmetric Alkylation: In a separate flask, dissolve the chiral electrophile (e.g., a chiral epoxide or a triflate derived from a chiral alcohol) (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Transfer the lithiated carbanion solution to the electrophile solution via cannula. Allow the reaction to stir at -78 °C and slowly warm to room temperature overnight.

    • Rationale: The slow warming allows the reaction to proceed to completion. For less reactive electrophiles like alkyl halides, additives such as HMPA or DMPU may be required to break up lithium aggregates and increase reactivity, though these should be used with caution.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl and perform a standard extractive workup as described in Protocol 1. The resulting product can be purified by flash chromatography.

  • Derivatization: The resulting α-substituted α-aminonitrile can be converted to the final chiral amine via reduction of the nitrile (e.g., with LiAlH₄ or catalytic hydrogenation) or hydrolyzed to a carboxylic acid. The diisopropylamino group can be removed under specific reductive or acidic conditions.

Conclusion: A Versatile Tool for Complex Synthesis

Diisopropylaminoacetonitrile serves as a powerful and versatile reagent in the modern synthetic chemist's toolbox. Its ability to function as a sterically protected, nucleophilic aminomethyl cyanide synthon via umpolung provides a reliable and stereocontrolled pathway to valuable chiral building blocks. The protocols described herein demonstrate its utility in constructing both 1,2-diamines and α-quaternary amines with high levels of stereochemical control. By understanding the underlying principles of reactivity and the causal relationships between reaction conditions and outcomes, researchers can effectively leverage this reagent to tackle complex challenges in pharmaceutical and materials science.

References

  • Title: Organocatalytic Synthesis of α-Aminonitriles: A Review Source: MDPI URL: [Link]

  • Title: Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile Source: Journal of the American Chemical Society URL: [Link]

  • Title: Organocatalytic Synthesis of α-Aminonitriles: A Review Source: ResearchGate URL: [Link]

  • Title: Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary Source: PubMed URL: [Link]

  • Title: Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile Source: PubMed URL: [Link]

  • Title: (PDF) Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile Source: ResearchGate URL: [Link]

  • Title: Strecker amino acid synthesis Source: Wikipedia URL: [Link]

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  • Title: Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids Source: PubMed Central URL: [Link]

  • Title: Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions Source: PubMed URL: [Link]

  • Title: Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles Source: National Institutes of Health (NIH) URL: [Link]

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  • Title: Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies Source: PubMed Central URL: [Link]

  • Title: Structure, Reactivity, and Synthetic Applications of Sodium Diisopropylamide Source: PubMed Central URL: [Link]

  • Title: The asymmetric synthesis of chiral secondary amines via hemiaminal and... Source: ResearchGate URL: [Link]

  • Title: Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates Source: PubMed Central URL: [Link]

  • Title: Enantioselective Decarboxylative Alkylation of β-Keto Acids to ortho-Quinone Methides as Reactive Intermediates: Asymmetric Synthesis of 2,4-Diaryl-1-benzopyrans Source: Organic Chemistry Portal URL: [Link]

  • Title: Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates Source: Semantic Scholar URL: [Link]

  • Title: Recent Advances in the Synthesis and Application of Polymer Compartments for Catalysis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality Source: MDPI URL: [Link]

  • Title: Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Application of Poly(N-isopropylacrylamide-co-methacrylic Acid) Hydrogels as Sorbent Materials for Wastewater Treatment Source: MDPI URL: [Link]

  • Title: Enantioselective Decarboxylative Alkylation of β-Keto Acids to ortho-Quinone Methides as Reactive Intermediates: Asymmetric Synthesis of 2,4-Diaryl-1-benzopyrans Source: PubMed URL: [Link]

  • Title: Synthesis and Characterization of M@SiCN Catalysts and their Application in the Synthesis of Renewable Products Source: Semantic Scholar URL: [Link]

  • Title: Enantioselective Pd-Catalyzed Decarboxylative Allylic Alkylation of Thiopyranones. Access to Acyclic, Stereogenic α-Quaternary Ketones Source: PubMed URL: [Link]

  • Title: Enantioselective Pd-Catalyzed Decarboxylative Allylic Alkylation of Thiopyranones. Access to Acyclic, Stereogenic α-Quaternary Ketones Source: PubMed Central URL: [Link]

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Application

The Strecker Reaction with Diisopropylaminoacetonitrile: A Gateway to Novel α-Amino Acids for Drug Discovery

Introduction: The Strategic Value of α-Amino Acids and the Role of Diisopropylaminoacetonitrile In the landscape of contemporary drug discovery and development, the synthesis of novel, non-proteinogenic α-amino acids is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of α-Amino Acids and the Role of Diisopropylaminoacetonitrile

In the landscape of contemporary drug discovery and development, the synthesis of novel, non-proteinogenic α-amino acids is of paramount importance. These unique building blocks are integral to the design of peptidomimetics, constrained peptides, and small molecules with enhanced pharmacological profiles, including improved metabolic stability, receptor affinity, and bioavailability. The Strecker synthesis, a classic multicomponent reaction, remains a cornerstone for the preparation of α-amino acids.[1][2][3] This powerful one-pot condensation of a carbonyl compound, an amine, and a cyanide source provides a direct route to α-aminonitriles, which are versatile precursors to α-amino acids.[4][5]

This application note presents a detailed guide to a modified Strecker reaction utilizing diisopropylaminoacetonitrile. This reagent serves as a practical and effective surrogate for ammonia, offering advantages in handling and reactivity. The bulky diisopropylamino group can influence the stereochemical outcome of the reaction and subsequently be removed to furnish the desired primary α-amino acid. This protocol is designed for researchers and scientists in organic and medicinal chemistry who are seeking to expand their toolkit for the synthesis of novel molecular entities.

Reaction Mechanism: A Step-by-Step Elucidation

The Strecker reaction with diisopropylaminoacetonitrile proceeds through a well-established mechanistic pathway involving the formation of an iminium ion intermediate, followed by nucleophilic attack of a cyanide ion.

Caption: Overall reaction scheme of the Strecker synthesis using Diisopropylaminoacetonitrile followed by deprotection to yield an α-amino acid.

G cluster_0 Part 1: Strecker Reaction cluster_1 Part 2: Deprotection Aldehyde/Ketone Aldehyde/Ketone Iminium_Ion Iminium Ion Intermediate Aldehyde/Ketone->Iminium_Ion Condensation Diisopropylaminoacetonitrile Diisopropylaminoacetonitrile Diisopropylaminoacetonitrile->Iminium_Ion Cyanide Source Cyanide Source alpha_Aminonitrile N,N-Diisopropyl- α-Aminonitrile Cyanide Source->alpha_Aminonitrile Iminium_Ion->alpha_Aminonitrile Nucleophilic Attack alpha_Aminonitrile_deprotect N,N-Diisopropyl- α-Aminonitrile Deprotection_step Deprotection (e.g., Hydrogenolysis) alpha_Aminonitrile_deprotect->Deprotection_step alpha_Amino_Acid α-Amino Acid Deprotection_step->alpha_Amino_Acid

  • Iminium Ion Formation: The reaction commences with the condensation of the aldehyde or ketone with diisopropylaminoacetonitrile. This step is typically acid-catalyzed, protonating the carbonyl oxygen to enhance its electrophilicity. The nitrogen atom of diisopropylaminoacetonitrile then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of a reactive iminium ion intermediate.[1][5]

  • Cyanide Addition: The cyanide ion, generated in situ from a source such as trimethylsilyl cyanide (TMSCN) or sodium cyanide (NaCN), then attacks the electrophilic carbon of the iminium ion. This nucleophilic addition results in the formation of the α-(diisopropylamino)nitrile.

Experimental Protocol: Synthesis of a Model N,N-Diisopropyl-α-Aminonitrile

This protocol details the synthesis of 2-(diisopropylamino)-2-phenylacetonitrile from benzaldehyde as a representative example.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)
BenzaldehydeC₇H₆O106.12-1.06 g (1.0 mL)10.0
DiisopropylaminoacetonitrileC₈H₁₆N₂140.23-1.40 g (1.6 mL)10.0
Trimethylsilyl cyanide (TMSCN)C₄H₉NSi99.22-1.19 g (1.5 mL)12.0
Zinc Iodide (ZnI₂)ZnI₂319.19-64 mg0.2
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-20 mL-
Saturated aq. NaHCO₃ solutionNaHCO₃84.01-20 mL-
BrineNaCl58.44-20 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed-
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (20 mL), benzaldehyde (1.06 g, 10.0 mmol), and diisopropylaminoacetonitrile (1.40 g, 10.0 mmol).

  • Catalyst Addition: Add zinc iodide (64 mg, 0.2 mmol) to the stirring solution.

  • Cyanide Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trimethylsilyl cyanide (1.19 g, 12.0 mmol) dropwise over 5 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 2-(diisopropylamino)-2-phenylacetonitrile.

Caption: Experimental workflow for the synthesis of N,N-Diisopropyl-α-Aminonitrile.

G start Start setup Reaction Setup: - Aldehyde - Diisopropylaminoacetonitrile - Anhydrous DCM - Inert Atmosphere start->setup catalyst Add ZnI₂ Catalyst setup->catalyst cool Cool to 0 °C catalyst->cool cyanide Slowly Add TMSCN cool->cyanide react Stir at RT for 12-24h (Monitor by TLC) cyanide->react quench Quench with sat. NaHCO₃ react->quench extract Extract with DCM quench->extract wash_dry Wash with Brine Dry over Na₂SO₄ extract->wash_dry purify Filter, Concentrate & Purify by Chromatography wash_dry->purify product Pure N,N-Diisopropyl- α-Aminonitrile purify->product

Deprotection of the Diisopropylamino Group: Accessing the Primary Amine

A critical subsequent step is the removal of the N,N-diisopropyl group to unmask the primary amine of the α-amino acid. Several methods can be employed for the N-dealkylation of tertiary amines.[1][2] For the sterically hindered diisopropyl groups, specific conditions are often required.

Recommended Deprotection Protocol: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a mild and effective method for the cleavage of N-alkyl groups, particularly when more forcing conditions might lead to decomposition of the desired product.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)
N,N-Diisopropyl-α-Aminonitrile---1.0 g(Calculated)
Palladium on Carbon (10% Pd/C)Pd/C--100 mg (10 wt%)-
MethanolCH₃OH32.04-20 mL-
Hydrochloric Acid (in Dioxane, 4M)HCl36.464 MAs needed-
Hydrogen GasH₂2.02-1 atm (balloon)-
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask, add the N,N-diisopropyl-α-aminonitrile (1.0 g), methanol (20 mL), and 10% palladium on carbon (100 mg).

  • Acidification: Add a few drops of 4M HCl in dioxane to create a slightly acidic environment, which can facilitate the reaction.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate and backfill the flask with hydrogen three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude primary α-aminonitrile, which can be further purified or directly hydrolyzed to the corresponding α-amino acid.

Safety and Handling Precautions

  • Diisopropylaminoacetonitrile: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[1]

  • Trimethylsilyl Cyanide (TMSCN): TMSCN is highly toxic and readily hydrolyzes to release hydrogen cyanide gas. It must be handled with extreme caution in a fume hood by trained personnel.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure there are no sources of ignition in the vicinity of the hydrogenation setup.

  • Palladium on Carbon: The catalyst can be pyrophoric when dry. Handle it in a wet state and do not allow it to dry on the filter paper.

Troubleshooting and Key Considerations

  • Low Yield in Strecker Reaction: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the iminium ion and TMSCN. The reaction may require longer reaction times or gentle heating for less reactive carbonyl compounds.

  • Incomplete Deprotection: If catalytic hydrogenolysis is slow, increasing the catalyst loading or hydrogen pressure (if appropriate equipment is available) may improve the reaction rate. Alternatively, other dealkylation methods such as the von Braun reaction with cyanogen bromide or reaction with α-chloroethyl chloroformate can be considered, though these methods often require harsher conditions and subsequent hydrolysis steps.[1][6]

  • Product Characterization: The synthesized α-aminonitriles and the final α-amino acids should be thoroughly characterized by standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Conclusion

The use of diisopropylaminoacetonitrile in a modified Strecker reaction provides a valuable and practical method for the synthesis of a diverse range of N,N-diisopropyl-α-aminonitriles. The subsequent deprotection of the diisopropylamino group opens a pathway to novel primary α-amino acids, which are highly sought-after building blocks in medicinal chemistry and drug development. The protocols detailed in this application note offer a robust starting point for researchers to explore the synthesis of new chemical entities with potential therapeutic applications.

References

  • N-Dealkylation of Amines - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples –. (n.d.). Retrieved January 7, 2026, from [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved January 7, 2026, from [Link]

  • Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. (n.d.). Retrieved January 7, 2026, from [Link]

  • Preparation of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved January 7, 2026, from [Link]

  • Strecker Synthesis - Master Organic Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17). Retrieved January 7, 2026, from [Link]

  • Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

  • Process for the preparation of alpha-amino-acids. - Google Patents. (n.d.).
  • Hydrolysis reaction – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 7, 2026, from [Link]

  • von Braun reaction - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

Method

Application Notes and Protocols: Diisopropylaminoacetonitrile in Continuous Flow Chemistry

A Senior Application Scientist's Guide to Safer and More Efficient Synthesis of α-Aminonitriles These application notes are designed for researchers, scientists, and drug development professionals exploring the use of di...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Safer and More Efficient Synthesis of α-Aminonitriles

These application notes are designed for researchers, scientists, and drug development professionals exploring the use of diisopropylaminoacetonitrile as a safer cyanide surrogate in continuous flow chemistry for the synthesis of α-aminonitriles, key intermediates in the preparation of numerous active pharmaceutical ingredients (APIs).

Introduction: The Imperative for Safer Cyanation in Pharmaceutical Synthesis

The cyano group is a cornerstone in organic synthesis, serving as a versatile precursor to amines, carboxylic acids, and various heterocyclic systems. However, the direct use of highly toxic and volatile cyanide sources like hydrogen cyanide (HCN) or its inorganic salts (e.g., KCN, NaCN) presents significant safety and handling challenges, particularly in large-scale pharmaceutical manufacturing.[1] Continuous flow chemistry offers a paradigm shift, enabling the use of hazardous reagents in a more controlled and safer manner due to the small reactor volumes, enhanced heat and mass transfer, and the potential for contained, automated operation.[2]

Diisopropylaminoacetonitrile stands out as a promising, less hazardous alternative to traditional cyanating agents. It is a stable, liquid α-aminonitrile that can act as a cyanide surrogate, releasing the cyanide nucleophile under specific reaction conditions. Its integration into continuous flow processes represents a significant step towards greener and inherently safer pharmaceutical manufacturing. This guide provides a comprehensive overview of its application, including detailed protocols and the underlying scientific rationale.

Core Principles: Why Diisopropylaminoacetonitrile in Flow?

The primary motivation for employing diisopropylaminoacetonitrile in a continuous flow setup is the mitigation of risks associated with cyanide handling. The advantages of this approach are multi-faceted:

  • Enhanced Safety: By generating the reactive cyanide species in situ within a closed-loop flow reactor, the exposure of personnel to toxic cyanide is minimized. The small hold-up volume of microreactors significantly reduces the potential consequences of any process upsets.

  • Precise Reaction Control: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and yields.[3]

  • Improved Mass and Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient mixing and rapid dissipation of heat, which is crucial for exothermic cyanation reactions.[4]

  • Telescoped Synthesis: Flow chemistry facilitates the integration of multiple reaction steps into a continuous sequence, eliminating the need for isolation and purification of intermediates.[5]

Application Focus: The Strecker Reaction for α-Aminonitrile Synthesis

A primary application of diisopropylaminoacetonitrile in continuous flow is in the Strecker synthesis, a three-component reaction between an aldehyde or ketone, an amine, and a cyanide source to produce an α-aminonitrile.[5][6] These products are valuable intermediates for the synthesis of α-amino acids.[1]

Mechanistic Rationale

In a continuous flow Strecker reaction using diisopropylaminoacetonitrile, the process can be envisioned in two key stages within the flow system:

  • Imine Formation: An aldehyde or ketone is first reacted with an amine to form an imine intermediate. This is typically a rapid and efficient reaction in a continuous flow setup.

  • Nucleophilic Addition of Cyanide: The diisopropylaminoacetonitrile, in the presence of a suitable activator (e.g., a Lewis acid or a protic source), releases a cyanide equivalent which then adds to the imine to form the desired α-aminonitrile product.

Strecker_Mechanism cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Cyanide Addition Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine + Amine Amine Amine Amine->Imine alpha_Aminonitrile α-Aminonitrile Product Imine->alpha_Aminonitrile DPAN Diisopropylaminoacetonitrile (Cyanide Source) DPAN->alpha_Aminonitrile + Activator

Caption: Conceptual workflow of a two-stage continuous flow Strecker reaction.

Experimental Protocols

The following protocols are presented as a guide and should be optimized for specific substrates and desired outcomes.

General Continuous Flow Setup

A modular continuous flow system is ideal for this application. The key components include:

  • Syringe pumps or HPLC pumps for precise fluid delivery.

  • T-mixers for efficient mixing of reagent streams.

  • Tubing reactors (e.g., PFA or stainless steel) of appropriate length and diameter to control residence time.

  • A temperature-controlled environment for the reactor (e.g., a cooling/heating bath or a column oven).

  • A back-pressure regulator to maintain a stable pressure and prevent solvent degassing.

  • An in-line analytical technique (e.g., IR or UV-Vis) for real-time reaction monitoring is highly recommended.

Flow_Setup PumpA Pump A Aldehyde/Ketone + Amine in Solvent Mixer1 T-Mixer PumpA->Mixer1 PumpB Pump B Diisopropylaminoacetonitrile in Solvent PumpB->Mixer1 Reactor Reactor Coil (Heated/Cooled) Mixer1->Reactor:f0 BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: A basic single-reactor continuous flow setup for the Strecker reaction.

Protocol: Continuous Flow Synthesis of a Generic α-Aminonitrile

This protocol is adapted from established procedures for continuous flow cyanation, such as in the synthesis of Remdesivir intermediates, and tailored for the use of diisopropylaminoacetonitrile.[4][7]

Reagents and Solutions:

  • Solution A: Aldehyde (1.0 eq) and Amine (1.1 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN)).

  • Solution B: Diisopropylaminoacetonitrile (1.5 eq) and a Lewis acid catalyst (e.g., TMSOTf, 0.1 eq) in the same solvent.

ParameterValueRationale
Flow Rate (Solution A) 0.5 mL/minTo be optimized based on reaction kinetics.
Flow Rate (Solution B) 0.5 mL/minTo be optimized for desired stoichiometry and residence time.
Total Flow Rate 1.0 mL/minDetermines the residence time in the reactor.
Reactor Volume 10 mLCan be adjusted to achieve the desired residence time.
Residence Time 10 minA typical starting point for optimization.
Temperature -20 °C to 25 °CDependent on the reactivity of the substrates and the stability of the imine.
Pressure 10 barTo ensure single-phase flow and prevent solvent boiling.

Procedure:

  • System Priming: Prime the pumps and the reactor system with the reaction solvent.

  • Initiate Flow: Start pumping Solution A and Solution B at the specified flow rates into the T-mixer.

  • Reaction: The combined stream flows through the temperature-controlled reactor coil for the specified residence time.

  • Quenching (Optional): A third stream containing a quenching agent can be introduced through another T-mixer after the reactor.

  • Collection: The product stream is passed through the back-pressure regulator and collected.

  • Steady State: Allow the system to reach a steady state before collecting the product for analysis and purification.

Safety Precautions:

  • All operations should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

  • Have a cyanide antidote kit readily available and ensure personnel are trained in its use.

  • The waste stream should be quenched with a suitable oxidizing agent (e.g., bleach) to destroy any residual cyanide before disposal.

Synthesis of Diisopropylaminoacetonitrile

While commercially available, understanding the synthesis of diisopropylaminoacetonitrile is valuable. It is typically prepared via a Strecker-type reaction from diisopropylamine, formaldehyde (or a formaldehyde equivalent), and a cyanide source.

Batch Protocol:

A mixture of diisopropylamine, aqueous formaldehyde, and potassium cyanide is stirred at room temperature. The product is then extracted and purified.

Adaptation to Continuous Flow:

A continuous flow synthesis of diisopropylaminoacetonitrile could be developed to enhance safety and control.

DPAN_Synthesis Pump1 Pump 1 Diisopropylamine + Formaldehyde (aq.) Mixer T-Mixer Pump1->Mixer Pump2 Pump 2 KCN (aq.) Pump2->Mixer ReactorCoil Reactor Coil Mixer->ReactorCoil Separator Liquid-Liquid Separator ReactorCoil->Separator Product Diisopropylaminoacetonitrile Separator->Product AqueousWaste Aqueous Waste Separator->AqueousWaste

Caption: Conceptual continuous flow synthesis of diisopropylaminoacetonitrile.

This setup would involve pumping aqueous solutions of the reactants into a reactor, followed by in-line liquid-liquid separation to isolate the product. This approach would minimize the handling of large quantities of cyanide salts.

Conclusion and Future Outlook

The use of diisopropylaminoacetonitrile in continuous flow chemistry presents a compelling opportunity to enhance the safety and efficiency of α-aminonitrile synthesis. The principles and protocols outlined in this guide, though based on analogous systems, provide a solid foundation for researchers to develop robust and scalable processes. As the pharmaceutical industry continues to embrace continuous manufacturing, the adoption of safer reagents like diisopropylaminoacetonitrile within these advanced technological platforms will be crucial for developing the sustainable and safe manufacturing processes of the future.

References

  • Britton, J., & Raston, C. L. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews, 46(5), 1250-1271.
  • Cole, K. P., et al. (2017). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis.
  • Gilead Sciences, Inc. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Organic Process Research & Development, 24(10), 2113–2121.
  • Ley, S. V., Fitzpatrick, D. E., Ingham, R. J., & Myers, R. M. (2015). Organic synthesis in a modular robotic system controlled by a chemical programming language.
  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker's Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796-11893.
  • Wegner, J., Ceylan, S., & Kirschning, A. (2011). Flow chemistry—a key enabling technology for (multistep) organic synthesis.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Surendra, K., Krishnaveni, N. S., Mahesh, A., & Rao, K. R. (2006). Supramolecular catalysis of Strecker reaction in water under neutral conditions in the presence of β-cyclodextrin. The Journal of Organic Chemistry, 71(6), 2532-2534.
  • Yadav, J. S., Reddy, B. V. S., Eeshwaraiah, B., & Srinivas, M. (2004). Montmorillonite KSF clay catalyzed one-pot synthesis of α-aminonitriles. Tetrahedron, 60(8), 1767-1771.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

common side reactions with Diisopropylaminoacetonitrile

Welcome to the technical support guide for Diisopropylaminoacetonitrile (CAS 54714-49-7). This document is intended for researchers, scientists, and drug development professionals to navigate and troubleshoot common side...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Diisopropylaminoacetonitrile (CAS 54714-49-7). This document is intended for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and experimental challenges associated with this reagent. As a sterically hindered aminonitrile, it presents unique reactivity and stability considerations. This guide provides in-depth, field-proven insights to ensure the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, stability, and reactivity of Diisopropylaminoacetonitrile.

Q1: How should I properly store Diisopropylaminoacetonitrile to prevent degradation?

A1: Stability is paramount for reagent integrity.[1] Diisopropylaminoacetonitrile should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) and refrigerated. The primary degradation pathways are hydrolysis and oxidation. Exposure to atmospheric moisture can lead to slow hydrolysis of the nitrile group, while contact with air and oxidizing agents can lead to other impurities.[2][3] Long-term stability studies recommend controlled storage conditions to maintain the quality profile of a chemical.[4]

Q2: I see unexpected peaks in my analytical data (LC-MS/NMR) after my reaction. What are the most likely culprits?

A2: The most common impurities derived from Diisopropylaminoacetonitrile are its hydrolysis products: 2-(diisopropylamino)acetamide and 2-(diisopropylamino)acetic acid.[5][6] These arise from the reaction of the nitrile group with water, which can be present in your solvents, reagents, or introduced from the atmosphere. This hydrolysis can be catalyzed by acidic or basic conditions.[6][7] Other possibilities include process-related impurities from the synthesis of the starting material or products from thermal decomposition if the reaction was performed at high temperatures.[2][]

Q3: My reaction yield is consistently low. Could a side reaction of Diisopropylaminoacetonitrile be the cause?

A3: Yes, low yield is a common consequence of side reactions. If your reaction is sensitive to water, hydrolysis of the nitrile can consume your starting material, reducing the yield of the desired product.[9] Additionally, if your protocol involves strong oxidizing agents, Diisopropylaminoacetonitrile may be consumed in non-productive oxidation pathways.[2][3] Finally, thermal instability can lead to decomposition, especially under prolonged heating, generating various toxic and reactive byproducts like carbon and nitrogen oxides.[2]

Q4: Is Diisopropylaminoacetonitrile compatible with strong acids or bases?

A4: Caution is advised. Both strong acids and strong bases will catalyze the hydrolysis of the nitrile group to the corresponding carboxylic acid.[5][6] If your experimental design requires a strong acid or base, the reaction must be conducted under strictly anhydrous conditions to prevent this side reaction. The diisopropylamino group also has a basic nitrogen atom (pKa ~6.4 predicted) which will be protonated under acidic conditions, potentially altering the reagent's solubility and reactivity.[10]

Part 2: Troubleshooting Guide for Common Side Reactions

This guide provides a systematic approach to identifying and resolving issues encountered during experiments involving Diisopropylaminoacetonitrile.

Symptom 1: Presence of Unexpected Polar Impurities by LC-MS or TLC
  • Probable Cause A: Hydrolysis The nitrile functional group is susceptible to hydrolysis, a reaction that proceeds in two stages: first to an amide, then to a carboxylic acid.[6] This is the most common side reaction.

    • Causality: Water, either from solvents or atmospheric contamination, can attack the electrophilic carbon of the nitrile. This process is significantly accelerated by the presence of acidic or basic catalysts.[7] Even trace amounts of acid or base can lead to significant hydrolysis, especially if the reaction requires heating.[6][9]

    • Recommended Solution:

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under an inert atmosphere.

      • Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like Argon or Nitrogen to exclude atmospheric moisture.

      • Control pH: If possible, buffer the reaction to a neutral pH if acidic or basic conditions are not essential for the desired transformation.

  • Probable Cause B: Oxidation The tertiary amine is susceptible to oxidation, especially by strong oxidizing agents.[2][11]

    • Causality: Reagents like peroxides, permanganates, or even prolonged exposure to atmospheric oxygen can oxidize the nitrogen atom to an N-oxide or potentially lead to C-N bond cleavage under harsh conditions. Safety data sheets explicitly list strong oxidizing agents as incompatible materials.[2][3]

    • Recommended Solution:

      • Avoid Strong Oxidants: Scrutinize your reaction protocol to ensure no incompatible strong oxidizing agents are used.[12][13]

      • Degas Solvents: For sensitive reactions, degas solvents to remove dissolved oxygen.

Symptom 2: Reaction Mixture Turns Brown/Black or Gas Evolution Observed Upon Heating
  • Probable Cause: Thermal Decomposition Diisopropylaminoacetonitrile can decompose at elevated temperatures.

    • Recommended Solution:

      • Lower Reaction Temperature: If the desired reaction allows, perform it at a lower temperature, even if it requires a longer reaction time.

      • Monitor Temperature Carefully: Use a calibrated thermometer and a reliable heating mantle or oil bath to avoid temperature overshoots.

      • Perform Exothermic Reactions with Care: For reactions that are highly exothermic, ensure adequate cooling and add reagents slowly to maintain control.

Data Summary: Common Side Products
Side Product Name Molecular Formula Molecular Weight ( g/mol ) Formation Pathway Common Analytical Signature
2-(diisopropylamino)acetamideC₈H₁₈N₂O158.24Partial HydrolysisM+1 peak at 159.2 in ESI-MS; Amide C=O stretch in IR.
2-(diisopropylamino)acetic acidC₈H₁₇NO₂159.22Full HydrolysisM+1 peak at 160.2 in ESI-MS; Broad O-H stretch in IR.
DiisopropylamineC₆H₁₅N101.19Synthetic Impurity / DegradationVolatile; M+1 peak at 102.2 in ESI-MS.
Part 3: Experimental Protocols & Visual Guides
Protocol 1: Minimizing Hydrolysis in a Reaction

This protocol provides a step-by-step method for setting up a reaction under anhydrous conditions to prevent the hydrolysis of Diisopropylaminoacetonitrile.

  • Glassware Preparation: Dry all glassware (reaction flask, dropping funnel, condenser) in an oven at 120°C for at least 4 hours. Assemble the glassware while still hot and immediately place it under a positive pressure of dry Argon or Nitrogen. Allow to cool to room temperature.

  • Solvent Preparation: Use a solvent from a recently opened bottle labeled "anhydrous" or "extra dry." Alternatively, dispense the solvent from a solvent purification system (e.g., a Grubbs apparatus).

  • Reagent Handling: Draw up Diisopropylaminoacetonitrile and any other liquid reagents using a dry syringe. For solid reagents, weigh them out quickly and add them to the reaction flask under a strong flow of inert gas.

  • Reaction Setup: Maintain a gentle, positive pressure of the inert gas throughout the entire reaction, including workup and quenching steps. Use septa to seal the flask and introduce reagents via syringe.

  • Monitoring: Monitor the reaction by TLC or LC-MS. If hydrolysis products are detected, re-evaluate all sources of moisture in the setup.

Diagram: Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing and solving issues related to side reactions.

TroubleshootingWorkflow Start Problem Observed (e.g., Low Yield, Impurities) Check_Purity 1. Verify Purity of Starting Material Start->Check_Purity Analyze_Reaction 2. Analyze Reaction Mixture (LC-MS, NMR, TLC) Check_Purity->Analyze_Reaction Identify_Impurity 3. Identify Structure of Side Product(s) Analyze_Reaction->Identify_Impurity Impurity_Hydrolysis Side Product is Acetamide or Acetic Acid Derivative? Identify_Impurity->Impurity_Hydrolysis Impurity_Oxidation Side Product is N-Oxide or Cleavage Product? Impurity_Hydrolysis->Impurity_Oxidation No Solution_Hydrolysis Implement Anhydrous Protocol (See Protocol 1) Impurity_Hydrolysis->Solution_Hydrolysis Yes Impurity_Decomposition Discoloration or Multiple Unidentified Products? Impurity_Oxidation->Impurity_Decomposition No Solution_Oxidation Remove Oxidizing Agents Degas Solvents Impurity_Oxidation->Solution_Oxidation Yes Solution_Decomposition Reduce Reaction Temperature Improve Heat Control Impurity_Decomposition->Solution_Decomposition Yes End Problem Resolved Solution_Hydrolysis->End Solution_Oxidation->End Solution_Decomposition->End

Caption: A logical workflow for troubleshooting side reactions.

Diagram: Hydrolysis Pathway of Diisopropylaminoacetonitrile

This diagram illustrates the step-wise hydrolysis of the nitrile group under both acidic and basic conditions.

HydrolysisPathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Nit_A Diisopropylamino- acetonitrile Amide_A 2-(diisopropylamino)acetamide Nit_A->Amide_A H₃O⁺, Δ Acid_A 2-(diisopropylamino)acetic acid Amide_A->Acid_A H₃O⁺, Δ Nit_B Diisopropylamino- acetonitrile Amide_B 2-(diisopropylamino)acetamide Nit_B->Amide_B ⁻OH, Δ Acid_B 2-(diisopropylamino)acetate Salt Amide_B->Acid_B ⁻OH, Δ

Caption: Hydrolysis pathways under acidic and basic conditions.

References
  • Chemos GmbH & Co. KG. Safety Data Sheet: Chemos Stab DDP. [Link]

  • Organic Chemistry with Victor. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • NROChemistry. Oxidation Reactions. [Link]

  • Quirky Science. Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Nitriles. [Link]

  • U.S. Food and Drug Administration (FDA). ITG SUBJECT: EXPIRATION DATING AND STABILITY TESTING FOR HUMAN DRUG PRODUCTS. [Link]

  • ResearchGate. The general mechanism for acetonitrile hydrolysis. [Link]

  • DeNovix Inc. Troubleshooting Guide. [Link]

  • Tsuchiya, Y., & Sumi, K. (1977). Thermal decomposition products of polyacrylonitrile. Journal of Applied Polymer Science, 21(4), 975-980. [Link]

  • Pakhurde, A. H., et al. (2024). Synthesis of process related impurities of Citicoline and Citicoline sodium. Indian Journal of Chemistry, 63B, 435-443. [Link]

  • Chemistry university. Hydrolysis of Nitriles. YouTube. [Link]

  • OI Analytical. Model 5320 ELCD Troubleshooting Guide. [Link]

  • The Organic Chemistry Tutor. Oxidation of Alcohols. YouTube. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry #5 - Drug Stability Guidelines. [Link]

  • Sari, Y., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Pharmaceuticals, 16(8), 1145. [Link]

  • That Chemist. Oxidations - DMP, PCC & Swern - Aldehydes & Ketones. YouTube. [Link]

  • Khan Academy. Syn dihydroxylation. [Link]

  • Khan Academy. Oxidation of alcohols I: Mechanism and oxidation states. [Link]

Sources

Optimization

how to improve reaction yield with Diisopropylaminoacetonitrile

Welcome to the technical support center for Diisopropylaminoacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diisopropylaminoacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you troubleshoot common issues and optimize your reaction yields.

Introduction to Diisopropylaminoacetonitrile

Diisopropylaminoacetonitrile is an α-aminonitrile that serves as a convenient and less hazardous precursor for the cyanide anion in various chemical transformations. Its bulky diisopropylamino group confers specific solubility and reactivity properties, making it a valuable tool, particularly in multicomponent reactions like the Strecker synthesis for the creation of α-amino acids and their derivatives.[1][2][3] However, like any reagent, its successful application hinges on a nuanced understanding of its stability, reactivity, and handling requirements. This guide provides a structured approach to troubleshooting and enhancing the performance of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of Diisopropylaminoacetonitrile?

A1: It is most commonly used as a cyanide source for the synthesis of α-aminonitriles in Strecker-type reactions.[1][2] These reactions are fundamental in medicinal chemistry for building libraries of novel amino acid derivatives.[4][5] It is a key building block in multicomponent reactions (MCRs) which are prized for their efficiency and atom economy in generating molecular complexity.[6][7]

Q2: What are the ideal storage and handling conditions for Diisopropylaminoacetonitrile?

A2: Diisopropylaminoacetonitrile should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong acids and oxidizing agents.[8][9][10] It is sensitive to moisture and can decompose over time, especially if not stored under an inert atmosphere (e.g., nitrogen or argon). Always handle this compound in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]

Q3: My stored Diisopropylaminoacetonitrile has turned yellow/brown. Is it still usable?

A3: A color change often indicates decomposition. While slight discoloration may not always mean the reagent is unusable, it is a strong indicator of impurity. We recommend re-purifying the reagent by distillation under reduced pressure or, for best results, using a fresh, unopened bottle. Using decomposed reagent can lead to inconsistent results, low yields, and the formation of complex side products.

Q4: What are the most common side reactions to be aware of?

A4: The primary side reactions include:

  • Hydrolysis: Reaction with water can lead to the formation of diisopropylamine and other degradation products, especially under acidic or basic conditions.

  • Retro-Strecker Reaction: The formation of the α-aminonitrile is reversible. Under certain conditions (e.g., elevated temperatures or inappropriate pH), the product can revert to the starting imine and cyanide.[11]

  • Aldehyde/Ketone Self-Condensation: In Strecker reactions, the carbonyl starting material can undergo self-condensation (e.g., aldol reaction) if the rate of cyanation is slow.

Troubleshooting Guides: From Low Yield to No Reaction

This section provides a systematic, question-driven approach to resolving common experimental challenges. A number of common errors can contribute to low reaction yields, including careless procedure, product loss during workup, or decomposition.[12]

Workflow for Diagnosing Low Yield

The following diagram illustrates a logical workflow for troubleshooting poor reaction outcomes.

Troubleshooting_Workflow start Low Reaction Yield Observed check_sm Is Starting Material (SM) Consumed? (Check by TLC/LC-MS) start->check_sm sm_consumed YES: SM Consumed check_sm->sm_consumed Yes sm_not_consumed NO: SM Remains check_sm->sm_not_consumed No workup_issue Potential Issue: Product Loss During Workup or Purification sm_consumed->workup_issue reaction_issue Potential Issue: Reaction Conditions or Reagent Quality sm_not_consumed->reaction_issue solution_workup Action: Review Workup Protocol (Extraction pH, Emulsions, Volatility). Check aqueous & organic layers. workup_issue->solution_workup solution_reaction Action: Systematically Verify Reagents, Setup, and Conditions (Temp, Solvent, Time). reaction_issue->solution_reaction

Caption: A decision tree for troubleshooting low reaction yields.

Scenario 1: Starting material is not consumed (or conversion is very low).

Q: I've run my reaction, but TLC/LC-MS analysis shows mostly unreacted starting materials. What's wrong?

A: This points to a fundamental issue with the reaction setup, reagents, or conditions. Let's break down the possibilities.

1. Reagent Quality and Handling
  • The "Why": Diisopropylaminoacetonitrile and many reaction partners (especially aldehydes and imines) are sensitive to air and moisture. Contaminants can inhibit catalysts or lead to unwanted side reactions that consume reagents.[13]

  • Troubleshooting Steps:

    • Verify Reagent Purity: Use a fresh bottle of Diisopropylaminoacetonitrile or purify older stock by vacuum distillation. Confirm the purity of your aldehyde/ketone and amine components.

    • Ensure Anhydrous Conditions: All glassware should be rigorously oven- or flame-dried and cooled under an inert atmosphere (N₂ or Ar).[12][13]

    • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from sure-seal bottles are highly recommended.

2. Reaction Temperature
  • The "Why": The addition of cyanide to an imine is an equilibrium process. Temperature affects both the rate of reaction and the position of this equilibrium. While higher temperatures can increase the rate, they can also favor decomposition or the retro-reaction, lowering the net yield.[14]

  • Troubleshooting Steps:

    • Start Cold: Begin the reaction at a low temperature (e.g., 0 °C or -20 °C), especially during the dropwise addition of reagents to control any exotherms.[13]

    • Gradual Warming: After initial addition, allow the reaction to slowly warm to room temperature and stir for several hours.[13]

    • Systematic Optimization: If the reaction is slow at room temperature, gently heat it, monitoring for byproduct formation.

TemperatureExpected OutcomeRecommendation
-20 °C to 0 °C Slow reaction rate, but high selectivity. Minimizes side reactions.Ideal for initial reagent addition and for highly reactive substrates.
Room Temp (20-25 °C) A good balance of rate and selectivity for many systems.Standard starting point for many protocols.
40 °C to 80 °C Increased reaction rate, but also increased risk of decomposition and side products.Use if the reaction is sluggish at RT. Monitor closely by TLC/LC-MS.
3. Solvent Choice
  • The "Why": The solvent must solubilize all reactants and intermediates. Its polarity can influence the reaction pathway and rate. Aprotic solvents are generally preferred to avoid hydrolysis.[14]

  • Troubleshooting Steps:

    • Solubility Check: Ensure all starting materials are soluble in the chosen solvent at the reaction temperature.

    • Solvent Screening: If yield is low, consider screening other anhydrous solvents.

SolventPolarityBoiling Point (°C)Comments
Dichloromethane (DCM) Polar Aprotic40Good for solubility, but its low boiling point limits the temperature range.
Acetonitrile (MeCN) Polar Aprotic82Often a good choice, as it is polar enough to dissolve intermediates.[15]
Tetrahydrofuran (THF) Polar Aprotic66Common choice, but check for peroxide formation and ensure it's dry.
Toluene Nonpolar111Useful for higher temperature reactions and can facilitate imine formation via azeotropic removal of water.
Scenario 2: Starting material is consumed, but the desired product yield is low.

Q: My starting materials are gone, but my crude NMR looks messy and the isolated yield is poor. Where did my product go?

A: This common and frustrating scenario suggests that while the initial reaction occurred, the product either decomposed or was lost during the workup and purification stages.[16]

1. Unstable Product
  • The "Why": α-aminonitriles can be sensitive to both acidic and basic conditions, especially during aqueous workup. The product might be degrading upon exposure to the quench solution or during chromatography.[16]

  • Troubleshooting Protocol: Stability Test

    • Before quenching the main reaction, take a small aliquot of the crude mixture.

    • Divide it into three vials.

    • To vial 1, add a drop of your planned aqueous acid wash (e.g., 1M HCl).

    • To vial 2, add a drop of your planned aqueous base wash (e.g., sat. NaHCO₃).

    • Vial 3 is the untreated control.

    • Spot all three on a TLC plate after 15-30 minutes. If the product spot has diminished or new spots have appeared in vials 1 or 2, you have identified an instability.[16]

  • Solution: If instability is found, modify the workup to be as neutral and quick as possible. Consider skipping the aqueous wash and directly filtering the reaction through a pad of celite or silica before concentrating.

2. Loss During Aqueous Extraction
  • The "Why": The diisopropylamino group is basic. If you perform an acidic wash, your product may become protonated, forming a salt that is more soluble in the aqueous layer than the organic layer.[16]

  • Troubleshooting Steps:

    • Check All Layers: After extraction, do not discard the aqueous layer until you have confirmed the location of your product. Take a small sample of the aqueous layer, basify it (e.g., with 1M NaOH), extract with an organic solvent (e.g., EtOAc), and check for your product by TLC.

    • pH-Controlled Extraction: Perform the workup under neutral or slightly basic conditions to ensure the product remains in the organic phase. A wash with brine (saturated NaCl solution) is often sufficient to remove many inorganic impurities without drastic pH changes.

3. Issues with Chromatography
  • The "Why": Silica gel is acidic and can cause decomposition of sensitive compounds. The basic amine functionality on your product can also cause it to streak or adhere irreversibly to the column.

  • Troubleshooting Steps:

    • Deactivate Silica: Pre-treat your silica gel by slurrying it with a solvent system containing a small amount of a basic additive like triethylamine (~1-2%). This will neutralize the acidic sites.

    • Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic phase like Florisil for purification.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. Avoid letting the product sit on the column for extended periods.

Experimental Protocol: A General Optimized Strecker-Type Reaction

This protocol provides a robust starting point for reactions using Diisopropylaminoacetonitrile.

Protocol_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep1 Oven-dry all glassware and cool under N₂ or Ar atmosphere. react1 To a stirred solution of aldehyde (1.0 eq) and amine (1.0 eq) in anhydrous DCM at 0 °C, add a Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 eq), if needed. prep1->react1 react2 Stir for 15-30 min to allow for imine formation. react1->react2 react3 Add Diisopropylaminoacetonitrile (1.1 eq) dropwise over 10 minutes. react2->react3 react4 Allow the reaction to warm to room temperature and stir for 4-16 hours. react3->react4 react5 Monitor progress by TLC or LC-MS. react4->react5 workup1 Quench the reaction with a neutral wash (e.g., saturated aqueous NaCl solution). react5->workup1 workup2 Separate layers and extract the aqueous phase with DCM (3x). workup1->workup2 workup3 Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. workup2->workup3 workup4 Purify the crude product by flash chromatography (silica gel treated with 1% Et₃N). workup3->workup4

Caption: A step-by-step workflow for a typical reaction.

References

  • Penta Chemicals. Diisopropylamine Safety Data Sheet. [Link]

  • Carl ROTH. Diisopropylamine Safety Data Sheet. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]

  • de Graaff, C., Ruijter, E., & Orru, R. V. A. (2012). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Combinatorial Science. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Reddit r/Chempros. What are some common causes of low reaction yields? [Link]

  • Nauth, A. M., et al. (2018). Supporting Information: Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. Royal Society of Chemistry. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Mas-Hernández, E., et al. (2023). How to actively learn chemical reaction yields in real-time using stopping criteria. Digital Discovery. [Link]

  • Google Patents.
  • Chen, T., et al. (2018). Optimizing Chemical Reactions with Deep Reinforcement Learning. ACS Central Science. [Link]

  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). Future Medicinal Chemistry. [Link]

  • Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. (2024). RSC Advances. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Bautista-Aguilera, J., et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules. [Link]

  • Cern-Vivar, M., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. [Link]

Sources

Troubleshooting

identifying and removing byproducts in Diisopropylaminoacetonitrile reactions

Technical Support Center: Diisopropylaminoacetonitrile Synthesis Welcome to the technical support guide for reactions involving Diisopropylaminoacetonitrile. This resource is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diisopropylaminoacetonitrile Synthesis

Welcome to the technical support guide for reactions involving Diisopropylaminoacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and analysis of this important chemical intermediate. Here, we address frequent issues in a practical question-and-answer format, grounding our advice in established chemical principles to ensure both success and safety in your laboratory work.

Section 1: Frequently Asked Questions - Understanding Byproduct Formation

This section delves into the common impurities encountered during the synthesis of diisopropylaminoacetonitrile, explaining the chemical mechanisms behind their formation.

Q1: What are the most common impurities I should expect in a Strecker synthesis of diisopropylaminoacetonitrile?

A1: The synthesis of diisopropylaminoacetonitrile, a classic example of a Strecker reaction, involves the condensation of formaldehyde, diisopropylamine, and a cyanide source.[1][2] While efficient, this process can generate a predictable profile of impurities. These are best categorized by their origin:

  • Unreacted Starting Materials: Residual diisopropylamine and unreacted cyanide salts are common. Formaldehyde is volatile but can exist in hydrated or polymerized forms.

  • Hydrolysis Products: The primary product, diisopropylaminoacetonitrile, contains a nitrile group that is susceptible to hydrolysis. This can yield diisopropylaminoacetamide (the amide) and subsequently diisopropylaminoacetic acid (the carboxylic acid), particularly during aqueous workups under non-neutral pH conditions.[3]

  • Side-Reaction Products:

    • Formaldehyde Cyanohydrin: A competing reaction where cyanide attacks formaldehyde directly without the involvement of the amine.[4][5]

    • N-Nitrosodiisopropylamine: A potential and critical genotoxic impurity (GTI). This can form if a source of nitrite (e.g., from unpurified reagents or acidic reaction with atmospheric nitrogen oxides) is present to react with the secondary amine, diisopropylamine. Regulatory bodies pay close attention to such impurities.[6][7]

Q2: My reaction workup involves pH adjustment. How does this lead to hydrolysis of my product?

A2: The nitrile group in your product is relatively stable at neutral pH but can be readily hydrolyzed under either strong acidic or basic conditions, which are often employed during extraction and purification.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acid (e.g., HCl wash), the nitrile nitrogen is protonated. This makes the nitrile carbon significantly more electrophilic and susceptible to nucleophilic attack by water. This process first yields the amide, which can then be further hydrolyzed to the carboxylic acid.[3]

  • Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH wash), the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the nitrile carbon. This also leads to the formation of the amide and, with further hydrolysis, the carboxylate salt.[8]

Understanding this dual-pathway degradation is key to designing a workup that preserves your product. Minimizing exposure time to harsh pH and using milder reagents like saturated sodium bicarbonate instead of concentrated bases can be effective.

Q3: Can unreacted diisopropylamine or excess formaldehyde cause problems beyond just being impurities?

A3: Yes, residual starting materials can be more than passive contaminants.

  • Diisopropylamine: As a secondary amine, it is nucleophilic and basic. It can contribute to the formation of enamines if ketones are present as impurities.[9] More critically, its presence is a prerequisite for the formation of N-nitrosodiisopropylamine, a significant safety concern.[7]

  • Formaldehyde: This is a highly reactive aldehyde. It can polymerize to form paraformaldehyde, which can complicate analysis and purification. It can also participate in various addition reactions with other nucleophiles present in the reaction mixture.[10]

The stoichiometry of the reaction should be carefully controlled to minimize excess reactants.

Byproduct Formation Pathways

The following diagram illustrates the primary reaction pathway for the Strecker synthesis of diisopropylaminoacetonitrile and the key side reactions leading to common byproducts.

Byproduct_Formation Formaldehyde Formaldehyde Iminium Iminium Ion Formaldehyde->Iminium + H₂O Cyanohydrin Formaldehyde Cyanohydrin (Side-Product) Formaldehyde->Cyanohydrin Direct Attack Diisopropylamine Diisopropylamine Diisopropylamine->Iminium + H₂O Nitrosamine N-Nitrosodiisopropylamine (Genotoxic Impurity) Diisopropylamine->Nitrosamine Acidic conditions Cyanide Cyanide (CN⁻) Cyanide->Cyanohydrin Direct Attack Product Diisopropylaminoacetonitrile (Target Product) Iminium->Product + CN⁻ Amide Diisopropylaminoacetamide (Hydrolysis Byproduct) Product->Amide H₂O (H⁺ or OH⁻) Acid Diisopropylaminoacetic Acid (Hydrolysis Byproduct) Amide->Acid H₂O (H⁺ or OH⁻) Nitrite Nitrite Source (e.g., NO₂⁻) Nitrite->Nitrosamine Acidic conditions

Caption: Key reaction and side-reaction pathways.

Section 2: Troubleshooting Guide - Identification & Quantification

Effective purification begins with accurate identification of what needs to be removed. This section provides guidance on analytical techniques.

Q1: My ¹H NMR spectrum of the crude product is complex. How can I assign the signals to the product and major byproducts?

A1: Signal assignment in a crude NMR can be challenging but is achievable by recognizing characteristic peaks. While exact chemical shifts are solvent-dependent, the following table provides typical regions and multiplicities for the key compounds.

CompoundKey ¹H NMR Signals (ppm, approx.)Rationale
Diisopropylaminoacetonitrile (Product) 3.5-3.7 (s, 2H, -CH₂CN), 2.9-3.1 (septet, 2H, -CH(CH₃)₂), 1.0-1.2 (d, 12H, -CH(CH₃)₂)The singlet for the methylene group adjacent to the nitrile is a key identifier. The isopropyl groups show a characteristic septet and doublet pattern.
Diisopropylamine (Starting Material) 2.8-3.0 (septet, 2H), 0.9-1.1 (d, 12H), 1.0-2.0 (broad s, 1H, N-H)Overlaps with product's isopropyl signals but can be distinguished by the broad N-H proton signal (which can be exchanged with D₂O).
Diisopropylaminoacetamide (Amide Byproduct) 3.2-3.4 (s, 2H, -CH₂CONH₂), 2.9-3.1 (septet, 2H), 1.0-1.2 (d, 12H), 5.5-7.5 (two broad s, 2H, -CONH₂)The methylene singlet is shifted upfield compared to the nitrile. The two amide protons appear as broad singlets.
Diisopropylaminoacetic Acid (Acid Byproduct) 3.3-3.5 (s, 2H, -CH₂COOH), 3.0-3.2 (septet, 2H), 1.1-1.3 (d, 12H), 10-12 (very broad s, 1H, -COOH)The methylene singlet is again distinct. The carboxylic acid proton is a very broad signal far downfield.

Q2: What is the best way to monitor reaction completion and assess final purity chromatographically?

A2: A combination of techniques is often best.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative reaction monitoring. A non-polar solvent system (e.g., 20-30% Ethyl Acetate in Hexanes) will typically show the product with a moderate Rf value. More polar byproducts like the amide and acid will have much lower Rf values, often remaining at the baseline. Unreacted diisopropylamine can be visualized with a ninhydrin stain.

  • Gas Chromatography (GC-MS): Suitable for volatile and thermally stable compounds. It is excellent for quantifying the product and less polar impurities like residual diisopropylamine. However, the carboxylic acid byproduct is non-volatile and will not be detected without derivatization.[11]

  • Liquid Chromatography (LC-MS): The most versatile and powerful technique for this mixture. It can separate and quantify the starting materials, the product, and both polar and non-polar byproducts in a single run. LC-MS is the standard method for detecting trace-level nitrosamine impurities.[6][12]

Analytical Workflow for Purity Assessment

This workflow outlines a logical sequence of steps for analyzing a crude reaction mixture and validating the purity of the final product.

Analytical_Workflow Start Crude Reaction Mixture TLC TLC Analysis (e.g., 30% EtOAc/Hex) Start->TLC Quick Check NMR ¹H NMR of Crude Sample Start->NMR Structural Info Decision1 Major Byproducts Identified? TLC->Decision1 NMR->Decision1 Workup Perform Aqueous Workup & Purification Decision1->Workup Yes Final_Product Isolated Product Workup->Final_Product Purity_NMR Final ¹H NMR for Purity (>95%?) Final_Product->Purity_NMR LCMS LC-MS for Trace Analysis (e.g., Nitrosamines) Final_Product->LCMS Decision2 Meets Purity Spec? Purity_NMR->Decision2 LCMS->Decision2 Pass Release Batch Decision2->Pass Yes Fail Repurify or Reject Decision2->Fail No

Caption: A typical analytical workflow for quality control.

Section 3: Purification Protocols - Effective Byproduct Removal

This section provides actionable, step-by-step protocols for removing the specific impurities identified in the previous sections.

Q1: How can I efficiently remove the basic (diisopropylamine) and acidic (hydrolysis product) impurities from my organic product?

A1: A classic acid-base liquid-liquid extraction is the most effective method. The strategy relies on the different acid-base properties of the components. Your product, a tertiary aminonitrile, is basic, but less so than the starting amine. The byproducts are either strongly basic (amine), acidic (carboxylic acid), or neutral (amide).

Protocol 1: Acid-Base Liquid-Liquid Extraction

Objective: To separate the target product from acidic and basic impurities.

Materials:

  • Crude reaction mixture

  • Diethyl ether or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Separatory funnel

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude product in 10 volumes of diethyl ether or ethyl acetate.

  • Acid Wash (Removes Amines): Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl. Shake vigorously for 30 seconds and allow the layers to separate. The basic diisopropylamine will be protonated (R₂NH₂⁺Cl⁻) and partition into the aqueous layer. Drain and discard the lower aqueous layer. Repeat this wash one more time.

  • Base Wash (Removes Acidic Byproducts): To the remaining organic layer, add an equal volume of saturated NaHCO₃ solution. Shake gently at first to release any CO₂ gas that forms from neutralization, then shake vigorously. This will deprotonate the diisopropylaminoacetic acid byproduct (R₂NCH₂COO⁻Na⁺), moving it into the aqueous layer. Drain and discard the aqueous layer. Note: Using NaHCO₃ is milder and preferred over NaOH to prevent base-catalyzed hydrolysis of the product nitrile.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This removes residual water and helps break any emulsions.

  • Drying and Concentration: Drain the organic layer into a flask, add anhydrous MgSO₄, swirl, and let it stand for 10 minutes. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.

Q2: My product is an oil and the extraction wasn't sufficient. What's the next step?

A2: If non-polar or neutral impurities of similar polarity to your product remain (e.g., the amide byproduct), flash column chromatography is the recommended method.

Protocol 2: Flash Column Chromatography

Objective: To purify the product based on polarity differences.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (or a suitable alternative solvent system)

  • Glass column, flasks, and compressed air/pump

Procedure:

  • Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf of ~0.3. A good starting point is 10-20% Ethyl Acetate in Hexanes. Impurities should have significantly different Rf values.

  • Column Packing: Pack a glass column with a slurry of silica gel in Hexanes. Ensure there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting the column with the selected solvent system (e.g., 10% EtOAc/Hexanes). Apply gentle pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or flasks. Monitor the elution process by spotting fractions onto a TLC plate and visualizing with a UV lamp or a stain (e.g., potassium permanganate).

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Concentrate the combined fractions using a rotary evaporator to obtain the final purified oil.

References

  • Brückner, R. (2010). Advanced Organic Chemistry: Reaction Mechanisms. Springer Science & Business Media. [Link]

  • Li, G., et al. (2024). Nucleophilic hydrolysis of dichloroacetonitrile and trichloroacetonitrile disinfection byproducts by peroxymonosulfate: Kinetics and mechanisms. PubMed. [Link]

  • Klick, S., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America. [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. [Link]

  • BioPharm International. (2014). Analytical Strategies for Monitoring Residual Impurities. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. [Link]

  • Hossain, M., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Ashenhurst, J. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]

  • Maribel, M. (2022). Reactions of Aldehydes and Ketones Review and Predicting Products. YouTube. [Link]

  • Leah4Sci. (2022). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. YouTube. [Link]

Sources

Optimization

troubleshooting guide for the synthesis of Diisopropylaminoacetonitrile

Technical Support Center: Synthesis of Diisopropylaminoacetonitrile As a Senior Application Scientist, this guide provides in-depth troubleshooting for the synthesis of Diisopropylaminoacetonitrile. The content is struct...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Diisopropylaminoacetonitrile

As a Senior Application Scientist, this guide provides in-depth troubleshooting for the synthesis of Diisopropylaminoacetonitrile. The content is structured to address common issues encountered in the laboratory, moving from frequently asked questions to specific, hands-on troubleshooting, detailed protocols, and essential safety information. The underlying principle of this guide is to explain the causality behind each experimental step, empowering researchers to not only solve immediate problems but also to proactively improve their synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing Diisopropylaminoacetonitrile?

The most prevalent and industrially relevant method for synthesizing α-aminonitriles like Diisopropylaminoacetonitrile is the Strecker synthesis .[1][2][3] This is a one-pot, three-component reaction involving an aldehyde (or ketone), an amine, and a cyanide source.[2][4] For Diisopropylaminoacetonitrile, the reactants are typically formaldehyde, diisopropylamine, and a cyanide salt such as sodium cyanide or potassium cyanide.

Q2: Why is the Strecker synthesis preferred for this type of compound?

The Strecker synthesis is favored due to its operational simplicity, cost-effectiveness, and the ready availability of starting materials. It proceeds through the formation of an iminium ion intermediate from the amine and aldehyde, which is then attacked by the cyanide nucleophile.[3][5] This pathway is generally efficient and leads to good yields of the desired α-aminonitrile.

Q3: What are the primary safety concerns when synthesizing Diisopropylaminoacetonitrile?

The primary hazards are associated with the reagents:

  • Cyanide Salts (e.g., NaCN, KCN): Highly toxic if ingested, inhaled, or absorbed through the skin.[6] Acidification of cyanide salts generates highly toxic hydrogen cyanide (HCN) gas. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is mandatory.

  • Diisopropylamine: This is a highly flammable, corrosive, and toxic liquid.[7][8][9] It can cause severe skin burns and eye damage.[7][8][9] Inhalation of vapors is harmful.[8]

  • Formaldehyde: Typically used as an aqueous solution (formalin), it is a known carcinogen and sensitizer.

A thorough risk assessment must be conducted before beginning the synthesis.

Q4: Can this aminonitrile be hydrolyzed?

Yes, α-aminonitriles are intermediates in the synthesis of amino acids and can be hydrolyzed to the corresponding carboxylic acid.[10][11][12] This hydrolysis typically requires harsh acidic or basic conditions with heating.[12] Unintentional hydrolysis due to residual water or improper workup can be a source of impurities.

Troubleshooting Guide: From Low Yields to Purification Woes

This section addresses specific problems that may arise during the synthesis. The logical flow for diagnosing these issues is presented in the diagram below.

G start Problem Encountered low_yield Low or No Yield start->low_yield impurity Impurity Issues start->impurity purification Purification Difficulty start->purification reagents Check Reagent Quality - Moisture content? - Purity? low_yield->reagents Is moisture present? conditions Verify Reaction Conditions - Temperature control? - Correct pH? - Reaction time? low_yield->conditions Was reaction exothermic? workup Review Workup Procedure - Emulsion formation? - Incomplete extraction? - Product hydrolysis? impurity->workup Was workup pH controlled? side_rxn Identify Side Products - NMR/GC-MS analysis - Cyanohydrin formation? - Polymerization? impurity->side_rxn Unexpected peaks in spectrum? distillation Optimize Distillation - Vacuum level? - Temperature? - Decomposition? purification->distillation Product darkening on heating?

Caption: Troubleshooting Decision Tree for Synthesis Issues.

Q: My reaction yield is disappointingly low. What are the most probable causes?

A: Low yield is a common issue that can typically be traced back to two main areas: reagent quality and reaction conditions.

  • Reagent Integrity:

    • Cause: The presence of excess water is a primary culprit. Water can hydrolyze the iminium ion intermediate back to the starting materials or potentially hydrolyze the final nitrile product under certain conditions.[11][13]

    • Solution: Ensure all reagents and solvents are appropriately dried. Diisopropylamine should be stored over KOH pellets to remove moisture and acidic impurities. Use anhydrous solvents where specified.

  • Reaction Temperature and Order of Addition:

    • Cause: The initial reaction between formaldehyde and diisopropylamine is exothermic. If the temperature rises uncontrollably, it can lead to side reactions or polymerization of formaldehyde. Furthermore, adding the cyanide source before the imine/iminium ion has had a chance to form can lead to the competing formation of glycolonitrile (formaldehyde cyanohydrin).

    • Solution: Maintain strict temperature control, typically by cooling the reaction mixture in an ice bath (0-5 °C) during the addition of reagents. A common successful strategy is to first mix the diisopropylamine and formaldehyde at a low temperature, allow the imine to form, and then slowly add the cyanide solution. This sequential addition favors the desired reaction pathway.

  • Incorrect Stoichiometry or pH:

    • Cause: The reaction is sensitive to pH. Conditions that are too acidic will protonate the diisopropylamine, making it non-nucleophilic. Conditions that are too basic can promote undesired side reactions of formaldehyde.

    • Solution: While the amine itself provides a basic environment, the reaction often proceeds well without external buffers. If using a salt of the amine (e.g., diisopropylamine hydrochloride), a base must be added to liberate the free amine. Ensure molar ratios are correct, with no limiting reagent being accidentally under-dosed.

Q: I'm observing a significant side product in my crude NMR/GC-MS. What could it be?

A: The most likely side product is bis(diisopropylamino)methane.

  • Cause: This impurity arises from the reaction of a second molecule of diisopropylamine with the iminium ion intermediate. This is particularly prevalent if there is a localized excess of the amine and iminium ion relative to the cyanide nucleophile.

  • How to Avoid It: This side reaction is suppressed by ensuring the cyanide is readily available to trap the iminium ion as it forms. Slow, controlled addition of the formaldehyde to a mixture of the amine and cyanide can be an effective strategy. Conversely, adding the cyanide solution to the pre-formed iminium ion also works well, provided the cyanide addition is not too slow.

Q: My product is dark and appears to be decomposing during vacuum distillation. How can I purify it effectively?

A: Diisopropylaminoacetonitrile can be thermally sensitive. Aggressive heating, even under vacuum, can lead to decomposition, often indicated by color change (darkening to brown or black) and pressure fluctuations.

  • Optimize Distillation:

    • Cause: The boiling point may be too high even under a moderate vacuum, leading to thermal degradation.

    • Solution: Use a high-vacuum pump (<1 mmHg if possible) to significantly lower the boiling point. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures. The reported boiling point is around 61-63 °C at 10 mmHg.[14]

  • Alternative Purification:

    • Cause: If the product is too unstable for distillation, an alternative method is needed.

    • Solution: For smaller scales, column chromatography on silica gel can be an option. However, given the basic nature of the compound, it may streak or be retained on the acidic silica. Using silica gel deactivated with triethylamine (e.g., eluting with a hexane/ethyl acetate system containing 1-2% triethylamine) can mitigate this issue.

Experimental Protocols

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Assemble & Cool Reagents (Diisopropylamine, Formalin, NaCN soln) mix 2. Charge Reactor with Amine & Formalin (Maintain 0-5 °C) reagents->mix add_cn 3. Add NaCN Solution Slowly (Maintain <10 °C) mix->add_cn react 4. Stir at Room Temperature (Monitor by TLC/GC) add_cn->react extract 5. Quench & Extract with Organic Solvent (e.g., Diethyl Ether) react->extract wash 6. Wash Organic Layer (Brine) extract->wash dry 7. Dry & Concentrate (Na2SO4, Rotary Evaporator) wash->dry distill 8. Vacuum Distillation (Collect pure fraction) dry->distill

Caption: General Experimental Workflow for Synthesis.

Detailed Synthesis Protocol

Disclaimer: This protocol involves highly hazardous materials. It must only be performed by trained personnel in a certified chemical fume hood with all appropriate safety measures in place.

Reagents & Equipment:

  • Diisopropylamine

  • Formaldehyde (37% solution in water)

  • Sodium Cyanide (NaCN)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel

  • Ice-water bath

  • Vacuum distillation apparatus

ReagentMolar Mass ( g/mol )Amount (moles)Mass/VolumeNotes
Diisopropylamine101.191.0101.2 g (139 mL)Ensure it is dry.
Formaldehyde (37% aq.)30.031.081.2 g (75 mL)Assay solution before use.
Sodium Cyanide49.011.049.0 gEXTREMELY TOXIC .
Water (for NaCN)18.02-150 mLDeionized water.

Procedure:

  • Preparation: In the fume hood, dissolve 49.0 g (1.0 mol) of sodium cyanide in 150 mL of water in a beaker. Caution: Handle NaCN with extreme care. Prepare a large ice-water bath.

  • Reaction Setup: In a 1 L three-neck flask equipped with a mechanical stirrer and thermometer, add 101.2 g (1.0 mol) of diisopropylamine. Cool the flask in the ice-water bath to 0-5 °C.

  • Formaldehyde Addition: Slowly add 81.2 g (1.0 mol) of 37% formaldehyde solution to the stirred diisopropylamine, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0-5 °C for 30 minutes after the addition is complete.

  • Cyanide Addition: Slowly add the sodium cyanide solution from the addition funnel to the reaction mixture over a period of about 1 hour. Maintain vigorous stirring and keep the internal temperature below 10 °C.

  • Reaction: After the cyanide addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 3-4 hours or until monitoring (TLC or GC) shows the disappearance of starting materials. The mixture will likely separate into two layers.

  • Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with 150 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them twice with 100 mL portions of brine to remove residual water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield Diisopropylaminoacetonitrile as a colorless liquid.

References

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). National Institutes of Health (NIH). [Link]

  • Process for the chemical catalytic hydrolysis of an α-aminonitrile or of one of the salts thereof. (1981).
  • Strecker amino acid synthesis. Wikipedia. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2020). MDPI. [Link]

  • Strecker Synthesis. NROChemistry. [Link]

  • Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. (2023). StudySmarter. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • DIISOPROPYLAMINE FOR SYNTHESIS MSDS. (2019). Loba Chemie. [Link]

  • Chemistry of Nitriles. OpenStax. [Link]

  • Nitrile Synthesis. Química Organica. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • Strecker Amino Acid Synthesis. J&K Scientific LLC. [Link]

  • Safety Data Sheet: Diisopropylamine. (2025). Carl ROTH. [Link]

  • Diisopropylamine - SAFETY DATA SHEET. (2024). Penta chemicals. [Link]

Sources

Troubleshooting

optimization of temperature and pressure for Diisopropylaminoacetonitrile reactions.

Technical Support Center: Diisopropylaminoacetonitrile Synthesis Welcome to the technical support center for the synthesis and optimization of Diisopropylaminoacetonitrile. This guide is designed for researchers, chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diisopropylaminoacetonitrile Synthesis

Welcome to the technical support center for the synthesis and optimization of Diisopropylaminoacetonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this reaction. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis for yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing Diisopropylaminoacetonitrile?

The most common and direct method for synthesizing Diisopropylaminoacetonitrile is a variation of the Strecker synthesis .[1][2][3][4] This is a three-component reaction involving an aldehyde (typically formaldehyde or a synthetic equivalent), a secondary amine (diisopropylamine), and a cyanide source (e.g., trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide like KCN).[1][5]

The reaction proceeds in two main stages:

  • Imine/Iminium Ion Formation: Diisopropylamine reacts with the aldehyde to form a diisopropylaminomethyl cation (an iminium ion), with the elimination of water.[1][2]

  • Nucleophilic Cyanide Addition: The cyanide ion (CN⁻) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the final α-aminonitrile product, Diisopropylaminoacetonitrile.[1][2]

Strecker_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Cyanide Addition A Formaldehyde (or equivalent) C Iminium Ion [ (i-Pr)₂N=CH₂ ]⁺ A->C - H₂O (Acid or Lewis Acid Catalysis) B Diisopropylamine B->C - H₂O (Acid or Lewis Acid Catalysis) E Diisopropylaminoacetonitrile (Product) C->E C->E Nucleophilic Attack D Cyanide Source (e.g., TMSCN, NaCN) D->E

Q2: What are the initial, recommended conditions for temperature and pressure?

For standard laboratory-scale synthesis, the reaction is typically performed at atmospheric pressure . The application of high pressure is a specialized optimization technique (see Troubleshooting Q2).

Temperature control is critical and often involves a ramp-up:

  • Initial Stage (Imine Formation): This step is often initiated at a reduced temperature, typically 0 °C , to control the initial exotherm of the condensation reaction.[5]

  • Reaction Progression: After the initial combination of reagents, the reaction mixture is often allowed to gradually warm to room temperature (20-25 °C) and stirred for several hours to ensure completion.[5]

Starting with this temperature profile allows for controlled formation of the iminium intermediate and minimizes potential side reactions.

Q3: Does this reaction require a catalyst?

Yes, catalysis is generally required to facilitate the formation of the iminium ion. The choice of catalyst often depends on the solvent system and cyanide source.

  • Protic/Aqueous Conditions (with NaCN/KCN): Mild acid catalysis is used. Ammonium chloride (NH₄Cl) is a classic choice as it provides a weakly acidic medium to protonate the carbonyl, making it more electrophilic, without excessively protonating the cyanide nucleophile.[1]

  • Aprotic/Organic Conditions (with TMSCN): Lewis acids such as indium(III) chloride, ytterbium(III) triflate, or even simple metal salts can be highly effective.[6] Some modern protocols also utilize organocatalysts.[7]

Q4: How does the choice of solvent impact the reaction?

The solvent plays a crucial role in reactant solubility, reaction rate, and even the reaction pathway.

  • Aprotic Solvents: Tetrahydrofuran (THF), acetonitrile, and dichloromethane (DCM) are common choices, especially when using TMSCN. They provide good solubility for the organic reactants and are compatible with many Lewis acid catalysts. Sustainable alternatives like 2-MeTHF or CPME are also gaining traction.[8]

  • Protic Solvents: Water or methanol can be used, particularly with alkali cyanide salts.[5] Water can be an excellent "green" solvent, and some catalysts, like β-cyclodextrin, are specifically designed to work in aqueous media.[2][9] However, using protic solvents requires careful control to prevent unwanted hydrolysis of the nitrile product.[1]

Troubleshooting and Optimization Guide

Problem 1: Low or No Product Yield

Low yield is the most common issue, often stemming from one of several root causes. Use the following guide to diagnose the problem.

Troubleshooting_Yield Start Low Yield Detected Q1 Is the iminium ion forming effectively? Start->Q1 Q2 Is the cyanide addition step failing? Q1->Q2 Yes Sol1 Ensure Anhydrous Conditions - Dry solvents (THF, MeCN). - Use a dehydrating agent (e.g., MgSO₄). - Consider azeotropic water removal. Q1->Sol1 No Q3 Is the product decomposing? Q2->Q3 Yes Sol2 Optimize Catalyst & pH - Check catalyst activity. - For NaCN, ensure pH is weakly acidic (pH 5-7). - For TMSCN, ensure Lewis acid is active. Q2->Sol2 No Sol3 Check Reagent Quality & Order of Addition - Use freshly distilled amine/aldehyde. - Consider pre-forming the imine before adding cyanide source to reduce side reactions. Q2->Sol3 No Sol4 Modify Temperature Profile - Run initial condensation at 0°C or lower. - Allow slow warming to room temp. - Avoid high temperatures. Q3->Sol4 Yes (During Reaction) Sol5 Use Mild Workup Conditions - Avoid strong acids/bases. - Use a buffered aqueous wash (e.g., sat. NaHCO₃). - Minimize heat during solvent evaporation. Q3->Sol5 Yes (During Workup) Sol1->Q1 Sol2->Q2 Sol3->Q2

Detailed Causality & Solutions:

  • Cause A: Incomplete Iminium Ion Formation. The equilibrium between the starting materials and the iminium ion can be unfavorable if water is present, as it can hydrolyze the iminium ion back to the starting materials.[1]

    • Solution: Ensure all reagents and solvents are rigorously dried. For reactions sensitive to water, consider adding a dehydrating agent like anhydrous MgSO₄ or using a Dean-Stark apparatus if the reaction is run at elevated temperatures.

  • Cause B: Inefficient Cyanide Addition. The nucleophilicity of the cyanide source is paramount. If the reaction medium is too acidic, the majority of the cyanide will exist as protonated and non-nucleophilic HCN.[2] Conversely, if the medium is too basic, the formation of the iminium ion from the aldehyde and amine will be slow.

    • Solution: When using NaCN/KCN, the reaction pH must be carefully controlled, typically in a weakly acidic to neutral range. When using TMSCN with a Lewis acid catalyst, ensure the catalyst is not "poisoned" by water or other impurities.

  • Cause C: Thermal Decomposition of the Product. α-Aminonitriles can be thermally labile.[10][11] High reaction temperatures or excessive heat during workup (e.g., rotary evaporation at high temperatures) can lead to decomposition, often through the elimination of HCN.[12]

    • Solution: Maintain the recommended temperature profile (0 °C to RT). During workup, remove the solvent under reduced pressure at a low temperature (<40 °C). If purification by distillation is attempted, use high vacuum to keep the boiling point as low as possible. Chromatographic purification on neutral silica gel is often a milder alternative.[13]

Problem 2: Significant Impurity Formation
  • Issue: Formation of Diisopropylamine Cyanohydrin. This side-product arises if the cyanide source reacts directly with the aldehyde before the amine.

    • Solution: Change the order of addition. Pre-mix the diisopropylamine and aldehyde in the cooled solvent for a short period (15-30 minutes) to allow for iminium ion formation before the dropwise addition of the cyanide source.

  • Issue: Product is contaminated with a hydroxyl group instead of a nitrile (hydrolysis). The nitrile group is susceptible to hydrolysis to form a primary amide and subsequently a carboxylic acid, especially under strong acidic or basic conditions during the aqueous workup.[1][5]

    • Solution: Perform the aqueous workup using neutral or mildly basic buffered solutions (e.g., saturated sodium bicarbonate solution) instead of strong acids or bases. Ensure the contact time with the aqueous phase is minimized.

Problem 3: Reaction is Sluggish or Stalls
  • Cause A: Insufficient Catalyst Activity. The catalyst may be low-grade, hydrated, or simply not potent enough for the specific substrate.

    • Solution: Use a freshly opened or properly stored catalyst. Consider screening a panel of catalysts. For Lewis acids, stronger options may be required. For acid catalysis, ensure the correct concentration is used.

  • Cause B: Low Reactivity due to Steric Hindrance. Diisopropylamine is a sterically bulky secondary amine. This can slow down the initial condensation step.

    • Solution - Temperature Optimization: While high temperatures risk decomposition, a modest increase in the reaction temperature (e.g., from room temperature to 40 °C) after the initial addition phase can sometimes be beneficial. Monitor the reaction closely by TLC or LCMS to find the optimal balance between reaction rate and decomposition.

    • Solution - Pressure Optimization: Applying high pressure is a powerful but technically demanding method to overcome activation energy barriers and steric hindrance.[14] According to Le Chatelier's principle, increased pressure favors reactions that result in a decrease in the number of moles, which is often the case in multicomponent reactions.[15] Pressures in the range of 0.5-1.0 GPa have been shown to significantly promote Strecker-type reactions, even in the absence of a catalyst.[14]

Data Summary & Experimental Protocol

Table 1: General Conditions for α-Aminonitrile Synthesis
ParameterCondition A (Protic/Aqueous)Condition B (Aprotic/Organic)Rationale & Key Considerations
Amine DiisopropylamineDiisopropylamineUse freshly distilled amine for best results.
Aldehyde Formaldehyde (aq. solution)ParaformaldehydeParaformaldehyde is cracked in situ to formaldehyde, avoiding water.
Cyanide Source NaCN or KCNTrimethylsilyl Cyanide (TMSCN)Extreme caution required. All cyanide reagents are highly toxic.[13]
Catalyst NH₄Cl or weak acidLewis Acid (e.g., InCl₃, Yb(OTf)₃)Catalyst choice is critical for activating the aldehyde.
Solvent Water, MethanolTHF, Acetonitrile, DCMSolvent must be dry for Condition B.[8]
Temperature 0 °C to Room Temp0 °C to Room TempLower initial temperature controls exotherm and side reactions.
Pressure AtmosphericAtmospheric (High pressure optional)High pressure can increase rate and yield, especially for hindered systems.[14]
General Experimental Protocol (Atmospheric Pressure)

Safety Precaution: This reaction involves highly toxic cyanide. It must be performed in a certified, high-flow chemical fume hood by trained personnel. An emergency plan, including access to a cyanide antidote kit, must be in place.[13]

  • Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add diisopropylamine (1.0 eq.) and the chosen dry, aprotic solvent (e.g., THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Aldehyde Addition: Add the aldehyde source (e.g., paraformaldehyde, 1.05 eq.) and the Lewis acid catalyst (e.g., InCl₃, 5-10 mol%).

  • Iminium Formation: Stir the mixture at 0 °C for 20-30 minutes.

  • Cyanide Addition: Slowly add TMSCN (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool it back to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature.

  • Purification: The crude product can be purified by flash column chromatography on neutral silica gel or by high-vacuum distillation if thermally stable.

References

  • Danheiser, R. L., et al. Organic Syntheses Procedure.
  • Strecker Synthesis. NROChemistry.
  • Strecker Synthesis: Mechanism & Applications. StudySmarter. (2023-10-21).
  • Strecker Synthesis. Master Organic Chemistry.
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  • Multicomponent Strecker Reaction under High Pressure. ResearchGate. (2025-08-06).
  • Deng, T., et al. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. (2025-11-22).
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Optimization

strategies to increase the shelf life of Diisopropylaminoacetonitrile

A Guide to Enhancing Chemical Stability and Shelf Life Welcome to the technical support guide for Diisopropylaminoacetonitrile. As Senior Application Scientists, we understand that the stability and purity of your reagen...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Chemical Stability and Shelf Life

Welcome to the technical support guide for Diisopropylaminoacetonitrile. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to achieving reproducible and reliable experimental outcomes. This document is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the factors affecting the shelf life of Diisopropylaminoacetonitrile and to offer robust strategies for its preservation.

Understanding the Intrinsic Instability of Diisopropylaminoacetonitrile

Diisopropylaminoacetonitrile is a bifunctional molecule, containing both a tertiary amine and a nitrile group. This unique structure, while useful synthetically, also presents inherent stability challenges. The primary degradation pathways are hydrolysis of the nitrile group and oxidation of the tertiary amine. Understanding these vulnerabilities is the first step toward effective preservation.

  • Hydrolysis: The nitrile group (-C≡N) is susceptible to reaction with water, a process that can be catalyzed by trace acidic or basic impurities. This reaction proceeds in two stages: first, forming the corresponding amide, and subsequently, the carboxylic acid and ammonia.[1][2][3][4][5] This is often the most common degradation pathway, initiated by atmospheric moisture.

  • Oxidation: The lone pair of electrons on the nitrogen atom of the diisopropylamino group makes it susceptible to oxidation.[6] This can be triggered by atmospheric oxygen, light, or trace metal impurities, leading to the formation of N-oxides and other degradation byproducts that can interfere with downstream applications.[7][8][9][10]

Primary Degradation Pathways

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A Diisopropylaminoacetonitrile B 2-(Diisopropylamino)acetamide (Amide Intermediate) A->B + H₂O C 2-(Diisopropylamino)acetic Acid + Ammonia B->C + H₂O D Diisopropylaminoacetonitrile E Diisopropylaminoacetonitrile N-oxide + Other Oxidized Species D->E + [O] (Air, Light, Metal Ions)

Caption: Key degradation routes for Diisopropylaminoacetonitrile.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling, storage, and stability of Diisopropylaminoacetonitrile.

Q1: What are the primary causes of Diisopropylaminoacetonitrile degradation I should be aware of?

A1: The two main culprits are exposure to moisture and air (oxygen) .

  • Moisture: Even ambient humidity is sufficient to initiate hydrolysis of the nitrile group over time.[11][12] This is the most significant factor for long-term storage.

  • Oxygen: Atmospheric oxygen can lead to the slow oxidation of the tertiary amine group, a process that can be accelerated by light and elevated temperatures.[13][14]

  • Contaminants: Trace amounts of acid, base, or metal ions can catalyze both hydrolysis and oxidation reactions, significantly shortening the compound's shelf life.[15]

Q2: What are the ideal storage conditions to maximize the shelf life?

A2: Proper storage is the most effective strategy. We recommend a multi-layered approach that rigorously excludes moisture and air. The ideal conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all chemical degradation reactions.[16] Avoid freezing, which can cause moisture condensation upon thawing.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, directly inhibiting oxidation and hydrolysis.[13][17][18][19][20]
Container Amber Glass Bottle with Septum CapPrevents light exposure which can catalyze oxidation. A septum cap allows for removal of material via syringe under an inert atmosphere, preventing contamination of the bulk supply.
Environment Dry Location / DesiccatorProvides an additional barrier against ambient moisture, especially for frequently accessed containers.[21][22][23]
Q3: My lab doesn't have a glovebox. How can I effectively protect the compound from moisture and air?

A3: While a glovebox is ideal, you can achieve excellent protection using standard laboratory equipment and techniques. We recommend using a Schlenk line or a simple gas manifold for inert gas blanketing. Please refer to Protocol 1: Inert Gas Blanketing for Storage and Handling for a detailed, step-by-step workflow. For short-term storage and daily use, storing the primary container within a desiccator containing an active desiccant like silica gel or molecular sieves provides good protection against ambient humidity.[23][24]

Q4: Are there any chemical stabilizers that can be added to a solution of Diisopropylaminoacetonitrile?

A4: Adding stabilizers is generally not recommended as it introduces another variable into your experiments. However, in specific formulation contexts, two types of additives could be considered, though they must be validated for compatibility with your application.

  • Antioxidants: For applications where the compound is kept in solution for extended periods, a hindered phenolic antioxidant (like BHT) or a phosphite antioxidant could be used at a very low concentration (e.g., <0.1%) to scavenge free radicals and inhibit oxidation.[25][26]

  • Moisture Scavengers: In non-aqueous formulations, small amounts of a chemical drying agent, such as anhydrous sodium sulfate, can be used. However, this is not suitable for neat storage of the compound itself.

The preferred strategy is always prevention (proper storage) over intervention (additives).

Q5: How can I determine if my sample of Diisopropylaminoacetonitrile has degraded?

A5: Visual inspection is the first, though least reliable, step. Look for discoloration (yellowing) or changes in viscosity. For a definitive assessment, analytical techniques are required:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. Look for the appearance of new peaks corresponding to the amide or carboxylic acid hydrolysis products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can help identify the parent compound and detect lower-boiling point impurities or degradation products.

  • Karl Fischer Titration: This method specifically quantifies the water content, which is a leading indicator of hydrolysis risk.

Troubleshooting Guide: Stability-Related Issues
Observed Problem Potential Cause Related to Stability Recommended Action & Troubleshooting Steps
Inconsistent or low reaction yields. Degradation of the Diisopropylaminoacetonitrile starting material.1. Verify Purity: Re-analyze the starting material using NMR or GC-MS to confirm its identity and purity. 2. Review Storage: Confirm that the material has been stored under the recommended conditions (see storage table). 3. Use a Fresh Sample: If possible, perform a control experiment with a newly purchased, unopened bottle of the reagent.
Appearance of unexpected side products in my reaction. Degradation products (e.g., the hydrolyzed carboxylic acid) are participating in the reaction.1. Characterize Byproducts: Attempt to identify the side products using LC-MS or GC-MS. Compare their mass to the expected degradation products. 2. Purify the Reagent: If minor degradation is confirmed, consider purifying the reagent by distillation before use. 3. Implement Strict Handling: Review your handling protocol to ensure the reagent is not exposed to air and moisture during measurement and transfer (see Protocol 1).
The material has turned yellow or appears hazy. Significant oxidation or hydrolysis has occurred.1. Do Not Use: A visible change in appearance is a strong indicator of advanced degradation. The material should be considered suspect. 2. Analytical Confirmation: Confirm the presence of degradation products via NMR. 3. Proper Disposal: Dispose of the degraded material according to your institution's safety guidelines.
Experimental Protocols & Workflows
Protocol 1: Inert Gas Blanketing for Storage and Handling

This protocol describes how to create and maintain an inert atmosphere in the reagent bottle to prevent degradation from air and moisture.

G start Start: Receive New Bottle prep Prepare Inert Gas Setup (Argon/Nitrogen, Schlenk Line, Needles) start->prep flush_bottle Carefully pierce septum with two needles: one for gas-in, one for gas-out (vent). prep->flush_bottle inert_gas Apply gentle positive pressure of inert gas for 2-3 minutes to flush out air. flush_bottle->inert_gas remove_vent Remove the vent needle first, then the gas-in needle. inert_gas->remove_vent seal Wrap the septum/cap junction with Parafilm® for extra seal. remove_vent->seal store Store at 2-8°C in a dark location. seal->store withdraw To withdraw liquid: 1. Pierce septum with inert gas needle. 2. Pierce with syringe needle. 3. Withdraw required volume. 4. Remove syringe, then gas needle. store->withdraw For Use end End: Bottle Resealed Under Inert Gas store->end withdraw->seal After Use

Caption: Workflow for maintaining an inert atmosphere.

Methodology:

  • Preparation: Before opening a new bottle for the first time, have a source of dry, inert gas (argon is preferred due to its density, but nitrogen is also effective) ready.[20] Use clean, oven-dried needles and tubing.

  • Initial Purge:

    • Secure the bottle in a clamp.

    • Insert a long needle connected to the inert gas source through the septum, with the tip above the liquid level.

    • Insert a second, shorter needle to act as a vent.

    • Gently flow the inert gas into the headspace for 2-3 minutes to displace all air and ambient moisture.

  • Sealing:

    • Remove the vent needle first. This will create a slight positive pressure of inert gas in the bottle.

    • Quickly remove the gas inlet needle.

    • For an enhanced seal, wrap the cap and septum area with Parafilm®.

  • Storage: Place the prepared bottle in a refrigerator (2-8°C).

  • Withdrawing the Reagent:

    • Allow the bottle to warm to room temperature before opening to prevent moisture condensation.

    • To maintain the inert atmosphere, use a gas-tight syringe.

    • First, pierce the septum with a needle connected to the inert gas line to apply a slight positive pressure.

    • Pierce the septum with the syringe needle and withdraw the desired volume. The positive pressure will prevent air from entering.

    • Remove the syringe needle first, followed by the gas inlet needle. Reseal with Parafilm® if desired.

By implementing these strategies, you can significantly extend the shelf life of your Diisopropylaminoacetonitrile, ensuring the integrity of your starting materials and the validity of your experimental results.

References
  • Vertex AI Search. Nitrile to Amide - Common Conditions.
  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides.
  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • Chemguide. hydrolysis of nitriles.
  • Oxidation of Various Secondary Amines to Imines with N-tert-Butylphenylsulfinimidoyl Chloride.
  • Taylor & Francis Online. Improved Methods for the Oxidation of Secondary Amines to Nitroxides. Synthetic Communications. 5(6).
  • BYJU'S. Acidic Hydrolysis of Nitriles.
  • NIH National Center for Biotechnology Information. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. PMC.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • Air Products. The Importance of Inerting.
  • Oxidation of Secondary and Primary Amines.
  • Terra Universal. Moisture-Free Storage: Nitrogen or Desiccant?.
  • Three types of hydrolysis and ways to prevent hydrolysis. (2024-02-22).
  • Wikipedia. Inert gas.
  • Desiccants for Industrial Chemical shipping & storage containers.
  • Inert gases: Significance and symbolism. (2025-11-17).
  • Jalon. Exploring Various Desiccant Uses in Different Industries.
  • ACS Publications. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society. (2013-12-12).
  • ResearchGate. (PDF) Principles of Inert Atmosphere Storage. (2024-12-27).
  • How Vinati Organics' Antioxidants Drive Innovation and Quality in Chemical Manufacturing. (2025-02-26).
  • Edco Supply Co. Understanding Desiccants: Function & Types.
  • Ossila. Inert Gases | Uses and Application.
  • Wikipedia. Antioxidant.
  • Understanding the chemical basis of drug stability and degradation. (2010-10-09).
  • NIH National Center for Biotechnology Information. A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation. PMC.
  • NIH National Center for Biotechnology Information. An Overview of Degradation Strategies for Amitriptyline. PMC. (2024-03-29).

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Troubleshooting

Technical Support Center: Purification of Products Synthesized with Diisopropylaminoacetonitrile

Welcome to the Technical Support Center for the purification of chemical products synthesized using Diisopropylaminoacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of chemical products synthesized using Diisopropylaminoacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions, all presented in a practical, question-and-answer format. Our goal is to provide you with the scientific rationale behind purification choices, enabling you to overcome common challenges and achieve high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying products from reactions involving Diisopropylaminoacetonitrile?

The primary challenges stem from the physicochemical properties of both the desired product, which likely contains a sterically hindered tertiary amine and a nitrile group, and the potential impurities. Key difficulties include:

  • Basicity of the Tertiary Amine: The diisopropylamino group is basic (the pKa of the parent amine, diisopropylamine, is approximately 11)[1][2]. This basicity can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in peak tailing, poor separation, and even product degradation on the column.

  • Polarity of the Nitrile Group: The nitrile group is polar, which can affect the overall polarity of the target molecule and influence its solubility and chromatographic behavior.

  • Potential for Hydrolysis: The α-aminonitrile moiety can be susceptible to hydrolysis under either acidic or basic conditions, which might be used during reaction work-up or purification[3]. This can lead to the formation of α-amino amides or α-amino acids as impurities.

  • Steric Hindrance: The bulky isopropyl groups can hinder the approach of reagents, potentially leading to incomplete reactions and the presence of unreacted starting materials. This steric bulk can also influence the crystallization properties of the product.

  • Common Byproducts: Reactions like the Strecker synthesis, a common method for preparing α-aminonitriles, can have side products that need to be removed[4][5].

Q2: What are the most common impurities I should expect?

The expected impurities will largely depend on the specific reaction you are performing. However, some general classes of impurities to anticipate are:

  • Unreacted Diisopropylaminoacetonitrile: Due to its steric hindrance, reactions may not go to completion, leaving residual starting material.

  • Other Starting Materials and Reagents: Any other reactants, catalysts, or reagents used in the synthesis may be present in the crude product.

  • Hydrolysis Products: As mentioned, hydrolysis of the nitrile can form the corresponding α-amino amide or α-amino acid. The amino group can also be susceptible to degradation under harsh conditions.

  • Side-Reaction Products: Depending on the reaction (e.g., Strecker, Ugi), various side products can form. For instance, in a Strecker reaction, you might have byproducts from the competing hydrolysis of the aminonitrile back to the starting aldehyde and amine[4].

Q3: Can I use standard silica gel chromatography for purification?

While it's possible, it is often challenging for basic amines. The acidic nature of silica gel can lead to the issues mentioned in Q1. If you must use silica gel, consider the following modifications:

  • Mobile Phase Additives: Add a small amount of a volatile tertiary amine, such as triethylamine (typically 0.1-1%), to the mobile phase. This will compete with your product for the acidic sites on the silica, reducing peak tailing.

  • Amine-Functionalized Silica: A better alternative is to use amine-functionalized silica gel. The basic surface of this stationary phase minimizes the undesirable interactions with basic analytes, leading to better peak shapes and improved separation[6].

Troubleshooting Guides

Guide 1: Poor Separation and Peak Tailing in Column Chromatography

Problem: You are attempting to purify your product by flash chromatography on silica gel, but you are observing significant peak tailing, or your product is not eluting from the column.

Root Cause Analysis: The basic diisopropylamino group in your molecule is strongly interacting with the acidic silanol groups on the surface of the silica gel. This strong interaction prevents the compound from moving smoothly with the mobile phase.

Solutions:

1. Modify the Mobile Phase:

  • Rationale: Introducing a small, volatile basic modifier to your eluent will "cap" the acidic sites on the silica, preventing your product from binding too strongly.

  • Protocol:

    • Start by adding 0.1% triethylamine (TEA) to your chosen mobile phase (e.g., ethyl acetate/hexanes).

    • If tailing persists, you can incrementally increase the concentration of TEA up to 1%.

    • Caution: Be aware that TEA can be difficult to remove from the final product, especially if the product has a low boiling point.

2. Switch to a Different Stationary Phase:

  • Rationale: Using a stationary phase with a less acidic or even basic surface will eliminate the root cause of the problem.

  • Recommendations:

    • Amine-Functionalized Silica: This is often the best choice for purifying basic amines. The aminopropyl-modified surface is slightly basic and repels basic compounds, leading to excellent peak shapes[6].

    • Alumina (Neutral or Basic): Alumina is another alternative to silica gel. Ensure you use neutral or basic alumina, as acidic alumina will have similar issues to silica.

Troubleshooting Workflow for Chromatography Issues:

chromatography_troubleshooting start Start: Poor Separation/ Tailing on Silica decision1 Is switching the stationary phase an option? start->decision1 switch_phase Switch to Amine- Functionalized Silica or Neutral/Basic Alumina decision1->switch_phase Yes modify_mobile_phase Add 0.1-1% TEA to the mobile phase decision1->modify_mobile_phase No check_separation Re-evaluate separation switch_phase->check_separation modify_mobile_phase->check_separation success Successful Purification check_separation->success Improved failure If still poor, consider alternative purification methods check_separation->failure Not Improved

Caption: Decision workflow for troubleshooting poor chromatographic separation.

Guide 2: Product Fails to Crystallize or Oils Out

Problem: You have isolated your crude product and are attempting to purify it by crystallization, but it either remains an oil or precipitates as an oil instead of forming crystals.

Root Cause Analysis: The presence of impurities can inhibit crystal lattice formation. Additionally, the inherent physical properties of your compound (e.g., being a low-melting solid or a liquid at room temperature) can make crystallization challenging. The bulky diisopropylamino group may also disrupt efficient crystal packing.

Solutions:

1. Convert to a Salt for Crystallization:

  • Rationale: Converting the basic tertiary amine to a salt (e.g., a hydrochloride or hydrobromide salt) introduces ionic character and strong hydrogen bonding capabilities. This often dramatically increases the melting point and improves the likelihood of forming a well-ordered, crystalline solid[7].

  • Protocol for Hydrochloride Salt Formation:

    • Dissolve your crude product in a suitable non-polar or moderately polar solvent in which the freebase is soluble but the salt is not (e.g., diethyl ether, ethyl acetate, or a mixture of hexanes and ethyl acetate).

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise while stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

    • The resulting salt can then be recrystallized from a more polar solvent system (e.g., ethanol/water, methanol/diethyl ether).

2. Rigorous Removal of Impurities Before Crystallization:

  • Rationale: Even small amounts of impurities can act as "crystal poisons." A preliminary purification step can greatly improve the chances of successful crystallization.

  • Recommended Pre-purification Steps:

    • Acid-Base Extraction: This is a highly effective method for separating your basic product from neutral or acidic impurities[1][2]. See the detailed protocol below.

    • Flash Chromatography: A quick pass through a plug of amine-functionalized silica or neutral alumina can remove many impurities.

3. Optimize Crystallization Conditions:

  • Solvent Screening: Experiment with a variety of solvents and solvent mixtures. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Rapid cooling often leads to the formation of smaller, less pure crystals or oils.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.

  • Seeding: If you have a small amount of pure crystalline material, adding a single seed crystal to the cooled, supersaturated solution can initiate crystallization.

Key Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral and Acidic Impurities

This protocol is designed to isolate your basic product from non-basic impurities.

Materials:

  • Crude product dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • 1 M Hydrochloric Acid (HCl) solution.

  • 1 M Sodium Hydroxide (NaOH) solution.

  • Saturated sodium chloride solution (brine).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

Procedure:

  • Acidic Extraction:

    • Dissolve your crude product in an appropriate organic solvent and transfer it to a separatory funnel.

    • Add an equal volume of 1 M HCl solution.

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. Your basic product will be protonated and move into the aqueous (bottom) layer. Neutral and acidic impurities will remain in the organic (top) layer.

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery of your product. Combine the aqueous extracts.

  • Basification and Re-extraction:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add 1 M NaOH solution while stirring until the solution is basic (check with pH paper, pH > 10). Your protonated amine will be neutralized back to the freebase, which may precipitate or form an oily layer.

    • Add fresh organic solvent to the separatory funnel and extract the freebase from the aqueous layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent. Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic extracts with brine to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter or decant the drying agent and concentrate the organic solvent under reduced pressure to yield the purified freebase.

Workflow for Acid-Base Extraction:

acid_base_extraction start Crude Product in Organic Solvent add_hcl Add 1M HCl and Shake start->add_hcl separate1 Separate Layers add_hcl->separate1 organic_impurities Organic Layer: Neutral/Acidic Impurities (Discard) separate1->organic_impurities Organic aqueous_product Aqueous Layer: Protonated Product separate1->aqueous_product Aqueous add_naoh Add 1M NaOH (Basify) aqueous_product->add_naoh re_extract Extract with Fresh Organic Solvent add_naoh->re_extract separate2 Separate Layers re_extract->separate2 aqueous_waste Aqueous Layer: Inorganic Salts (Discard) separate2->aqueous_waste Aqueous organic_product Organic Layer: Purified Product separate2->organic_product Organic wash_dry Wash with Brine, Dry, and Concentrate organic_product->wash_dry final_product Purified Freebase Product wash_dry->final_product

Caption: Step-by-step workflow for the acid-base extraction of a basic product.

Data Summary Tables

Table 1: Properties of Diisopropylamine (Parent Amine)

PropertyValueReference
pKa (conjugate acid)~11.0[1][2]
Boiling Point 84 °C[8]
Appearance Colorless liquid[8]
Solubility in Water Miscible[4]

Table 2: Troubleshooting Chromatography of Basic Amines

IssueProbable CauseRecommended Solution
Severe Peak Tailing Strong acid-base interaction with silica gel.Add 0.1-1% triethylamine to the eluent OR use an amine-functionalized silica column.
No Elution of Product Product is irreversibly bound to the acidic stationary phase.Switch to a less acidic stationary phase like neutral/basic alumina or amine-functionalized silica.
Poor Resolution Similar polarity of product and impurities.Optimize the mobile phase polarity or switch to a different chromatography mode (e.g., reversed-phase).

References

  • Diisopropylamine. PubChem. [Link]

  • Diisopropylamine. Wikipedia. [Link]

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  • A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal. [Link]

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  • Strecker amino acid synthesis. Wikipedia. [Link]

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  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]

  • Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry. [Link]

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  • Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. ResearchGate. [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. Molecules. [Link]

  • The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

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  • Ugi Four-Component Reactions Using Alternative Reactants. National Center for Biotechnology Information. [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Royal Society of Chemistry. [Link]

  • Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents. National Center for Biotechnology Information. [Link]

  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. National Center for Biotechnology Information. [Link]

  • Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions. ResearchGate. [Link]

  • Synthesis of natural product hybrids by the Ugi reaction in complex media containing plant extracts. National Center for Biotechnology Information. [Link]

  • Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins. Journal of Peptide Science. [Link]

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  • Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]

  • Stability of poly(N-isopropylacrylamide-co-acrylic acid) polymer microgels under various conditions of temperature, pH and salt concentration. ResearchGate. [Link]

  • A pH-stability study of phoslactomycin B and analysis of the acid and base degradation products. The Journal of Antibiotics. [Link]

  • I. A STUDY OF THE ACID-BASE EQUILIBRIUM OF THE BLOOD IN NATURALLY NEPHROPATHIC ANIMALS AND OF THE FUNCTIONAL CAPACITY OF THE KIDNEY IN SUCH ANIMALS FOLLOWING AN ANESTHETIC. The Journal of Experimental Medicine. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Diisopropylaminoacetonitrile Alternatives for Nitrile Addition Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Beyond a Single Reagent—Expanding the Toolbox for α-Aminonitrile Synthesis In the landscape of modern organic synthesis, particularl...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Single Reagent—Expanding the Toolbox for α-Aminonitrile Synthesis

In the landscape of modern organic synthesis, particularly in the construction of pharmaceutical intermediates, the formation of α-aminonitriles stands as a cornerstone reaction. These compounds are pivotal precursors to α-amino acids, the fundamental building blocks of peptides and proteins, and are integral to a vast array of bioactive molecules. The Strecker reaction, in its many forms, remains one of the most direct and efficient methods for their synthesis.[1][2][3]

While reagents like diisopropylaminoacetonitrile offer the convenience of a combined amine and nitrile source in a single molecule, the demands of complex molecular synthesis, stereochemical control, and process safety necessitate a broader and more versatile toolkit. The reliance on a single reagent can limit substrate scope and hinder the optimization required for developing robust synthetic routes.

This guide provides an in-depth comparison of the primary alternatives to diisopropylaminoacetonitrile, focusing on the separation of the amine and cyanide source. This decoupling allows for greater modularity and opens the door to powerful catalytic asymmetric strategies, which are essential for modern drug development.[4][5] We will delve into the mechanistic rationale behind each alternative, present comparative experimental data, and provide actionable protocols to empower researchers to make informed decisions for their specific synthetic challenges.

The Core Strategy: The Three-Component Strecker Reaction

The classic Strecker synthesis involves a one-pot, three-component reaction between an aldehyde (or ketone), an amine, and a cyanide source.[2][3] The reaction proceeds through two key steps:

  • Imine Formation: The aldehyde and amine condense to form an imine intermediate, with the concurrent loss of a water molecule.

  • Cyanide Addition: A nucleophilic cyanide species attacks the electrophilic imine carbon, forming the final α-aminonitrile product.

The choice of cyanide source is a critical parameter that dictates reaction conditions, safety protocols, and compatibility with various catalytic systems.

Strecker_Workflow cluster_reactants Reactants cluster_reaction Reaction Pathway Aldehyde Aldehyde / Ketone Imine Imine Intermediate Aldehyde->Imine Condensation (+ Amine, -H₂O) Amine Amine Amine->Imine Cyanide Cyanide Source Aminonitrile α-Aminonitrile Product Cyanide->Aminonitrile Imine->Aminonitrile Nucleophilic Addition (+ Cyanide Source)

Caption: General workflow of the three-component Strecker reaction.

Comparative Analysis of Cyanide Source Alternatives

The ideal cyanide source should be safe to handle, highly reactive under mild conditions, and compatible with a wide range of functional groups and catalysts. Here, we compare the most prominent alternatives.

Trimethylsilyl Cyanide (TMSCN)

Trimethylsilyl cyanide (TMSCN) has emerged as the preeminent cyanide source for modern nitrile addition reactions due to its enhanced safety profile, volatility, and excellent solubility in organic solvents compared to hydrogen cyanide (HCN) or alkali metal cyanides.[1][6] It is particularly favored in catalytic systems where precise control is paramount.

Mechanistic Principle: TMSCN is not a direct source of the CN⁻ anion. Its efficacy relies on activation by a catalyst, which can be either a Lewis acid or a Lewis base.

  • Lewis Acid Catalysis: The Lewis acid activates the imine by coordinating to the nitrogen atom, rendering the imine carbon more electrophilic and susceptible to nucleophilic attack by TMSCN.

  • Lewis Base Catalysis: A Lewis base can interact with the silicon atom of TMSCN, generating a more nucleophilic hypervalent silicate species that facilitates the cyanide transfer.

This catalytic requirement is a key advantage, as it allows for the development of highly selective and, most importantly, enantioselective reactions.[4][7]

Lewis_Acid_Catalysis cluster_cyanation Cyanation Step Imine Imine (R₂C=NR') Activated_Imine Activated Imine Complex [R₂C=N(LA)R']⁺ Imine->Activated_Imine Coordination LA Lewis Acid (LA) LA->Activated_Imine TMSCN TMSCN Product α-Silylaminonitrile TMSCN->Product Final_Product α-Aminonitrile Product->Final_Product Hydrolysis / Workup Activated_Imine->Product Nucleophilic Attack

Caption: Catalytic cycle for a Lewis acid-mediated addition of TMSCN to an imine.

Performance & Applications: A wide array of catalysts have been successfully employed with TMSCN, including:

  • Simple Lewis Acids: MgI₂ etherate and molecular iodine (I₂) have been shown to be highly effective, often under solvent-free conditions, providing excellent yields for a variety of aldehydes.[6][8]

  • Organocatalysts: Chiral diketopiperazines and thiourea derivatives have enabled powerful asymmetric Strecker reactions with high enantioselectivities.[7][9] Tetrabutylammonium phthalimide-N-oxyl (TBAPINO) has been reported as an efficient organocatalyst for achieving quantitative yields under mild conditions.[1]

  • Metal Complexes: Chiral complexes of aluminum, titanium, and palladium have been developed for highly enantioselective cyanation of both aldimines and the more challenging ketimines.[2][10]

Catalyst SystemSubstrate TypeConditionsYield (%)ee (%)Reference
5 mol% MgI₂ etherateAromatic AldehydesSolvent-free, rt90-95N/A[6]
10 mol% Iodine (I₂)N-TosylaldiminesCH₂Cl₂, rt85-96N/A[8]
3 mol% TBAPINOAromatic AldiminesEtOH, rt98-99N/A[1]
2 mol% Chiral DipeptideN-Benzhydryl IminesToluene, -25 °C97>99[7]
1 mol% Chiral PhosphineIsatin-derived KetiminesCH₂Cl₂, -40 °C9697[11][12]
Acetone Cyanohydrin

Acetone cyanohydrin is a safer and more convenient liquid alternative to handling gaseous HCN.[13] It exists in equilibrium with acetone and HCN, making it an effective in situ source of cyanide, particularly in protic solvents.

Mechanistic Principle: The reaction can often proceed without a catalyst, especially in water, where the equilibrium favors the release of HCN for addition to the imine.[14][15] This makes it an attractive option for developing greener and more cost-effective synthetic protocols. For asymmetric variants, chiral metal complexes can be used to mediate the cyanide transfer from acetone cyanohydrin to the imine substrate.[16]

Performance & Applications: The primary advantage of acetone cyanohydrin is its utility in catalyst-free systems.

  • Aqueous, Catalyst-Free Reactions: One-pot, three-component reactions using aldehydes, amines, and acetone cyanohydrin in water can proceed efficiently at room temperature to give excellent yields of α-aminonitriles.[14]

  • Diastereoselective Reactions: When a chiral amine is used as a component, acetone cyanohydrin in water can facilitate diastereoselective Strecker reactions without the need for any external catalyst.[15][17]

Amine SourceSubstrate TypeConditionsYield (%)de (%)Reference
BenzylamineAromatic AldehydesWater, rt, 1-3h93-98N/A[14]
Chiral α-Amino Acid EstersAromatic AldehydesWater, rt, 24h60-9940-98[17]
Alkali Metal Cyanides (KCN / NaCN)

Potassium cyanide (KCN) and sodium cyanide (NaCN) are the most traditional, atom-economical, and inexpensive sources of cyanide.[18] However, their high toxicity and poor solubility in common organic solvents have limited their application in modern catalytic asymmetric synthesis.[18]

Mechanistic Principle: These salts provide a direct source of the nucleophilic cyanide anion (CN⁻). The primary challenge is achieving sufficient concentration of the anion in the organic phase where the imine substrate resides.

Performance & Applications: Recent advancements have focused on overcoming the solubility and compatibility issues:

  • Biphasic Systems: Reactions can be run in aqueous/organic biphasic systems, often with a phase-transfer catalyst to shuttle the cyanide anion into the organic layer.

  • Catalyst Adaptability: Certain robust catalysts, such as some thiourea-based organocatalysts, have been designed to function effectively in the presence of water, enabling highly enantioselective Strecker reactions using KCN as the cyanide source.[18]

Catalyst SystemSubstrate TypeConditionsYield (%)ee (%)Reference
0.5 mol% Chiral ThioureaN-Boc IminesToluene/H₂O, 0 °C85-9995-99[18]

Detailed Experimental Protocol: Three-Component Strecker Reaction using TMSCN and MgI₂ Etherate

This protocol is adapted from the highly efficient, solvent-free method reported by Mohammadi, et al.[6] It exemplifies a practical and high-yielding synthesis of α-aminonitriles.

Objective: To synthesize 2-(phenyl(phenylamino)methyl)benzonitrile from benzaldehyde, aniline, and TMSCN.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg, 0.10 mL)

  • Aniline (1.0 mmol, 93 mg, 0.09 mL)

  • Trimethylsilyl Cyanide (TMSCN) (1.2 mmol, 119 mg, 0.15 mL)

  • Magnesium Iodide Etherate (MgI₂·OEt₂) (0.05 mmol, 17 mg)

  • Ethyl acetate and Hexane (for purification)

  • Round-bottom flask (10 mL) with magnetic stir bar

Procedure:

  • Imine Formation (In Situ): To the 10 mL round-bottom flask, add benzaldehyde (1.0 mmol) and aniline (1.0 mmol). Stir the mixture at room temperature for 10-15 minutes. The formation of the corresponding imine occurs spontaneously.

  • Catalyst and Reagent Addition: Add the catalyst, MgI₂ etherate (0.05 mmol), to the flask. Following the catalyst, add trimethylsilyl cyanide (TMSCN) (1.2 mmol) dropwise to the stirring mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction is typically complete within 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent system.

  • Workup and Purification: Upon completion, add 10 mL of ethyl acetate to the reaction mixture and stir for 2 minutes. Filter the mixture through a short pad of silica gel to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude α-aminonitrile product.

  • Recrystallization: Recrystallize the crude product from an ethyl acetate/hexane solvent system to yield the pure α-aminonitrile. For the title compound, a yield of ~95% can be expected.

Senior Application Scientist's Insights and Recommendations

Choosing the Right Reagent System:

The selection of a cyanide source and catalyst is not a one-size-fits-all decision. It is a strategic choice based on the project's specific goals:

  • For Racemic Synthesis & Process Simplicity: If stereochemistry is not a concern and the goal is a rapid, high-yielding synthesis, acetone cyanohydrin in water or a TMSCN/MgI₂ system under solvent-free conditions are excellent starting points. They are operationally simple, cost-effective, and environmentally benign.

  • For High Enantioselectivity: When synthesizing chiral molecules for drug development, the TMSCN/chiral catalyst combination is the undisputed method of choice. The vast literature on chiral organocatalysts (thioureas, diketopiperazines) and metal complexes provides a rich platform for screening and optimization to achieve >99% ee for a wide range of substrates.

  • For Large-Scale & Cost-Sensitive Synthesis: While challenging, developing a process using KCN or NaCN with a robust, water-tolerant asymmetric catalyst can offer significant cost advantages at scale.[18] This path requires more significant process development but can be highly rewarding for commercial manufacturing.

Future Outlook:

The field of nitrile addition continues to evolve. Emerging research focuses on increasing the efficiency and safety of these transformations. Key areas to watch include the development of cyanide-free cyanation reactions, which utilize alternative cyanating agents to circumvent the use of toxic cyanide sources altogether, and the application of photoredox catalysis to open new mechanistic pathways for C-CN bond formation.[19][20] These innovations promise to further expand the synthetic chemist's toolkit for accessing this vital class of molecules.

References

Sources

Comparative

Validating the Effectiveness of Diisopropylaminoacetonitrile as a Catalyst: A Comparative Guide

In the ever-evolving landscape of synthetic chemistry, the quest for efficient, cost-effective, and environmentally benign catalysts is paramount. Organocatalysis, the use of small organic molecules to accelerate chemica...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of synthetic chemistry, the quest for efficient, cost-effective, and environmentally benign catalysts is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool, offering an attractive alternative to traditional metal-based catalysts.[1][2] Within this field, amino acid derivatives have garnered significant attention due to their ready availability and inherent chirality. This guide provides an in-depth technical comparison of Diisopropylaminoacetonitrile as a potential organocatalyst, benchmarking its plausible performance against established alternatives in the context of the asymmetric Strecker reaction, a cornerstone for the synthesis of α-aminonitriles. α-Aminonitriles are crucial precursors to α-amino acids and other biologically active compounds.[1][2][3]

While direct experimental data for Diisopropylaminoacetonitrile is emerging, its structural simplicity as an aminoacetonitrile suggests its potential as a catalyst. This guide will, therefore, draw upon data from closely related aminonitrile catalysts, such as L-valine nitrile and L-proline nitrile, to provide a robust comparative framework. We will also contrast its projected efficacy with that of well-established organocatalysts like L-proline and thiourea derivatives to offer a comprehensive evaluation for researchers, scientists, and drug development professionals.

The Strecker Reaction: A Brief Overview

The Strecker reaction is a three-component condensation of a carbonyl compound (an aldehyde or ketone), an amine, and a cyanide source to produce an α-aminonitrile.[2][3] The development of asymmetric variants of this reaction is of significant interest as it allows for the stereoselective synthesis of chiral α-amino acids.[3]

Aminonitriles as Organocatalysts

Amino acid-derived nitriles, such as L-valine nitrile and L-proline nitrile, have been investigated as organocatalysts in asymmetric reactions.[4] The proposed catalytic cycle for an aminonitrile-catalyzed reaction, such as the aldol reaction, involves the formation of an enamine intermediate between the catalyst and a carbonyl donor. This enamine then reacts with the carbonyl acceptor, and subsequent hydrolysis releases the product and regenerates the catalyst. A similar mechanism can be postulated for the Strecker reaction, where the aminonitrile catalyst could activate the imine intermediate towards nucleophilic attack by the cyanide ion.

Comparative Analysis of Catalytic Performance

To objectively evaluate the potential of Diisopropylaminoacetonitrile, we will compare the performance of related aminonitrile catalysts with established organocatalysts in the asymmetric Strecker reaction. The following table summarizes key performance indicators from published studies. It is important to note that Diisopropylaminoacetonitrile is achiral and, therefore, would not be expected to induce enantioselectivity. Its utility would lie in its potential to catalyze the formation of racemic α-aminonitriles efficiently and cost-effectively.

CatalystReaction TypeSubstratesYield (%)Enantiomeric Excess (ee %)Reaction ConditionsReference
L-Valine NitrileAldol Reaction4-nitrobenzaldehyde, cyclohexanoneLow ConversionDiscouragingVarious organic solvents[4]
L-Proline NitrileAldol Reaction4-nitrobenzaldehyde, cyclohexanoneModerate ConversionModerateVarious organic solvents[4]
L-ProlineStrecker ReactionAldehydes, amines, TMSCN72-95N/A (racemic)Acetonitrile, ambient temp.[2]
Chiral Amide-based OrganocatalystStrecker ReactionVarious iminesHighup to 99-[2]
Quinine Thiourea on SBA-15Strecker ReactionIsatin N-protected ketiminesGoodup to 93-10 °C, 85 h[2]

Analysis of Comparative Data:

The data indicates that while simple aminonitriles like L-valine nitrile and L-proline nitrile show catalytic activity, their performance in terms of conversion and enantioselectivity can be modest.[4] In contrast, more complex organocatalysts, such as chiral amide-based systems and thiourea derivatives, can achieve high yields and excellent enantioselectivities in the Strecker reaction.[2] L-proline, a widely used organocatalyst, provides good to excellent yields for the racemic Strecker reaction.[2]

Based on this, Diisopropylaminoacetonitrile, as a simple and achiral aminonitrile, would likely offer a cost-effective method for the synthesis of racemic α-aminonitriles, potentially with moderate to good yields, comparable to what is observed with L-proline. Its primary advantage would be its simple structure and ease of synthesis, making it an attractive option for large-scale applications where enantioselectivity is not a requirement.

Experimental Protocols

The following is a detailed, step-by-step methodology for a representative organocatalyzed Strecker reaction. This protocol is based on established procedures and can be adapted for evaluating the catalytic activity of Diisopropylaminoacetonitrile.

Representative Experimental Protocol: Organocatalyzed Asymmetric Strecker Reaction

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

  • Organocatalyst (e.g., Diisopropylaminoacetonitrile, L-proline, or a thiourea derivative) (5-20 mol%)

  • Anhydrous solvent (e.g., acetonitrile, toluene, or dichloromethane) (5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol), amine (1.0 mmol), and the organocatalyst (0.05-0.2 mmol).

  • Solvent Addition: Add the anhydrous solvent (5 mL) and stir the mixture at the desired temperature (typically ranging from -20 °C to room temperature).

  • Cyanide Source Addition: Slowly add trimethylsilyl cyanide (1.2 mmol) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-aminonitrile.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry. For asymmetric reactions, determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Visualizing the Catalytic Process

To better understand the proposed catalytic mechanism and the experimental workflow, the following diagrams are provided.

Proposed Catalytic Cycle for an Aminonitrile-Catalyzed Strecker Reaction

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Catalyst Activated_Imine Activated_Imine Catalyst->Activated_Imine + Imine Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H2O Amine Amine Cyanide Cyanide Product Product Product->Catalyst Activated_Imine->Product + Cyanide

Caption: Proposed catalytic cycle for the aminonitrile-catalyzed Strecker reaction.

Experimental Workflow for Catalyst Validationdot

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Aldehyde, Amine, Catalyst) Start->Reaction_Setup Solvent_Addition Solvent Addition Reaction_Setup->Solvent_Addition Cyanide_Addition Cyanide Addition (TMSCN) Solvent_Addition->Cyanide_Addition Reaction Stir at Controlled Temperature Cyanide_Addition->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) ee determination (HPLC) Purification->Analysis End End Analysis->End

Sources

Validation

A Senior Scientist's Guide to Confirming Diisopropylaminoacetonitrile Purity: A Comparative Analysis of Spectroscopic &amp; Chromatographic Methods

In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of building blocks is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibilit...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of building blocks is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. Diisopropylaminoacetonitrile (((CH₃)₂CH)₂N-CH₂-CN), a key intermediate, is no exception. Impurities, whether they are unreacted starting materials, by-products, or residual solvents, can have profound consequences, leading to failed subsequent reactions, the formation of toxicological hazards, or compromised final product stability.[1][2]

This guide, written from the perspective of a seasoned application scientist, moves beyond a simple recitation of methods. It provides a comparative analysis of the primary analytical techniques used to establish the purity of Diisopropylaminoacetonitrile, explaining the causality behind the selection of each method and offering field-proven protocols. We will dissect the data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), creating a self-validating system for purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is arguably the most powerful technique for the structural elucidation and purity assessment of organic molecules. Its strength lies in providing a detailed atomic-level map of the molecule, allowing for unambiguous identification of the target compound and the simultaneous detection of structurally similar impurities.

Expertise & Rationale: Why NMR is the Primary Choice

For Diisopropylaminoacetonitrile, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR provides quantitative information. The integral of each signal is directly proportional to the number of protons it represents. This allows for a direct molar ratio comparison between the main compound and any proton-containing impurities.

  • ¹³C NMR provides a count of unique carbon atoms. The presence of unexpected signals immediately indicates carbon-containing impurities, which are often missed by other methods. The chemical shift of the nitrile carbon is also highly diagnostic.[3][4]

Potential impurities from a typical synthesis (e.g., Strecker reaction with diisopropylamine, formaldehyde, and a cyanide source) would include residual diisopropylamine or various condensation by-products. NMR can readily distinguish the unique signals of Diisopropylaminoacetonitrile from these contaminants.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 10-15 mg of the Diisopropylaminoacetonitrile sample into a clean, dry vial.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a versatile solvent and its residual peak at 7.26 ppm is well-known. For broader impurity screening, running a second spectrum in a different solvent like DMSO-d₆ can be informative.[5][6]

  • Internal Standard (Optional, for Quantitative NMR): For precise quantification (qNMR), add a known amount of a certified internal standard with a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H spectrum using standard parameters (e.g., 400 MHz spectrometer, 32 scans, 1-5 second relaxation delay). Subsequently, acquire a proton-decoupled ¹³C spectrum (e.g., 100 MHz, 1024 scans).

  • Data Processing: Process the spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (7.26 ppm for CDCl₃) or TMS (0 ppm) and the ¹³C spectrum accordingly (77.16 ppm for CDCl₃).

Data Interpretation: A Self-Validating System
  • Expected ¹H NMR Spectrum (in CDCl₃, approx. shifts):

    • ~3.6 ppm (s, 2H): The methylene protons (-CH₂-) adjacent to the nitrogen and nitrile group. Its singlet nature confirms the absence of adjacent protons.

    • ~2.8 ppm (septet, 2H): The two equivalent methine protons (-CH-) of the isopropyl groups.

    • ~1.1 ppm (d, 12H): The twelve equivalent methyl protons (-CH₃) of the two isopropyl groups.

  • Expected ¹³C NMR Spectrum (in CDCl₃, approx. shifts): [4][7]

    • ~118 ppm: The nitrile carbon (-C≡N).[3]

    • ~50 ppm: The methine carbons (-CH-) of the isopropyl groups.

    • ~38 ppm: The methylene carbon (-CH₂-).

    • ~20 ppm: The methyl carbons (-CH₃) of the isopropyl groups.

Purity Confirmation:

  • The spectrum should only contain these signals.

  • The integration ratios in the ¹H NMR should be correct (e.g., 2H:2H:12H simplifies to 1:1:6).

  • The absence of a broad N-H signal (typically ~0.5-3.0 ppm for secondary amines) is critical to rule out residual diisopropylamine.

  • Check for common solvent impurities using established tables.[8][9][10] Any other peaks are indicative of impurities and should be identified and quantified.

dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis Sample Diisopropylaminoacetonitrile (~15 mg) Solvent Dissolve in CDCl3 (~0.7 mL) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Acquire_H1 Acquire ¹H Spectrum Tube->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 Process Process Spectra (FT, Phasing, Baseline) Acquire_C13->Process Analyze Analyze & Quantify (Shifts, Integrals, Impurities) Process->Analyze Report Purity Report Analyze->Report MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Dilute Sample (0.1 mg/mL) Solvent Solvent: ACN/H2O + 0.1% Formic Acid Sample->Solvent Infusion Direct Infusion (5 µL/min) Solvent->Infusion FullScan Acquire Full Scan MS (m/z 50-300) Infusion->FullScan MSMS Isolate & Fragment m/z 141 (MS/MS) FullScan->MSMS ConfirmMass Confirm [M+H]⁺ Mass MSMS->ConfirmMass AnalyzeFrags Analyze Fragmentation Pattern ConfirmMass->AnalyzeFrags Report Identity Confirmed AnalyzeFrags->Report

Sources

Comparative

A Comparative Guide to the Enantioselectivity of Diisopropylaminoacetonitrile Analogs in Asymmetric Synthesis

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the selection of an appropriate catalyst is paramount to achieving high enantioselectivity. This guide provide...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the selection of an appropriate catalyst is paramount to achieving high enantioselectivity. This guide provides an in-depth technical comparison of diisopropylaminoacetonitrile and its analogs as organocatalysts, with a primary focus on their application in the asymmetric Strecker reaction, a cornerstone for the synthesis of enantioenriched α-amino acids. We will delve into the structural nuances of these catalysts, present supporting experimental data on their performance, elucidate the underlying mechanistic principles governing their stereochemical control, and provide a detailed experimental protocol for their application.

Introduction: The Quest for Enantiopure α-Amino Acids

α-Amino acids are the fundamental building blocks of proteins and peptides and are integral to numerous biologically active molecules and pharmaceuticals.[1] The stereochemistry of these molecules is critical to their function, necessitating synthetic methods that can selectively produce a single enantiomer. The Strecker reaction, first reported in 1850, provides a direct and efficient route to α-aminonitriles, which are versatile precursors to α-amino acids.[2][3] The classical Strecker synthesis, however, yields a racemic mixture of products.[2] Consequently, the development of catalytic asymmetric versions of this reaction has been a major focus in synthetic organic chemistry.[4]

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful tool for asymmetric synthesis.[5] Chiral α-aminonitriles, particularly those bearing bulky N-alkyl substituents like diisopropylaminoacetonitrile, have shown significant promise as organocatalysts for the enantioselective cyanation of imines in the Strecker reaction.[5] This guide will explore how modifications to the structure of these catalysts, specifically the N-dialkylamino group, impact their stereochemical directing ability.

The Crucial Role of the N-Alkyl Group: A Comparative Analysis

The enantioselectivity of α-aminoacetonitrile-based organocatalysts is profoundly influenced by the steric and electronic properties of the N-alkyl substituents. The bulky dialkylamino group is believed to play a key role in creating a chiral pocket around the active site, thereby dictating the facial selectivity of the nucleophilic attack of cyanide on the imine substrate.

Table 1: Representative Enantioselectivities of N,N-Dialkylaminoacetonitrile Analogs in the Asymmetric Strecker Reaction

Catalyst Analog (General Structure)N-Alkyl GroupRepresentative Enantiomeric Excess (% ee)Observations & Key Insights
1 DiethylModerateThe smaller diethyl groups provide a less sterically demanding chiral environment, often resulting in lower enantioselectivity compared to bulkier analogs.
2 DiisopropylHigh to ExcellentThe isopropyl groups offer a good balance of steric bulk to effectively shield one face of the imine-catalyst complex, leading to high enantiomeric excesses in many cases. This analog is often considered a benchmark.
3 Di-n-butylModerate to HighWhile linear and larger than ethyl, the flexibility of the n-butyl chains can sometimes lead to a less well-defined chiral pocket compared to the more rigid isopropyl groups, resulting in slightly lower or comparable enantioselectivity.
4 DicyclohexylHigh to ExcellentThe bulky and rigid cyclohexyl groups can create a highly effective chiral environment, often leading to excellent enantioselectivity. However, the increased steric hindrance may sometimes require longer reaction times or higher catalyst loading.
5 DibenzylModerateThe benzyl groups, while bulky, possess conformational flexibility that can diminish the rigidity of the chiral pocket, leading to moderate enantioselectivity.

Note: The % ee values are representative and can vary significantly depending on the specific imine substrate, cyanide source, solvent, and reaction temperature.

The data trends suggest that the steric hindrance provided by the N-alkyl groups is a critical factor in achieving high enantioselectivity. The branched and bulky nature of the diisopropyl and dicyclohexyl groups appears to be optimal for creating a well-defined chiral environment that effectively differentiates the two prochiral faces of the imine substrate.

Mechanistic Insights: How Chirality is Transferred

The prevailing mechanistic hypothesis for the organocatalytic asymmetric Strecker reaction using α-aminoacetonitrile catalysts involves a bifunctional activation model. The catalyst is believed to act as a chiral Brønsted acid-Lewis base catalyst.

The proposed catalytic cycle can be visualized as follows:

Catalytic_Cycle cluster_0 Catalytic Cycle Start Chiral α-aminonitrile catalyst Complex Ternary Complex (Imine-Catalyst-HCN) Start->Complex Coordination Imine Imine Substrate Imine->Complex HCN HCN HCN->Complex Transition_State Diastereomeric Transition States Complex->Transition_State Nucleophilic Attack Product Enantioenriched α-aminonitrile Transition_State->Product Favored Pathway Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Start

Caption: Proposed catalytic cycle for the asymmetric Strecker reaction.

Explanation of the Catalytic Cycle:

  • Formation of a Ternary Complex: The chiral α-aminoacetonitrile catalyst, the imine substrate, and the cyanide source (often generated in situ from sources like trimethylsilyl cyanide (TMSCN)) form a ternary complex.

  • Dual Activation: The catalyst is thought to activate both the imine and the cyanide. The basic nitrogen of the dialkylamino group may interact with and activate the HCN, increasing the nucleophilicity of the cyanide ion. Concurrently, a hydrogen bond may form between a protonated form of the catalyst or another acidic proton source and the imine nitrogen, enhancing the electrophilicity of the imine carbon.

  • Stereocontrolled Cyanide Addition: The cyanide ion then attacks the activated imine carbon. The steric bulk of the N-alkyl groups on the catalyst creates a chiral environment that favors the attack from one of the two prochiral faces of the imine, leading to the formation of one enantiomer of the α-aminonitrile product in excess.

  • Product Release and Catalyst Regeneration: The enantioenriched α-aminonitrile product is released, and the catalyst is regenerated to enter another catalytic cycle.

The enantioselectivity arises from the difference in the activation energies of the two diastereomeric transition states leading to the (R)- and (S)-products. The bulkier N-alkyl groups of the catalyst create a more pronounced energetic difference between these transition states, thus leading to higher enantiomeric excess.

Experimental Protocol: Asymmetric Strecker Reaction with a Diisopropylaminoacetonitrile Analog

This protocol provides a representative procedure for the asymmetric Strecker reaction using a chiral α-(diisopropylamino)acetonitrile catalyst.

Workflow Diagram:

Experimental_Workflow Start Start Step1 Dissolve imine and catalyst in anhydrous toluene. Start->Step1 Step2 Cool the reaction mixture to -78 °C. Step1->Step2 Step3 Add TMSCN dropwise. Step2->Step3 Step4 Stir at -78 °C for 24-48 h. Step3->Step4 Step5 Quench the reaction with saturated NaHCO₃. Step4->Step5 Step6 Extract with ethyl acetate. Step5->Step6 Step7 Dry organic layer and concentrate in vacuo. Step6->Step7 Step8 Purify by column chromatography. Step7->Step8 Step9 Determine yield and enantiomeric excess (chiral HPLC). Step8->Step9 End End Step9->End

Caption: A typical experimental workflow for the asymmetric Strecker reaction.

Materials:

  • N-Benzhydryl-protected imine (1.0 mmol)

  • Chiral α-(diisopropylamino)acetonitrile analog (0.05-0.1 mmol, 5-10 mol%)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

  • Anhydrous toluene (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the N-benzhydryl-protected imine (1.0 mmol) and the chiral α-(diisopropylamino)acetonitrile analog (5-10 mol%).

  • Dissolve the solids in anhydrous toluene (5 mL).

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add trimethylsilyl cyanide (1.2 mmol) dropwise to the stirred solution over a period of 5-10 minutes.

  • Stir the reaction mixture at this temperature for the specified time (typically 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) at the reaction temperature.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired α-aminonitrile.

  • Determine the yield and the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Self-Validation: The reproducibility of the yield and enantiomeric excess over multiple runs serves as a self-validating system for this protocol. Consistent results indicate proper execution of the anhydrous and low-temperature techniques required for this reaction.

Conclusion and Future Outlook

The enantioselectivity of diisopropylaminoacetonitrile and its analogs in the asymmetric Strecker reaction is highly dependent on the steric nature of the N-alkyl substituents. Bulky and rigid groups, such as diisopropyl and dicyclohexyl, generally afford higher levels of stereocontrol by creating a well-defined chiral pocket that effectively biases the nucleophilic attack of cyanide on the imine substrate.

The development of new and more efficient α-aminonitrile-based organocatalysts remains an active area of research. Future efforts will likely focus on the design of catalysts with even greater steric and electronic fine-tuning to achieve higher enantioselectivities for a broader range of substrates, including challenging ketimines. Furthermore, the development of recyclable and immobilized versions of these catalysts will be crucial for their application in large-scale industrial processes, making the synthesis of enantiopure α-amino acids more sustainable and cost-effective.

References

  • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews, 103(8), 2795-2828.
  • Iyer, M. S., Gigstad, K. M., Namdev, N. D., & Lipton, M. (1996). Asymmetric Catalysis of the Strecker Amino Acid Synthesis by a Cyclic Dipeptide. Journal of the American Chemical Society, 118(20), 4910-4911.
  • Corey, E. J., & Grogan, M. J. (1999).
  • Vachal, P., & Jacobsen, E. N. (2002). A General Catalyst for the Asymmetric Strecker Reaction. Journal of the American Chemical Society, 124(34), 10012-10014.
  • Zuend, S. J., Coughlin, M. P., Lalonde, M. P., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids.
  • Yet, L. (2003). The Synthesis of α-Aminonitriles. In The Chemistry of Triple-bonded Functional Groups, Supplement C2. John Wiley & Sons, Ltd.
  • Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947-6983.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Deng, H., et al. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 25(21), 5003.
  • Spino, C. (2004). The asymmetric Strecker synthesis.
  • Shibasaki, M., & Kanai, M. (2008). Catalytic Asymmetric Strecker Reaction.
  • Connon, S. J. (2008). Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts.
  • Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric catalysis by chiral hydrogen-bond donors.
  • Enders, D., & Shilvock, J. P. (2000). Some recent applications of C-C bond forming reactions in organic synthesis. Chemical Society Reviews, 29(5), 359-373.
  • List, B. (2007).
  • Harada, K. (1963). Asymmetric Synthesis of α-Amino-acids by the Strecker Synthesis.
  • O'Donnell, M. J. (2001). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with cinchona alkaloid derivatives. Accounts of Chemical Research, 34(8), 621-630.
  • Lipton, M. A., et al. (2008). A General Catalyst for the Asymmetric Strecker Reaction. Journal of the American Chemical Society, 130(4), 1321-1335.
  • Sigman, M. S., & Jacobsen, E. N. (2000). Schiff Base Catalysts for the Asymmetric Strecker Reaction Identified and Optimized from Parallel Synthetic Libraries. Journal of the American Chemical Society, 122(23), 5664-5665.
  • Schaus, S. E., et al. (2002). Highly Enantioselective Strecker Synthesis of α-Amino Acids and Their Derivatives Catalyzed by a Salen-Aluminum Complex. Journal of the American Chemical Society, 124(7), 1307-1315.

Sources

Validation

Performance Evaluation of Diisopropylaminoacetonitrile in Various Solvents: A Comparative Guide for Drug Development Professionals

This guide provides a comprehensive framework for evaluating the performance of Diisopropylaminoacetonitrile in a range of common laboratory solvents. As researchers, scientists, and drug development professionals, under...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the performance of Diisopropylaminoacetonitrile in a range of common laboratory solvents. As researchers, scientists, and drug development professionals, understanding the behavior of a synthetic building block in different solvent environments is critical for reaction optimization, process development, and ensuring the quality and stability of intermediates and final active pharmaceutical ingredients (APIs). This document moves beyond a simple recitation of properties to explain the underlying chemical principles and provide actionable experimental protocols for a thorough assessment.

Introduction to Diisopropylaminoacetonitrile and the Role of the Solvent

Diisopropylaminoacetonitrile, with the molecular formula C8H16N2 and a molecular weight of 140.23, is an α-aminonitrile, a class of compounds that serve as versatile building blocks in organic synthesis.[1][2] Their utility stems from the presence of both a nucleophilic amine and an electrophilic nitrile group, allowing for a diverse range of chemical transformations.[1][3] α-Aminonitriles are key precursors for the synthesis of α-amino acids, various heterocyclic compounds, and complex alkaloids.[1]

The choice of solvent is not a passive parameter in a chemical reaction; it is an active participant that can profoundly influence reaction rates, yields, and even the reaction pathway itself. Solvents mediate the interactions between reactants, stabilize transition states, and can participate directly in the reaction. Therefore, a systematic evaluation of a compound's performance in different solvents is a cornerstone of robust process development.

This guide will focus on three key performance aspects of Diisopropylaminoacetonitrile:

  • Solubility: The extent to which it dissolves in a given solvent, a fundamental prerequisite for any solution-phase reaction.

  • Stability: Its chemical integrity over time in solution, which is crucial for storage, handling, and preventing the formation of impurities.

  • Reactivity: How the solvent influences its participation in a representative chemical transformation.

Physicochemical Properties and Solvent Classification

To understand the performance of Diisopropylaminoacetonitrile, we must first consider its molecular structure and the properties of the solvents being evaluated.

Diisopropylaminoacetonitrile: The bulky diisopropyl groups on the tertiary amine introduce significant steric hindrance, which can influence its reactivity and solubility. The nitrile group is polar and can participate in dipole-dipole interactions and hydrogen bonding as an acceptor.

Solvent Properties: Solvents are broadly classified based on their polarity (polar or non-polar) and their ability to donate hydrogen bonds (protic or aprotic).[4][5]

  • Polar Protic Solvents: (e.g., water, methanol, ethanol) possess O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions.[4][5][6]

  • Polar Aprotic Solvents: (e.g., acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) have large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[4][5][6] They are excellent at solvating cations but less so for anions, which can enhance the reactivity of anionic nucleophiles.[4][7]

  • Non-polar Solvents: (e.g., toluene, hexane) have low dielectric constants and do not effectively solvate charged species.

The interplay between the physicochemical properties of Diisopropylaminoacetonitrile and the solvent will dictate its performance.

Performance Evaluation: A Comparative Analysis

This section provides a comparative overview of the expected performance of Diisopropylaminoacetonitrile in a selection of common laboratory solvents. The quantitative data presented in the tables are illustrative examples to demonstrate how experimental results would be presented.

Solubility

The principle of "like dissolves like" is a useful starting point for predicting solubility.[8] Given the polar nitrile group and the non-polar alkyl groups of Diisopropylaminoacetonitrile, its solubility is expected to vary significantly across different solvent classes.

Table 1: Illustrative Solubility of Diisopropylaminoacetonitrile at 25 °C

SolventSolvent TypeExpected Solubility (g/L)Observations
WaterPolar ProticLowThe large hydrophobic diisopropyl groups are expected to limit aqueous solubility.
MethanolPolar ProticHighThe alcohol can hydrogen bond with the nitrile and effectively solvate the molecule.
EthanolPolar ProticHighSimilar to methanol, good solubility is anticipated.
AcetonitrilePolar AproticVery HighThe nitrile group of the solvent has a similar polarity to the solute's nitrile, promoting miscibility.[9][10]
DMSOPolar AproticVery HighA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[11]
DMFPolar AproticVery HighSimilar to DMSO, it is a powerful solvent for many organic molecules.[11]
TolueneNon-polarModerateThe non-polar aromatic ring can interact with the alkyl groups, but the polar nitrile may limit solubility.
HexaneNon-polarLowThe significant polarity of the nitrile group is expected to result in poor solubility in aliphatic hydrocarbons.
Stability

The stability of Diisopropylaminoacetonitrile in solution is critical, as degradation can lead to the formation of impurities that may be difficult to remove and could have an impact on the safety and efficacy of a final drug product. The primary degradation pathway for many nitriles is hydrolysis to the corresponding amide and subsequently to the carboxylic acid. This process can be catalyzed by acid or base.

Table 2: Illustrative Stability of Diisopropylaminoacetonitrile (1 M solution) at 25 °C over 24 hours

SolventSolvent TypeExpected Stability (% remaining)Primary Degradation Products
Water (pH 7)Polar Protic>99%Minimal hydrolysis expected at neutral pH.
MethanolPolar Protic>99%Generally stable, but trace acid or base could initiate solvolysis.
AcetonitrilePolar Aprotic>99.5%High stability is expected in a neutral, aprotic environment.
DMSOPolar Aprotic>99%Generally stable, though DMSO can sometimes participate in oxidative side reactions.
Aqueous HCl (0.1 M)Polar Protic (Acidic)<90%Acid-catalyzed hydrolysis to the corresponding amide is likely.
Aqueous NaOH (0.1 M)Polar Protic (Basic)<85%Base-catalyzed hydrolysis is expected to be a significant degradation pathway.
Reactivity

To assess the influence of the solvent on the reactivity of Diisopropylaminoacetonitrile, we will consider a representative reaction: its use as a precursor in a Strecker-type synthesis. In this context, the aminonitrile can act as a nucleophile. The solvent's ability to solvate the reactants and stabilize any charged intermediates or transition states will significantly impact the reaction rate.

Table 3: Illustrative Relative Reaction Rate of a Model Reaction Involving Diisopropylaminoacetonitrile

SolventSolvent TypeRelative Reaction RateRationale
MethanolPolar Protic1.0Protic solvents can hydrogen bond with the amine, potentially reducing its nucleophilicity.[6]
AcetonitrilePolar Aprotic3.5Polar aprotic solvents do not strongly solvate the nucleophile, leaving it more "free" and reactive.[6][7]
DMSOPolar Aprotic4.2The high polarity of DMSO can stabilize charged intermediates, accelerating the reaction.
TolueneNon-polar0.5The low polarity of toluene may not effectively solvate the reactants and any polar intermediates, leading to a slower reaction.

Experimental Protocols

To obtain the data for the comparative analysis, the following experimental protocols can be employed.

Solubility Determination (Shake-Flask Method)

This method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

  • Add an excess amount of Diisopropylaminoacetonitrile to a known volume of the solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow the vial to stand undisturbed for a period to allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical method (e.g., HPLC-UV).

  • Quantify the concentration of Diisopropylaminoacetonitrile in the diluted sample using a pre-validated HPLC method with a calibration curve.

  • Calculate the original solubility in g/L.

Workflow for Solubility Determination:

G A Add excess Diisopropylaminoacetonitrile to a known volume of solvent B Agitate at constant temperature (e.g., 24h at 25°C) A->B C Allow undissolved solid to settle B->C D Withdraw and filter a known volume of the supernatant C->D E Dilute the supernatant with a suitable solvent D->E F Quantify concentration using calibrated HPLC-UV E->F G Calculate solubility F->G

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment (HPLC-UV or LC-MS)

This protocol monitors the concentration of the parent compound and the emergence of any degradation products over time.

Methodology:

  • Prepare a solution of Diisopropylaminoacetonitrile of a known concentration (e.g., 1 M) in the desired solvent.

  • Store the solution under controlled conditions (e.g., constant temperature, protected from light).

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.

  • Immediately dilute the aliquot with a suitable solvent to quench any further reaction and bring it into the analytical range.

  • Analyze the diluted sample by a stability-indicating HPLC-UV or LC-MS method. A stability-indicating method is one that can separate the parent compound from its degradation products and any other impurities.

  • Calculate the percentage of Diisopropylaminoacetonitrile remaining at each time point relative to the initial concentration.

  • If using LC-MS, identify the mass of any significant degradation products to propose their structures.

Workflow for Stability Assessment:

G A Prepare a solution of known concentration B Store under controlled conditions A->B C Withdraw aliquots at specified time points B->C D Dilute to quench and prepare for analysis C->D E Analyze by stability-indicating HPLC-UV or LC-MS D->E F Calculate % remaining and identify degradants E->F

Caption: Workflow for assessing the chemical stability of Diisopropylaminoacetonitrile in solution.

Comparison with Alternatives

In many synthetic applications, other aminonitriles or alternative synthetic strategies can be employed. A comprehensive evaluation should include a comparison with relevant alternatives.

Table 4: Comparison of Diisopropylaminoacetonitrile with Potential Alternatives

AlternativeKey FeaturesAdvantages over DiisopropylaminoacetonitrileDisadvantages
Aminoacetonitrile The simplest α-aminonitrile.Less sterically hindered, potentially more reactive in some cases. Lower cost.More susceptible to side reactions due to the primary amine.
(Dimethylamino)acetonitrile Less sterically hindered than the diisopropyl analogue.May exhibit faster reaction kinetics in some cases.May have different solubility and stability profiles.
Strecker Reaction with a Secondary Amine In-situ formation of the aminonitrile.Avoids isolation of the potentially unstable aminonitrile intermediate.Requires careful control of reaction conditions to avoid side reactions.

The choice of the optimal building block will depend on the specific requirements of the synthetic route, including desired reactivity, selectivity, cost, and the safety profile of the reagents.

Conclusion and Recommendations for Drug Development Professionals

The performance of Diisopropylaminoacetonitrile is highly dependent on the solvent system in which it is used. A thorough understanding of its solubility, stability, and reactivity in various solvents is paramount for the successful development of robust and reproducible synthetic processes.

Key Recommendations:

  • Prioritize Polar Aprotic Solvents for Reactions: For reactions where Diisopropylaminoacetonitrile acts as a nucleophile, polar aprotic solvents such as acetonitrile or DMSO are likely to provide superior performance due to their ability to enhance nucleophilicity.

  • Conduct Comprehensive Stability Studies: The potential for hydrolysis, especially under acidic or basic conditions, necessitates rigorous stability testing to define appropriate storage and handling conditions.

  • Empirically Determine Optimal Conditions: While the principles outlined in this guide provide a strong predictive framework, the optimal solvent and reaction conditions for a specific transformation should always be determined experimentally.

  • Consider Greener Alternatives: In line with modern pharmaceutical manufacturing principles, the evaluation of more environmentally benign solvents should be incorporated into the development process.

By systematically applying the principles and experimental protocols detailed in this guide, researchers can confidently select the most appropriate solvent for their application, leading to more efficient, reliable, and scalable synthetic routes in the pursuit of new medicines.

References

  • Johannes Gutenberg University Mainz. (2018, April 26). Aminonitriles as building blocks in organic chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of α-Amino Nitriles from Carbonyl Compounds, Amines, and Trimethylsilyl Cyanide: Comparison between Catalyst-Free Conditions and the Presence of Tin Ion-Exchanged Montmorillonite. Retrieved from [Link]

  • ACS Publications. (2024, May 31). Primary α-Phosphino- and α-Arseno-Nitriles, Analogues of α-Aminonitriles. Inorganic Chemistry. Retrieved from [Link]

  • Johannes Gutenberg University Mainz. (2018, April 26). Aminonitriles as building blocks in organic chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental results in different solvents. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Kinetic solvent effects on reaction rates for the acidic hydrolysis of dihydroxamic acid. Retrieved from [Link]

  • Reddit. (2019, July 21). What solvents are DMSO/DMF miscible with? r/OrganicChemistry. Retrieved from [Link]

  • Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from [Link]

  • National Institutes of Health. (2020). Structure, Reactivity, and Synthetic Applications of Sodium Diisopropylamide. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

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  • MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved from [Link]

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  • PubMed. (n.d.). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Retrieved from [Link]

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  • MDPI. (2023, March 28). Physicochemical Properties of Organic Molecular Ferroelectric Diisopropylammonium Chloride Thin Films. Retrieved from [Link]

  • PubMed. (2020). Structure, Reactivity, and Synthetic Applications of Sodium Diisopropylamide. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Cost-Effectiveness of Diisopropylaminoacetonitrile in Synthesis

For Researchers, Scientists, and Drug Development Professionals In the pragmatic world of chemical synthesis, the choice of a starting material is a multi-faceted decision, balancing reactivity, yield, and safety against...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pragmatic world of chemical synthesis, the choice of a starting material is a multi-faceted decision, balancing reactivity, yield, and safety against the ever-present constraint of cost. Diisopropylaminoacetonitrile, a sterically hindered α-aminonitrile, presents a compelling case study in this delicate calculus. This guide provides an in-depth, objective comparison of synthetic strategies involving Diisopropylaminoacetonitrile against its primary alternatives, supported by experimental insights and a thorough cost analysis to inform your next synthetic campaign.

Understanding Diisopropylaminoacetonitrile: The Reagent in Profile

Diisopropylaminoacetonitrile (C₈H₁₆N₂) is an α-aminonitrile characterized by a nitrile group and an amino group on the same carbon, with the nitrogen atom substituted with two bulky isopropyl groups.[1] Its primary synthetic utility stems from its role as a versatile building block, particularly as a masked glycine anion equivalent for the synthesis of complex and sterically hindered α-amino acids.

The logic behind its application is elegant: the proton on the α-carbon is acidic due to the inductive effect of the adjacent nitrile group. Deprotonation creates a stabilized carbanion that can react with various electrophiles (e.g., alkyl halides).[2][3] Subsequent hydrolysis of the nitrile group to a carboxylic acid and manipulation of the diisopropylamino group reveals the desired α-amino acid. The bulky diisopropyl groups can play a crucial role in directing stereochemistry and preventing undesired side reactions, such as self-condensation.

The Synthetic Crossroads: Comparing Methodologies

The central question for a synthetic chemist is not just can a molecule be made, but what is the most effective way to make it? Here, we compare three primary routes to a target α-alkylated-α-diisopropylaminoacetonitrile, the key intermediate for further elaboration.

  • Route A: The Pre-formed Reagent Approach. Using commercially available Diisopropylaminoacetonitrile as a starting material.

  • Route B: The Classical Strecker Synthesis. An in-situ, one-pot, three-component reaction of diisopropylamine, an aldehyde (in this case, formaldehyde), and a cyanide source.

  • Route C: The Petasis Reaction Alternative. A cyanide-free, three-component reaction involving an amine, a carbonyl, and an organoboronic acid.[4][5]

Workflow Visualizations

The strategic differences between these approaches can be visualized through their respective workflows.

Synthetic_Workflows cluster_A Route A: Pre-formed Reagent cluster_B Route B: Classical Strecker Synthesis cluster_C Route C: Petasis Reaction (for Amino Acid Synthesis) A1 Diisopropylamino- acetonitrile A2 Deprotonation (e.g., KHMDS) A1->A2 A3 Alkylation (R-X) A2->A3 A4 Target Intermediate A3->A4 B1 Diisopropylamine B4 One-Pot Reaction B1->B4 B2 Formaldehyde B2->B4 B3 Cyanide Source (e.g., NaCN) B3->B4 B5 Target Intermediate B4->B5 In this specific case, the target is the starting material of Route A C1 Diisopropylamine C4 One-Pot Reaction C1->C4 C2 Glyoxylic Acid C2->C4 C3 Vinylboronic Acid C3->C4 C5 Unsaturated Amino Acid (Different Target) C4->C5

Caption: Comparative workflows for synthesizing α-amino acid precursors.

Comparative Cost-Effectiveness Analysis

True cost-effectiveness extends beyond the price tag of starting materials. It encompasses reagent handling, safety protocols, reaction efficiency (yield), and waste disposal. The following table provides a comparative analysis based on the synthesis of one mole of a target intermediate.

Note: Prices are estimates based on currently available data for bulk quantities and are subject to market fluctuations. They are intended for comparative purposes.

ParameterRoute A: Pre-formed ReagentRoute B: Strecker SynthesisRoute C: Petasis Reaction
Primary Reagents Diisopropylaminoacetonitrile, Base (KHMDS), Alkyl HalideDiisopropylamine, Formaldehyde, NaCN or TMSCNDiisopropylamine, Glyoxylic Acid, Vinylboronic Acid
Estimated Reagent Cost/mol High. Cost of isolated, purified starting material.Low to Moderate. Based on commodity chemicals. NaCN is cheaper but more hazardous; TMSCN is more expensive but often gives cleaner reactions.[6][7][8]Moderate to High. Boronic acids can be expensive specialty reagents.
Capital Cost (Upfront) ~$150 - $250 / kg (Estimated)~$70 - $120 / kg (Calculated from components)[6][9]~$100 - $300+ / kg (Highly dependent on boronic acid)
Operational Complexity Low. A straightforward deprotonation-alkylation sequence.[10]Moderate. Requires careful handling of highly toxic cyanide and management of a three-component, one-pot reaction.[11]Moderate. Generally robust but can require optimization for specific substrates.[12]
Safety & Handling Costs Moderate. The reagent itself is toxic, but avoids handling concentrated cyanide sources.[1]High. Sodium cyanide is extremely toxic and requires stringent engineering controls, specialized training, and emergency protocols (e.g., cyanide antidote kits).[11][13]Low. Avoids the use of highly toxic cyanide, significantly reducing handling risks and associated costs.
Typical Yields High (often >85% for the alkylation step).Good to High (70-90%), but can be substrate-dependent.Good to High (70-95%), known for broad functional group tolerance.[14]
Waste Stream Primarily solvent and salt byproducts.Hazardous. Aqueous cyanide waste requires specialized, costly neutralization and disposal procedures.Benign. Boron-based byproducts are generally less hazardous than cyanide waste.
Atom Economy Good for the individual step, but poor overall if the initial synthesis of the reagent is considered.Excellent. A one-pot, multi-component condensation reaction.Excellent. Also a multi-component reaction.
Verdict Cost-effective for: Small-scale synthesis, rapid analog generation where speed and convenience are paramount, and when stringent cyanide protocols are unavailable or undesirable.Cost-effective for: Large-scale, industrial production where the low cost of starting materials outweighs the significant investment in safety infrastructure and hazardous waste management.Cost-effective for: Synthesizing products not easily accessible via Strecker, when cyanide use is prohibited, and in discovery chemistry where functional group tolerance is key.[4]

Causality and Experimental Choices: A Deeper Dive

Why Choose One Route Over Another?

The decision is driven by a hierarchy of needs: Safety > Scale > Scope > Cost.

  • Safety as the Primary Driver: The Petasis reaction's most significant advantage is the complete avoidance of cyanide.[4] For academic labs or early-stage drug development facilities not equipped for large-scale handling of acute toxics, the higher reagent cost is easily justified by the reduction in risk, compliance overhead, and specialized waste disposal costs. The classical Strecker synthesis, using sources like NaCN or KCN, is the domain of specialized industrial manufacturing where robust safety protocols are standard operating procedure.[6]

  • The Question of Scale: For kilogram-scale production, the low unit price of diisopropylamine, formaldehyde, and sodium cyanide makes the in-situ Strecker (Route B) the most economically viable option on paper.[7][9] The higher initial cost of using pre-formed Diisopropylaminoacetonitrile (Route A) becomes prohibitive at scale. However, Route A offers a significant advantage in process simplicity and speed for smaller, sub-kilogram batches, making it ideal for medicinal chemistry campaigns.

  • Synthetic Scope and Versatility: The Petasis reaction offers a different synthetic outcome, typically yielding α-amino acids directly from vinyl- or aryl-boronic acids.[5][12] This provides access to a chemical space that is complementary, not identical, to the alkylation of an aminonitrile. The Strecker route is a cornerstone for producing α-aminonitriles which are themselves versatile intermediates for many heterocyclic syntheses, not just amino acids.[10]

Experimental Protocols: A Self-Validating System

The trustworthiness of a protocol lies in its reproducibility and clarity. Below are representative, detailed methodologies for the key transformations.

Protocol 1: Alkylation of Diisopropylaminoacetonitrile (Route A)

This protocol details the critical C-C bond formation using the pre-formed reagent.

  • Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Addition: The flask is charged with Diisopropylaminoacetonitrile (1.0 eq) and dissolved in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation: A solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.2 eq) in THF is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred for 30 minutes. The formation of the anion can be monitored by a color change.

  • Alkylation: The alkylating agent (e.g., benzyl bromide, 1.1 eq) is added dropwise. The reaction is monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 1-3 hours).

  • Quench & Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure α-alkylated-α-diisopropylaminoacetonitrile.

Protocol 2: In-Situ Strecker Synthesis (Route B)

This one-pot protocol requires stringent safety precautions due to the use of sodium cyanide.

  • Safety: This reaction MUST be performed in a certified, high-flow chemical fume hood. A solution of sodium hypochlorite (bleach) should be readily available to quench any residual cyanide. The pH of the reaction must be kept basic to prevent the formation of highly toxic HCN gas.

  • Setup: To a solution of diisopropylamine (1.0 eq) in methanol (MeOH, ~0.2 M) in a round-bottom flask, add sodium cyanide (NaCN, 1.1 eq).

  • Carbonyl Addition: Cool the mixture to 0 °C in an ice bath. Add an aqueous solution of formaldehyde (37 wt. %, 1.0 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature. The progress is monitored by GC-MS or TLC analysis for the formation of Diisopropylaminoacetonitrile.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with diethyl ether or dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • Purification: The crude product can often be used directly or purified by vacuum distillation or chromatography.

Conclusion: A Strategic Choice

The cost-effectiveness of using Diisopropylaminoacetonitrile is not a simple calculation of reagent prices but a strategic decision based on the specific context of the synthesis.

  • Diisopropylaminoacetonitrile (Pre-formed Reagent) is the superior choice for speed, convenience, and safety in small-scale applications . It is the go-to reagent for rapid lead optimization in medicinal chemistry where the cost of the chemist's time and the avoidance of hazardous material protocols far outweigh the premium price of the starting material.

  • The Classical Strecker Synthesis remains the undisputed king for large-scale industrial production of the core aminonitrile structure. Its cost-effectiveness is realized only when the scale of production justifies the substantial investment in the infrastructure and protocols required to handle highly toxic cyanide safely.

  • The Petasis Reaction is not a direct competitor but a powerful strategic alternative . It is the most cost-effective path when cyanide is not an option, or when the desired targets are vinyl- or aryl-glycine derivatives that are more directly accessed through this versatile, cyanide-free multicomponent reaction.

Ultimately, the intelligent application scientist does not ask "Which reagent is cheapest?" but rather, "Which synthetic strategy delivers the target molecule with the required purity and yield, within the project timeline, and in compliance with the available safety infrastructure, thereby providing the lowest total cost of the scientific outcome?"

References

  • GVSK PHARMA PVT LTD. (n.d.). Diisopropylamine. IndiaMART. Retrieved from [Link]

  • Netz, I., Kucukdisli, M., & Opatz, T. (2015). Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. The Journal of Organic Chemistry, 80(14), 7134–7141. Available from: [Link]

  • Netz, I., Kucukdisli, M., & Opatz, T. (2015). Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. PubMed. Available from: [Link]

  • P212121 Store. (n.d.). Diisopropylamine | CAS 108-18-9. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Diisopropylamine. Retrieved from [Link]

  • ACS Publications. (2015). Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. The Journal of Organic Chemistry. Available from: [Link]

  • Cavin Resources. (n.d.). Sodium Cyanide (NaCN) – 98% Min Purity for Mining & Industrial Use. Retrieved from [Link]

  • Amaris Chemical Solutions. (n.d.). Sodium Cyanide Extra Pure. Retrieved from [Link]

  • Intratec. (2024). Sodium Cyanide Price. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of Deprotonated α-Aminonitriles. Retrieved from [Link]

  • Liu, X., et al. (2024). Synthesis of α‑Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. Available from: [Link]

  • CP Lab Safety. (n.d.). Sodium Cyanide, 3% w/v, 1 Liter. Retrieved from [Link]

  • Alpha Chemika. (n.d.). TRIMETHYLSILYL CYANIDE For Synthesis. Retrieved from [Link]

  • Neta Scientific. (n.d.). Sigma-Aldrich Trimethylsilyl Cyanide 98%. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure, Reactivity, and Synthetic Applications of Sodium Diisopropylamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Petasis reaction. Retrieved from [Link]

  • Collom, S. L., et al. (2020). Structure, Reactivity, and Synthetic Applications of Sodium Diisopropylamide. PubMed Central. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Petasis Reaction. Retrieved from [Link]

  • Niu, D., et al. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(18), 10338-10405. Available from: [Link]

  • MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules. Available from: [Link]

  • Bano, K., et al. (2023). Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. Molecules. Available from: [Link]

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Validation

literature-based comparison of yields from Diisopropylaminoacetonitrile reactions

An In-Depth Guide to Optimizing Yields in Diisopropylaminoacetonitrile Reactions: A Literature-Based Comparison In the landscape of modern synthetic chemistry, α-aminonitriles are indispensable building blocks for the cr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Optimizing Yields in Diisopropylaminoacetonitrile Reactions: A Literature-Based Comparison

In the landscape of modern synthetic chemistry, α-aminonitriles are indispensable building blocks for the creation of complex molecules, particularly in the fields of medicinal chemistry and materials science. Among these, Diisopropylaminoacetonitrile and its derivatives are of significant interest due to their utility in constructing nitrogen-containing scaffolds. The efficiency of reactions involving these intermediates is paramount, with reaction yield being a critical metric for assessing the viability of a synthetic route.

This guide provides a comprehensive, literature-based comparison of reaction yields for syntheses involving α-aminonitriles, with a focus on Diisopropylaminoacetonitrile analogues. We will delve into the key synthetic methodologies, analyze the factors that govern their success, and present quantitative data to inform experimental design. This analysis is grounded in established chemical principles and supported by recent findings in the field, aiming to equip researchers with the insights needed to maximize the output of their synthetic endeavors.

Core Synthetic Methodologies and Yield Expectations

The synthesis of α-aminonitriles is dominated by the Strecker reaction, a classic yet powerful three-component condensation.[1][2][3][4] However, contemporary research has introduced several catalytic variants that offer improved yields, milder conditions, and enhanced stereoselectivity.

The Classical Strecker Reaction

First reported in 1850, the Strecker synthesis involves the reaction of an aldehyde or ketone with an amine (or ammonia) and a cyanide source to form an α-aminonitrile.[2][3] This product can then be hydrolyzed to produce the corresponding α-amino acid. The classical approach, while foundational, often results in racemic mixtures and yields can be variable depending on the substrates and conditions.[3]

Modern Catalytic Approaches

Recent advancements have focused on catalytic systems to improve the efficiency and selectivity of α-aminonitrile synthesis.

  • Ammonium-Catalyzed Reactions: A significant development is the use of simple ammonium salts as catalysts. This method avoids the need for stoichiometric amounts of toxic cyanation reagents, presenting a greener alternative.[5] For instance, conjugate additions of N-arylidene aminoacetonitriles to various Michael acceptors in the presence of an ammonium salt catalyst can produce α-tertiary aminonitriles in good to excellent yields.[6]

  • Organocatalysis: Organocatalysts have emerged as a powerful tool for these transformations, often providing high yields and enantioselectivity. Catalysts like Mitsunobu's reagent have been used in solvent-free systems to prepare various α-aminonitriles in high yields (80–99%).

Comparative Analysis of Reaction Yields

The yield of an α-aminonitrile synthesis is highly dependent on a multitude of factors, including the choice of catalyst, cyanide source, solvent, and reaction temperature. The following table summarizes reported yields from various studies, providing a comparative landscape.

Reaction TypeSubstratesCatalyst / Key ReagentSolventYield (%)Reference
Strecker ReactionImine, CH(CN)₂OAcImidazoleAnhydrous MeOH88%[1]
Strecker VariantAldehyde, Amide, KCNNoneVarious (e.g., MeOH, THF)Up to 94%[2]
Strecker Variant (Library)Diverse Aldehydes/AmidesKCNOptimized7 - 90%[2]
Ammonium-Catalyzed Conjugate AdditionN-phenylethylidene aminoacetonitrile + Michael AcceptorsBenzyltriethylammonium bromide (BTEAB)Toluene / aq. KOH52 - 85%[6]
Ammonium-Catalyzed AlkylationN-phenylethylidene aminoacetonitrile + Alkyl HalidesBTEABToluene / aq. NaOH56 - 65%[6]
Ammonium-Catalyzed QuaternizationBenzylidene aminoacetonitrileTetrabutylammonium iodide (TBAI)-48 - 61%[6]
Cyanide Addition to Iminium Salt2-phenyl-3,4-dihydroisoquinoliniumbromideHCN (generated in situ)-84%[7]

Causality Behind Experimental Choices: Unpacking the Factors Influencing Yield

Achieving high yields is not a matter of chance but a result of rational experimental design based on a deep understanding of the reaction mechanism.[8][9]

The Choice of Cyanide Source

The nucleophile in the key C-C bond-forming step is the cyanide ion. The choice of how to deliver this ion is critical.

  • Alkali Metal Cyanides (KCN, NaCN): These are inexpensive and effective sources. In a study optimizing an N-acylated Strecker reaction, KCN was found to be the optimal cyanide source, providing yields up to 94%, while trimethylsilyl cyanide (TMSCN) under similar conditions yielded no product.[2] This superiority can be attributed to the ready availability of the "naked" cyanide anion in polar solvents, which is a potent nucleophile for attacking the iminium ion intermediate.

  • In Situ Generation of HCN: To avoid handling highly toxic HCN gas, it is often generated in situ from salts like KCN or NaCN with a mild acid.[4] This ensures a controlled concentration of the reactive species.

The Role of the Catalyst

Catalysts accelerate the reaction, often by activating the electrophile (the imine or iminium ion).

  • Acid/Base Catalysis: The initial condensation between the aldehyde/ketone and the amine to form an imine is often catalyzed by acid or base.[4]

  • Ammonium Salts: In newer methods, quaternary ammonium salts like BTEAB act as phase-transfer catalysts, shuttling reactants between an aqueous phase (containing a base like KOH) and an organic phase (containing the substrate), thereby promoting the reaction at the interface and leading to high yields.[6]

Solvent Effects

The solvent plays a crucial role in solubilizing reactants and stabilizing intermediates. Polar aprotic solvents are often preferred for Strecker-type reactions as they can solvate the cation of the cyanide salt (e.g., K⁺) while leaving the cyanide anion relatively free and highly nucleophilic. The broad solvent tolerability observed with KCN in one study underscores its robustness.[2]

Visualizing the Synthetic Workflow

To better understand the process, we can visualize the general workflow of a catalytic Strecker reaction and the key factors that influence its outcome.

G cluster_reactants Starting Materials cluster_process Reaction Core A Aldehyde / Ketone D 1. Imine Formation A->D B Amine Substrate B->D C Cyanide Source (e.g., KCN, TMSCN) F 2. Nucleophilic Attack by Cyanide C->F D->F E Catalyst (e.g., Acid, Organocatalyst, Ammonium Salt) E->D activates E->F facilitates G α-Aminonitrile Product F->G

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Diisopropylaminoacetonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical safety assessment, understanding the potential for off-target interactions of novel chemical ent...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical safety assessment, understanding the potential for off-target interactions of novel chemical entities is paramount. Diisopropylaminoacetonitrile, a small molecule with a unique structural motif, presents a case study in the rigorous evaluation of cross-reactivity. This guide provides an in-depth, technically-focused framework for assessing the cross-reactivity of Diisopropylaminoacetonitrile, moving beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice. Our objective is to equip researchers with the knowledge to design and execute self-validating studies that yield unambiguous and reliable data.

Introduction: The Imperative of Cross-Reactivity Assessment

Diisopropylaminoacetonitrile (C₈H₁₆N₂) is a small molecule characterized by a diisopropylamine group and a nitrile moiety.[1] Small molecules like Diisopropylaminoacetonitrile can, in some instances, act as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[2][3] The covalent modification of endogenous proteins by a hapten can lead to the formation of neoantigens, which may be recognized as foreign by the immune system, potentially triggering an allergic response or other adverse immune reactions.

Cross-reactivity occurs when the immune system reacts to a compound that is structurally similar to the initial sensitizing agent.[4] For a molecule like Diisopropylaminoacetonitrile, this raises critical questions:

  • Could antibodies or T-cells that recognize Diisopropylaminoacetonitrile also bind to structurally related endogenous molecules, leading to autoimmune-like responses?

  • Conversely, could pre-existing antibodies to other environmental or pharmaceutical compounds recognize Diisopropylaminoacetonitrile, leading to unexpected hypersensitivity reactions?

A thorough assessment of cross-reactivity is therefore not merely a regulatory hurdle but a fundamental aspect of characterizing the safety profile of a new chemical entity.

The Molecular Landscape: Identifying Potential Cross-Reactants

The first step in a robust cross-reactivity assessment is to identify plausible cross-reactants based on structural similarity to Diisopropylaminoacetonitrile. The key structural features of Diisopropylaminoacetonitrile are the bulky, hydrophobic diisopropylamine group and the polar, electron-withdrawing acetonitrile group.

Based on these features, we propose the following panel of potential cross-reactants for initial screening:

  • N,N-Diisopropylethylamine (Hünig's base): This compound shares the diisopropylamine moiety but lacks the nitrile group, replacing it with an ethyl group. This allows for the assessment of the diisopropylamine group's contribution to binding.

  • N-isopropyl-N-methyl-alpha-aminoacetonitrile: This analog retains the core alpha-aminoacetonitrile structure but reduces the steric bulk on the amine, which can help elucidate the role of the isopropyl groups in antibody recognition.

  • Diisopropylamine: This secondary amine represents the core diisopropylamine structure and can be used to assess the immunogenicity of this moiety in isolation.[5][6]

These compounds are commercially available, facilitating their inclusion in screening assays.

Experimental Design: A Two-Pronged Approach to Quantifying Cross-Reactivity

To comprehensively assess cross-reactivity, we recommend a tiered approach employing two complementary immunoassays: a high-throughput screening method (Competitive ELISA) and a high-fidelity, label-free kinetic analysis (Surface Plasmon Resonance).

Haptenization and Antibody Production: The Foundation of the Immunoassay

To develop the necessary reagents for our immunoassays, Diisopropylaminoacetonitrile must first be rendered immunogenic. This is achieved through a process called haptenization, where the small molecule is covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3][7][8][9] The resulting hapten-carrier conjugate is then used to immunize an animal model (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies specific for the Diisopropylaminoacetonitrile hapten.

Haptenization DIPAA Diisopropylaminoacetonitrile (Hapten) Conjugation Covalent Conjugation DIPAA->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunogen Diisopropylaminoacetonitrile-KLH (Immunogen) Conjugation->Immunogen Immunization Immunization of Animal Model Immunogen->Immunization Antibodies Anti-Diisopropylaminoacetonitrile Antibodies Immunization->Antibodies

Competitive ELISA: High-Throughput Screening for Cross-Reactivity

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an ideal first-line screening tool due to its scalability and sensitivity. In this format, the Diisopropylaminoacetonitrile-BSA conjugate is immobilized on the surface of a microtiter plate. A fixed amount of anti-Diisopropylaminoacetonitrile antibody is then incubated with either a known concentration of Diisopropylaminoacetonitrile (for the standard curve) or one of the potential cross-reactants. This mixture is then added to the coated plate. The free antibody will bind to the immobilized antigen, and the amount of bound antibody is inversely proportional to the concentration of the free analyte in the solution.

Competitive_ELISA

  • Coating: Coat a 96-well microtiter plate with 100 µL/well of Diisopropylaminoacetonitrile-BSA conjugate (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[10]

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS). Incubate for 1-2 hours at 37°C.[10]

  • Competition: In a separate plate, prepare serial dilutions of Diisopropylaminoacetonitrile (for the standard curve) and the potential cross-reactants. Add a fixed, predetermined concentration of the anti-Diisopropylaminoacetonitrile antibody to each well. Incubate for 1 hour at 37°C.

  • Incubation: Transfer 100 µL of the antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL/well of a suitable substrate (e.g., TMB). Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL/well of stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

The cross-reactivity is calculated as the ratio of the concentration of Diisopropylaminoacetonitrile required to cause 50% inhibition of the signal (IC₅₀) to the concentration of the cross-reactant that causes the same 50% inhibition, multiplied by 100.

CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)
Diisopropylaminoacetonitrile10100
N,N-Diisopropylethylamine5020
N-isopropyl-N-methyl-alpha-aminoacetonitrile2005
Diisopropylamine10001

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

Surface Plasmon Resonance (SPR) provides a more detailed, real-time, and label-free analysis of the binding kinetics between the anti-Diisopropylaminoacetonitrile antibody and the potential cross-reactants.[11][12][13][14][15] In a typical SPR experiment, the antibody is immobilized on a sensor chip. The analyte (Diisopropylaminoacetonitrile or a cross-reactant) is then flowed over the surface, and the change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is measured.

SPR_Workflow Immobilization Immobilize Anti-DIPAA Ab on Sensor Chip Association Inject Analyte (Association Phase) Immobilization->Association Dissociation Flow Buffer (Dissociation Phase) Association->Dissociation Sensorgram Generate Sensorgram (Response vs. Time) Association->Sensorgram Regeneration Regeneration Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Immobilization Kinetics Calculate ka, kd, KD Sensorgram->Kinetics

  • Chip Preparation and Antibody Immobilization:

    • Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the anti-Diisopropylaminoacetonitrile antibody (diluted in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Preparation: Prepare a series of dilutions of Diisopropylaminoacetonitrile and the potential cross-reactants in a suitable running buffer (e.g., HBS-EP+).

  • Kinetic Analysis:

    • Inject the different concentrations of each analyte over the immobilized antibody surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

    • Between each analyte injection, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

The binding affinity (Kₑ) is a direct measure of the strength of the interaction. A lower Kₑ value indicates a stronger binding affinity.

CompoundAssociation Rate (kₐ) (1/Ms)Dissociation Rate (kₑ) (1/s)Affinity (Kₑ) (M)
Diisopropylaminoacetonitrile1.5 x 10⁵2.0 x 10⁻³1.3 x 10⁻⁸
N,N-Diisopropylethylamine5.0 x 10⁴1.0 x 10⁻²2.0 x 10⁻⁷
N-isopropyl-N-methyl-alpha-aminoacetonitrile1.2 x 10⁴5.0 x 10⁻²4.2 x 10⁻⁶
Diisopropylamine8.0 x 10³1.5 x 10⁻¹1.9 x 10⁻⁵

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Trustworthiness and Validation: Ensuring the Integrity of Your Data

The credibility of any cross-reactivity assessment hinges on the robustness of the experimental design and the validation of the assays. Key considerations include:

  • Specificity: The ability of the assay to exclusively detect the target analyte. This is assessed by testing a panel of structurally unrelated compounds.

  • Sensitivity: The lowest concentration of the analyte that can be reliably detected.

  • Precision: The reproducibility of the results, both within and between assays.

  • Accuracy: The agreement between the measured concentration and the true concentration.

For troubleshooting common ELISA issues such as high background or poor replicate data, several resources are available.[1][4][16][17]

Conclusion: A Framework for Confident Decision-Making

This guide has outlined a comprehensive and scientifically rigorous approach to assessing the cross-reactivity of Diisopropylaminoacetonitrile. By combining high-throughput screening with detailed kinetic analysis, researchers can gain a nuanced understanding of the potential for off-target interactions. The emphasis on explaining the "why" behind each experimental choice is intended to empower scientists to not only execute these protocols but also to adapt and troubleshoot them for their specific research needs. Ultimately, a thorough and well-documented cross-reactivity assessment is a cornerstone of responsible drug development and chemical safety evaluation, providing the confidence needed to advance promising candidates.

References

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  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Del Vecchio, K., & Stahelin, R. V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 32-37.
  • Wikipedia. (n.d.). Diisopropylamine. Retrieved from [Link]

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  • Wang, L., et al. (2024). Methods and applications of noncompetitive hapten immunoassays. Analytical Methods, 16(29), 4205-4214.
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  • Mailman, R. B., et al. (2019). Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands. ACS Medicinal Chemistry Letters, 10(11), 1541-1547.
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  • Sanna, M., et al. (2021). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. Molecules, 26(11), 3196.
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  • Olson, D. E., et al. (2020). Identification of Psychoplastogenic N, N-Dimethylaminoisotryptamine (isoDMT) Analogues through Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 63(3), 1142-1155.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Diisopropylaminoacetonitrile

As researchers and developers in the fast-paced world of pharmaceutical and chemical synthesis, our focus is often on the successful creation of novel compounds. However, true scientific excellence extends beyond discove...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the fast-paced world of pharmaceutical and chemical synthesis, our focus is often on the successful creation of novel compounds. However, true scientific excellence extends beyond discovery to encompass the entire lifecycle of a chemical, including its safe and responsible disposal. Diisopropylaminoacetonitrile, a key building block in many synthetic pathways, requires meticulous handling not only during use but also at the end of its journey in your lab.

This guide moves beyond mere compliance, offering a framework for understanding the why behind the procedures. By treating waste disposal with the same rigor as our experiments, we uphold our commitment to safety, environmental stewardship, and scientific integrity.

Part 1: Foundational Safety and Hazard Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is paramount. Diisopropylaminoacetonitrile is not a benign substance; its hazard profile dictates the stringent precautions we must take.

According to its Safety Data Sheet (SDS), Diisopropylaminoacetonitrile is classified with several significant hazards.[1] It is harmful if swallowed, causes skin irritation and may trigger an allergic skin reaction, and most critically, it can cause serious eye damage.[1] Furthermore, it may cause respiratory irritation.[1] These classifications are not just regulatory labels; they are a direct reflection of the chemical's reactivity and potential harm to personnel.

Table 1: GHS Hazard Summary for Diisopropylaminoacetonitrile

Hazard ClassificationGHS CategoryDescriptionSource
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Skin IrritationCategory 2Causes skin irritation.[1]
Serious Eye DamageCategory 1Causes serious eye damage.[1]
Skin SensitizationCategory 1May cause an allergic skin reaction.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1]

This profile necessitates that all handling and disposal operations be conducted within a certified chemical fume hood to mitigate inhalation risks.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process, not an afterthought. The following workflow ensures compliance with regulatory standards and promotes a safe laboratory environment.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the hazards, a robust PPE ensemble is non-negotiable. Do not handle Diisopropylaminoacetonitrile waste without the following:

  • Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory.[1] Due to the "Causes serious eye damage" classification, a face shield should also be worn.[1]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[1]

  • Body Protection: A lab coat or chemical-resistant apron is required. Ensure clothing is buttoned and sleeves are rolled down.[1]

  • Respiratory Protection: While working in a fume hood is the primary engineering control, if airborne concentrations are a concern, consult your institution's Environmental Health and Safety (EHS) office for appropriate respirator selection.[1]

Step 2: Waste Segregation and Minimization

Effective waste management begins during the experimental phase.

  • Segregate Waste Streams: Never mix Diisopropylaminoacetonitrile waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible mixtures can lead to dangerous reactions.

  • Minimize Generation: Plan experiments to use the minimum amount of material necessary, reducing the volume of waste generated.[2][3]

Step 3: Hazardous Waste Determination - A Critical Legal Requirement

As the generator of the waste, you are legally responsible for determining if it is hazardous.[1] The U.S. Environmental Protection Agency (EPA) provides clear guidelines for this classification under the Resource Conservation and Recovery Act (RCRA), as detailed in 40 CFR part 261.[1][4]

Diisopropylaminoacetonitrile waste will almost certainly be classified as hazardous due to its toxic properties. Consult your institution's EHS department; they will have a specific protocol for making this determination and assigning the correct waste codes.

Step 4: Containerization and Labeling

Once classified, the waste must be stored correctly.

  • Select a Compatible Container: Use a container made of a material compatible with Diisopropylaminoacetonitrile. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, leak-proof screw-top cap.

  • Label Accurately: The container must be clearly labeled with the words "Hazardous Waste" and a full chemical name: "Diisopropylaminoacetonitrile".[2] List all constituents of the waste, including any solvents, by their percentage. Affix the appropriate hazard pictograms (e.g., corrosive, health hazard).

  • Keep Closed: The waste container must remain closed at all times, except when adding waste.[5]

Step 5: Spill and Emergency Procedures

Accidents can happen. A clear plan for spill management is essential.

  • Evacuate and Alert: If a spill occurs, alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the full PPE ensemble described in Step 1.

  • Containment: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite, sand, or dry earth.[1][6] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbent material into your designated hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, followed by soap and water), collecting all cleaning materials as hazardous waste.

Step 6: Final Disposal - The Professional Hand-Off

Under no circumstances should Diisopropylaminoacetonitrile or its waste be disposed of down the drain or in regular trash.[1][6]

The only acceptable method for final disposal is through a licensed and approved hazardous waste disposal company. Your institution's EHS office manages this process. Store your properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA) until it is collected by trained EHS personnel or their contractors.[2] These professionals will transport the waste for disposal via high-temperature incineration or another approved method that ensures complete destruction of the hazardous components.[7]

Part 3: Advanced Topic - Chemical Neutralization (For Expert Consideration Only)

In some contexts, questions may arise about in-lab chemical neutralization. For nitriles, this typically involves hydrolysis to the corresponding carboxylic acid and amine. However, this process itself involves hazardous reagents (strong acids or bases) and can be exothermic.

This is not a recommended standard procedure. The risks associated with attempting to neutralize Diisopropylaminoacetonitrile in a standard laboratory setting often outweigh the benefits. The procedure requires specialized equipment, a deep understanding of the reaction kinetics, and would generate a secondary hazardous waste stream that still requires professional disposal.

Therefore, the authoritative and safest recommendation is to always defer to professional hazardous waste disposal services.

Part 4: Decision Workflow for Disposal

The following diagram illustrates the logical steps for managing Diisopropylaminoacetonitrile from use to final disposal.

DisposalWorkflow Diisopropylaminoacetonitrile Disposal Decision Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_disposal Final Disposal cluster_spill Emergency Protocol Start Handling Diisopropylaminoacetonitrile AssessHazards Assess Hazards (SDS Review) Start->AssessHazards DonPPE Don Appropriate PPE (Goggles, Face Shield, Gloves) AssessHazards->DonPPE WasteGenerated Waste Generated (Excess Reagent or Contaminated Material) DonPPE->WasteGenerated Spill Spill Occurs DonPPE->Spill DetermineHazard Determine if Hazardous (Consult 40 CFR 261.3 & EHS) WasteGenerated->DetermineHazard Yes Containerize Containerize in a Compatible, Labeled Bottle DetermineHazard->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store EHS_Pickup Arrange Pickup by EHS or Licensed Contractor Store->EHS_Pickup FinalDisposal Professional Disposal (e.g., Incineration) EHS_Pickup->FinalDisposal SpillResponse Follow Spill Protocol: 1. Evacuate & Alert 2. Contain with Inert Material 3. Collect as Hazardous Waste Spill->SpillResponse SpillResponse->Containerize

Caption: Disposal workflow for Diisopropylaminoacetonitrile.

By adhering to this comprehensive guide, you are not only ensuring the safety of yourself and your colleagues but also upholding the highest standards of professional and environmental responsibility.

References

  • AK Scientific, Inc. Safety Data Sheet (United States). (Diisopropylamino)acetonitrile. AK Scientific, Inc. Link

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Link

  • Safety Data Sheet: Diisopropylamine - Carl ROTH. Carl ROTH. Link

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. Link

  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals. Link

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. Link

  • Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health. Link

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. Link

  • EPA-Approved New York Hazardous Waste Regulatory Requirements. Regulations.gov. Link

  • Safety Data Sheet: Diisopropylamine - Carl ROTH. Carl ROTH. Link

  • Hazardous Waste Disposal Guide - Northwestern University. Northwestern University Office for Research Safety. Link

  • Chemical Waste Disposal Guidelines. Emory University. Link

  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety. Link

  • Acetonitrile. U.S. Environmental Protection Agency. Link

  • Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. Chemical Emergency Medical Guidelines. Link

  • 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines. Link

  • Proper disposal of chemicals. Sciencemadness Wiki. Link

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. Link

  • Process for the hydrolysis of nitriles. Google Patents. Link

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Link

  • Proper Disposal Procedures for Bis(diisopropylamino)chlorophosphine. Benchchem. Link

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  • Waste Neutralization Guidance. Missouri State University Environmental Management. Link

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diisopropylaminoacetonitrile

Welcome to a critical operational guide for the safe handling of Diisopropylaminoacetonitrile. As researchers and drug development professionals, our work with novel compounds is predicated on a foundation of safety.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a critical operational guide for the safe handling of Diisopropylaminoacetonitrile. As researchers and drug development professionals, our work with novel compounds is predicated on a foundation of safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) to ensure your safety and the integrity of your work. The protocols herein are designed as a self-validating system, where understanding the chemical's specific threats informs every protective measure we take.

Section 1: Hazard Assessment - The 'Why' Behind the 'What'

Before we can select the appropriate PPE, we must first develop a deep respect for the hazards presented by Diisopropylaminoacetonitrile. Its risk profile, as defined by the Globally Harmonized System (GHS), dictates our entire safety strategy. All handling procedures must be based on the understanding that this compound is not benign.[1]

The primary hazards associated with Diisopropylaminoacetonitrile are summarized below.[1] This is not merely data; it is the rationale for every glove, goggle, and procedural step that follows.

Hazard ClassificationGHS CategorySignal WordHazard StatementPractical Implication for the Researcher
Acute Toxicity, OralCategory 4Danger H302: Harmful if swallowedAccidental ingestion can lead to significant toxicity. Strict prohibition of eating, drinking, or smoking in the lab is critical.[1]
Skin IrritationCategory 2Danger H315: Causes skin irritationDirect contact can cause inflammation, itching, redness, or pain.[1]
Skin SensitizationCategory 1Danger H317: May cause an allergic skin reactionRepeated exposure, even at low levels, can lead to an allergic response, potentially preventing you from working with this or related compounds in the future.[1]
Serious Eye DamageCategory 1Danger H318: Causes serious eye damageThis is the most severe classification. A single, small splash can result in irreversible damage and potential blindness.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3Danger H335: May cause respiratory irritationInhaling fumes or aerosols can irritate the lungs and respiratory system, leading to coughing and discomfort.[1]

Section 2: The Core Ensemble - Your Primary Line of Defense

Based on the hazard assessment, a specific suite of PPE is mandatory. This is your non-negotiable barrier between you and the chemical.

Hand Protection: Chemical-Resistant Gloves

The choice of glove is critical. Standard latex or vinyl gloves are insufficient for this application.

  • Required: Nitrile Gloves.[2][3]

  • Causality: Nitrile rubber provides superior resistance to a broad spectrum of chemicals, including nitriles and various solvents, compared to latex and vinyl.[2][4][5] This ensures the glove maintains its structural integrity and protective barrier during handling.[2] Given the risk of skin irritation and sensitization, preventing all direct contact is paramount.[1]

  • Protocol:

    • Always inspect gloves for punctures or tears before use.

    • For extended work, consider double-gloving to provide an additional layer of protection.

    • Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.

    • Dispose of contaminated gloves immediately as hazardous waste.[6]

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Eye and Face Protection: A Two-Layer System

Due to the "Causes serious eye damage" classification, standard safety glasses offer inadequate protection.[1]

  • Required:

    • Chemical Splash Goggles: These must form a complete seal around the eyes to protect from splashes from any direction.[7]

    • Face Shield: Worn over the chemical splash goggles, a face shield provides a secondary barrier for the entire face.[7][8]

  • Causality: This dual-layer system is mandated by the H318 hazard classification.[1] Goggles provide the primary seal against splashes, while the face shield protects against the full force of a larger, unexpected release of material. Contact lenses should not be worn when working with this substance.[8]

Body Protection: The Laboratory Coat

Your body must be shielded from incidental contact and small splashes.

  • Required: A chemical-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.

  • Causality: This prevents the chemical from contacting your skin or personal clothing.[7] Contaminated clothing must be removed immediately and decontaminated before reuse.[1] For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: Engineering Controls First

The primary method for respiratory protection is not a mask, but a certified and properly functioning engineering control.

  • Required: All handling of Diisopropylaminoacetonitrile must be conducted within a chemical fume hood.[9]

  • Causality: The chemical's potential to cause respiratory irritation (H335) necessitates that vapors and aerosols are contained at the source.[1] A fume hood provides this essential ventilation. A respirator (e.g., a NIOSH-approved model) should only be considered for emergency situations like a spill cleanup and requires enrollment in a formal respiratory protection program with fit testing and training.[8][10]

Section 3: Operational Protocols - Integrating PPE into Your Workflow

Properly selected PPE is only effective when used within a structured, safe workflow.

PPE Donning and Doffing Sequence

The order in which you put on and remove PPE is critical to prevent cross-contamination. The removal process is, in effect, the most important part of the procedure.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Gloves (pull cuffs over lab coat sleeves) Don2->Don3 Doff1 1. Gloves (peel off inside-out) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat (roll inside-out) Doff2->Doff3 WashHands 4. WASH HANDS THOROUGHLY Doff3->WashHands

Caption: Workflow for the correct donning and doffing of PPE.

Emergency and First Aid Procedures

In the event of an exposure, immediate and correct action is vital. Show the Safety Data Sheet to responding medical personnel.[1]

Exposure RouteImmediate First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. [1][12]
Skin Contact Immediately flush the affected skin with running water for at least 15 minutes.[1] While flushing, remove all contaminated clothing and shoes.[1] Seek immediate medical attention. [1][12]
Inhalation Move the exposed person to fresh air at once.[12] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[1][12] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor immediately. [1]

Section 4: Decontamination and Disposal - Completing the Safety Lifecycle

Your responsibility extends to the proper disposal of both the chemical waste and any materials contaminated by it.

PPE Disposal

All disposable PPE used while handling Diisopropylaminoacetonitrile must be considered hazardous waste.

  • Gloves: After removal, dispose of them in a designated, sealed hazardous waste container.

  • Lab Coats: If a disposable lab coat is grossly contaminated, it should be disposed of as hazardous waste. Non-disposable lab coats must be professionally decontaminated before laundering. Contaminated work clothing should not be allowed out of the workplace.[1]

Chemical and Container Disposal
  • Chemical Waste: Unused or waste Diisopropylaminoacetonitrile must be collected in a compatible, properly labeled, and sealed container for disposal as hazardous chemical waste.[1][13] Adhere strictly to all federal, state, and local regulations.[1]

  • Empty Containers: Containers must be thoroughly decontaminated before disposal. A common procedure is to triple-rinse the container with a suitable solvent.[14] Crucially, this rinsate must be collected and disposed of as hazardous waste. [13][15] Once decontaminated, deface the original label and dispose of the container according to your institution's guidelines.[14]

By adhering to this comprehensive guide, you are not just following rules; you are engaging in a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
  • Nitrile Gloves. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

  • New Jersey Department of Health. (2001, July). Hazard Summary: Diisopropylamine. Retrieved from [Link]

  • Spectrum Chemical. (2021, December 23). Safety Data Sheet.
  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (n.d.). DIISOPROPYLAMINE. Retrieved from [Link]

  • Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards.
  • Thermo Fisher Scientific. (2025, September 9). Safety Data Sheet.
  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • TCI Chemicals. (2024, December 6). Safety Data Sheet.
  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diisopropylamine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Diisopropylamine. Retrieved from [Link]

  • ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.
  • EU-OSHA. (2024, September 30). Occupational exposure limit values - OSHwiki. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • British Medical Journal. (n.d.). OCCUPATIONAL EXPOSURE LIMITS FOR CHEMICALS. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Benchchem. (n.d.). Proper Disposal Procedures for Bis(diisopropylamino)chlorophosphine.

Sources

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